molecular formula C8H8F3NO B172331 3-(2,2,2-Trifluoroethoxy)aniline CAS No. 123207-61-4

3-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B172331
CAS No.: 123207-61-4
M. Wt: 191.15 g/mol
InChI Key: IJIAMVTVXHRYIT-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)aniline (CAS 123207-61-4) is a fluorinated aniline derivative characterized by the molecular formula C 8 H 8 F 3 NO and a molecular weight of 191.15 g/mol . This compound serves as a valuable building block in scientific research, particularly in the fields of medicinal and agrochemical chemistry. The incorporation of fluorine atoms and the trifluoroethoxy group is a established strategy to enhance the properties of organic molecules, as these substituents are known to improve metabolic stability, influence lipophilicity, and modulate electronic characteristics, which can lead to improved bioavailability and target binding affinity . While specific biological mechanisms for this precise compound are not detailed in the available public literature, its structural profile suggests it is primarily used as a key synthetic intermediate. Researchers utilize such fluorinated anilines to construct more complex molecular architectures for various applications, including the development of novel pharmaceutical candidates, such as anticancer and antiviral agents, and the synthesis of advanced agrochemicals . The compound should be stored at 2-8°C to maintain stability . Please be advised: This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIAMVTVXHRYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406395
Record name 3-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123207-61-4
Record name 3-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the properties of 3-(2,2,2-trifluoroethoxy)aniline?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties of 3-(2,2,2-trifluoroethoxy)aniline, a fluorinated aromatic amine of interest in medicinal chemistry and materials science. The inclusion of the trifluoroethoxy group can impart unique physicochemical properties to parent molecules, including enhanced lipophilicity and metabolic stability, making it a valuable building block in the design of novel compounds.[1][2]

Core Properties and Safety Information

While specific experimental data for this compound is limited in publicly available literature, the following tables summarize its key identifiers, reported physical characteristics, and safety data.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name This compound
CAS Number 123207-61-4
Molecular Formula C₈H₈F₃NO[3]
Molecular Weight 191.15 g/mol [3]
Monoisotopic Mass 191.0558 Da[3]
Physical Form Solid
Appearance White to light gray to light yellow powder/crystal (projected)¹[4]
Melting Point 49 - 53 °C (projected)¹[4]
InChI 1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2
InChIKey IJIAMVTVXHRYIT-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCC(F)(F)F)N[3]

¹Data for the related compound 2-(2,2,2-Trifluoroethoxy)aniline.

Safety and Hazard Information
CategoryInformationSource
Signal Word Warning
Hazard Statements H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis and Reactivity

General Synthetic Approach

A potential synthetic pathway could involve the following steps:

  • Nitration of a suitable benzene derivative to introduce a nitro group, which can later be reduced to the aniline.

  • Etherification of a nitrophenol with a 2,2,2-trifluoroethylating agent.

  • Reduction of the nitro group to the corresponding amine to yield the final product.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of a chemical entity like this compound.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Biological Evaluation start Starting Materials reaction Chemical Reaction (e.g., Etherification) start->reaction workup Work-up and Purification reaction->workup product This compound workup->product spectroscopy Spectroscopic Analysis (NMR, IR, MS) product->spectroscopy chromatography Chromatographic Analysis (HPLC, GC) product->chromatography screening Biological Screening (e.g., Antimicrobial, Cytotoxicity) spectroscopy->screening chromatography->screening in_vitro In Vitro Assays screening->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo G Properties and Potential Applications cluster_properties Chemical Properties cluster_applications Potential Applications compound This compound lipophilicity Enhanced Lipophilicity compound->lipophilicity stability Metabolic Stability compound->stability reactivity Reactive Amine Group compound->reactivity pharma Pharmaceuticals lipophilicity->pharma stability->pharma agrochem Agrochemicals stability->agrochem reactivity->pharma reactivity->agrochem materials Materials Science reactivity->materials

References

3-(2,2,2-Trifluoroethoxy)aniline CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(2,2,2-Trifluoroethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, and its role as a valuable building block in the synthesis of novel compounds.

Chemical Identity and Structure

CAS Number: 123207-61-4[1]

Molecular Structure:

The structure of this compound consists of an aniline ring substituted at the meta-position with a 2,2,2-trifluoroethoxy group.

  • Molecular Formula: C₈H₈F₃NO[2]

  • IUPAC Name: this compound[1]

  • SMILES: C1=CC(=CC(=C1)OCC(F)(F)F)N[2]

  • InChI: InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2[1]

  • InChIKey: IJIAMVTVXHRYIT-UHFFFAOYSA-N[1]

Physicochemical and Safety Data

A summary of the key physicochemical and safety data for this compound is presented in the tables below. While experimental spectroscopic data is not widely available in peer-reviewed literature, predicted values and data from analogous compounds are provided for reference.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight191.15 g/mol [1]
Monoisotopic Mass191.0558 Da[2]
Physical FormSolid[1]
Predicted XlogP2.0[2]
Boiling PointNot available
Melting PointNot available
SolubilityNot available

Table 2: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺192.06308
[M+Na]⁺214.04502
[M-H]⁻190.04852
[M+NH₄]⁺209.08962
[M+K]⁺230.01896
Source: PubChem[2]

Table 3: Safety Information

ParameterInformationSource
Signal WordWarning[1]
Hazard StatementsH302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary StatementsP280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

Spectroscopic Data (Predicted)

Table 4: Predicted ¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityNotes
Aromatic-H6.5 - 7.2Multiplet (m)The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing trifluoroethoxy group.
-NH₂3.5 - 4.5Broad Singlet (br s)The chemical shift can vary depending on the solvent and concentration.
-OCH₂-~4.4Quartet (q)Coupled to the three fluorine atoms of the CF₃ group.

Table 5: Predicted ¹³C NMR Spectral Data

CarbonChemical Shift (δ, ppm)Notes
Aromatic C-NH₂145 - 150
Aromatic C-O155 - 160
Aromatic C-H100 - 130
-OCH₂-60 - 70Split into a quartet by the three fluorine atoms.
-CF₃120 - 130Split into a quartet by the two adjacent protons.

Table 6: Predicted IR Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
3350 - 3500N-H stretching (asymmetric and symmetric)
3000 - 3100Aromatic C-H stretching
1600 - 1620N-H bending
1450 - 1580Aromatic C=C stretching
1200 - 1300Aryl-O stretching
1100 - 1250C-F stretching (strong)

Experimental Protocols

While a specific protocol for the synthesis of this compound is not detailed in the available literature, a general and plausible synthetic route can be derived from established methods for preparing similar fluoroalkoxy aniline derivatives.

General Synthesis Protocol: Williamson Ether Synthesis

This protocol outlines a general method for the synthesis of this compound starting from 3-aminophenol and a trifluoroethylating agent.

Materials:

  • 3-Aminophenol

  • 2,2,2-Trifluoroethyl trifluoromethanesulfonate (or other suitable trifluoroethylating agent)

  • A suitable base (e.g., Potassium carbonate, Sodium hydride)

  • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

  • Deionized water

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Hexane/Ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-aminophenol in the anhydrous solvent.

  • Deprotonation: Add the base to the solution and stir the mixture at room temperature for a predetermined time to allow for the deprotonation of the phenolic hydroxyl group.

  • Addition of Trifluoroethylating Agent: Slowly add the 2,2,2-trifluoroethylating agent to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Washing: Wash the combined organic layers with deionized water and then with a brine solution to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to obtain the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Role in Drug Discovery and Development

The incorporation of trifluoroalkoxy groups, such as the 2,2,2-trifluoroethoxy group, into small molecules is a widely used strategy in modern drug discovery.[3] These groups can significantly enhance the pharmacological and pharmacokinetic properties of drug candidates.

Key Advantages of the Trifluoroethoxy Moiety:

  • Increased Lipophilicity: The trifluoroethoxy group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes, potentially leading to better oral bioavailability.[3]

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body, allowing for less frequent dosing.[3]

  • Modulation of Basicity: The electron-withdrawing nature of the trifluoroethoxy group can modulate the basicity (pKa) of the aniline nitrogen. This is a critical parameter for optimizing drug-receptor interactions and solubility.

  • Improved Binding Affinity: The unique electronic properties of the trifluoroethoxy group can lead to favorable interactions with biological targets, thereby improving the binding affinity and potency of a drug candidate.

The aniline moiety itself is a versatile scaffold that can be readily functionalized, allowing for the synthesis of a diverse library of compounds for screening and lead optimization.

Logical Workflow for Utilization in Drug Discovery

DrugDiscoveryWorkflow General Workflow for the Use of this compound in Drug Discovery cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening and Optimization Start This compound (Building Block) Reaction Chemical Modification (e.g., Acylation, Alkylation, Coupling Reactions) Start->Reaction Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Compounds Identified Screening->Hit LeadOpt Lead Optimization (Structure-Activity Relationship Studies) Hit->LeadOpt Candidate Preclinical Drug Candidate LeadOpt->Candidate

Caption: Workflow for Drug Discovery.

This diagram illustrates the general workflow for utilizing this compound as a starting material in a drug discovery program. The unique properties conferred by the trifluoroethoxy group are leveraged through chemical synthesis to generate a library of diverse compounds, which are then screened for biological activity to identify potential drug candidates.

References

An In-depth Technical Guide to 3-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,2,2-trifluoroethoxy)aniline is an aromatic amine containing a trifluoroethoxy substituent. This compound is of significant interest in medicinal chemistry and drug discovery due to the unique properties conferred by the fluorine atoms. The incorporation of trifluoromethyl or related fluoroalkyl groups can enhance metabolic stability, increase lipophilicity, and modulate the basicity of the aniline nitrogen, all of which are critical parameters in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and potential applications in drug development, with a focus on its role as a scaffold for kinase inhibitors.

Physicochemical Properties

Quantitative experimental data for this compound is limited in publicly available literature. However, based on information from chemical suppliers and data for structurally related compounds, the following properties can be summarized. The compound is known to be a solid at ambient temperature.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-(2,2,2-Trifluoroethoxy)aniline3-(1,1,2,2-Tetrafluoroethoxy)aniline
IUPAC Name This compound2-(2,2,2-Trifluoroethoxy)aniline3-(1,1,2,2-Tetrafluoroethoxy)aniline
CAS Number 123207-61-457946-60-8831-75-4
Molecular Formula C₈H₈F₃NOC₈H₈F₃NOC₈H₇F₄NO
Molecular Weight 191.15 g/mol 191.15 g/mol 209.14 g/mol
Physical Form SolidWhite to light gray to light yellow powder to crystalNot specified
Melting Point Not available49 - 53 °CNot available
Boiling Point Not available214.9°C at 760 mmHg100 °C/7 mmHg
Solubility Not availableEnhanced solubility in various chemical environmentsNot available

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be devised based on established organic chemistry reactions, such as the Williamson ether synthesis followed by the reduction of a nitro group.

Proposed Synthetic Pathway

A common method for the synthesis of anilines is the reduction of the corresponding nitroarene. Therefore, a logical precursor to this compound would be 1-nitro-3-(2,2,2-trifluoroethoxy)benzene. This intermediate can be synthesized from 3-nitrophenol and a trifluoroethylating agent.

Synthesis_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Reduction of Nitro Group 3-Nitrophenol 3-Nitrophenol Intermediate 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene 3-Nitrophenol->Intermediate Base (e.g., K2CO3) Solvent (e.g., DMF) Trifluoroethylating_Agent CF3CH2-X (e.g., 2,2,2-Trifluoroethyl triflate) Trifluoroethylating_Agent->Intermediate Final_Product This compound Intermediate->Final_Product Reducing Agent (e.g., H2, Pd/C or Fe/HCl)

Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

  • To a solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a trifluoroethylating agent, for example, 2,2,2-trifluoroethyl trifluoromethanesulfonate (1.2 eq), dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-nitro-3-(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of this compound

  • Dissolve the 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (1.0 eq) in a solvent like ethanol or ethyl acetate.

  • Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15t1HAr-H
~6.70d1HAr-H
~6.65s1HAr-H
~6.55d1HAr-H
~4.35q2H-O-CH₂-CF₃
~3.70br s2H-NH₂

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~158Ar-C-O
~148Ar-C-N
~130Ar-CH
~123 (q, J ≈ 277 Hz)-CF₃
~109Ar-CH
~106Ar-CH
~102Ar-CH
~65 (q, J ≈ 35 Hz)-O-CH₂-

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed Fragment
191[M]⁺
108[M - CF₃CH₂O]⁺
92[M - CF₃CH₂O - NH₂]⁺
83[CF₃CH₂]⁺

Role in Drug Development

The trifluoroethoxy group is a valuable substituent in medicinal chemistry. Its strong electron-withdrawing nature can significantly impact the physicochemical properties of a molecule, often leading to improved metabolic stability and enhanced membrane permeability. Anilines are common structural motifs in many biologically active compounds, including a large number of kinase inhibitors.

Potential as a Kinase Inhibitor Scaffold

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Many approved kinase inhibitors feature an aniline or a substituted aniline core which serves as a key pharmacophore for binding to the ATP-binding pocket of the kinase. The aniline nitrogen often forms a critical hydrogen bond with the hinge region of the kinase.

The introduction of the 3-(2,2,2-trifluoroethoxy) group onto the aniline ring can offer several advantages in the design of novel kinase inhibitors:

  • Modulation of Basicity: The electron-withdrawing trifluoroethoxy group reduces the pKa of the aniline nitrogen. This can be beneficial for optimizing the overall physicochemical properties of the drug candidate, potentially reducing off-target effects related to high basicity.

  • Increased Lipophilicity: The fluorine atoms contribute to an increase in the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer half-life of the drug in the body.

Kinase_Inhibitor_Binding Kinase Kinase ATP Binding Pocket Hinge Region Hydrophobic Pocket Inhibitor This compound Derivative Aniline Core Trifluoroethoxy Group Inhibitor:f0->Kinase:n Hydrogen Bond Inhibitor:f1->Kinase:s Hydrophobic Interactions

Caption: General binding mode of an aniline-based kinase inhibitor.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the development of kinase inhibitors. While detailed experimental data for this specific molecule is sparse, its structural features suggest that it can impart favorable physicochemical and pharmacokinetic properties to drug candidates. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry. The provided predicted data and hypothetical synthetic protocols offer a solid foundation for initiating such investigations.

Molecular weight and formula of 3-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2,2,2-trifluoroethoxy)aniline, a fluorinated aromatic amine of significant interest in medicinal chemistry and materials science. This document details the compound's key physicochemical properties, provides a detailed experimental protocol for its synthesis, and presents a thorough analysis of its spectroscopic characteristics. The inclusion of a trifluoroethoxy group can enhance lipophilicity and metabolic stability, making this compound a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4][5][6][7] This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related fluorinated molecules.

Physicochemical Properties

This compound is a solid at ambient temperature.[8] Its molecular structure, featuring a trifluoroethoxy group on an aniline ring, imparts unique properties that are highly sought after in the design of bioactive molecules.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₈H₈F₃NO[9]
Molecular Weight 191.15 g/mol [8]
Physical Form Solid[8]
CAS Number 123207-61-4[8]
IUPAC Name This compound[8]

Synthesis Protocol

A plausible synthetic route to this compound involves a two-step process starting from 3-nitrophenol. The first step is a Williamson ether synthesis to introduce the trifluoroethoxy group, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-nitro-3-(2,2,2-trifluoroethoxy)benzene

  • To a solution of 3-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,2,2-trifluoroethyl triflate or a similar trifluoroethylating agent (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-nitro-3-(2,2,2-trifluoroethoxy)benzene.

Step 2: Synthesis of this compound

  • Dissolve the 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (1.0 eq) from the previous step in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (10 mol%) under a hydrogen atmosphere. Alternatively, a chemical reducing agent like tin(II) chloride in hydrochloric acid can be used.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

  • If using a chemical reducing agent, neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain this compound.

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Reduction 3-Nitrophenol 3-Nitrophenol Reaction1 Williamson Ether Synthesis 3-Nitrophenol->Reaction1 Base (K2CO3) Base (K2CO3) Base (K2CO3)->Reaction1 Trifluoroethylating_Agent 2,2,2-Trifluoroethyl source Trifluoroethylating_Agent->Reaction1 Intermediate 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene Reaction1->Intermediate Reaction2 Nitro Group Reduction Intermediate->Reaction2 Reducing_Agent Reducing Agent (e.g., H2/Pd-C) Reducing_Agent->Reaction2 Final_Product This compound Reaction2->Final_Product

Synthetic pathway for this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely available in the public domain, the following data are predicted based on the analysis of structurally similar compounds.[10][11][12][13][14][15][16]

Table 2: Predicted Spectroscopic Data for this compound

Technique Predicted Data
¹H NMR (CDCl₃)δ ~ 7.1-7.3 (m, 1H, Ar-H), 6.5-6.8 (m, 3H, Ar-H), 4.3-4.5 (q, J ≈ 8 Hz, 2H, -OCH₂CF₃), 3.7 (br s, 2H, -NH₂)
¹³C NMR (CDCl₃)δ ~ 159 (C-O), 147 (C-N), 130 (Ar-CH), 123 (q, J ≈ 277 Hz, -CF₃), 110 (Ar-CH), 106 (Ar-CH), 102 (Ar-CH), 65 (q, J ≈ 35 Hz, -OCH₂)
IR (Infrared) ν ~ 3450-3300 cm⁻¹ (N-H stretch), 3100-3000 cm⁻¹ (Ar C-H stretch), 1620 cm⁻¹ (N-H bend), 1280 cm⁻¹ (Ar-O stretch), 1150 cm⁻¹ (C-F stretch)
Mass Spec. (EI) m/z (%) = 191 (M⁺), 109 (M - CF₃CH₂O)⁺, 92 (M - CF₃CH₂O - NH₃)⁺

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Workflow for synthesis and spectroscopic analysis.

Applications in Research and Development

The strategic incorporation of fluorine into drug candidates can significantly enhance their pharmacokinetic and physicochemical properties. The trifluoroethoxy group, in particular, is known to increase lipophilicity, which can improve a molecule's ability to cross biological membranes. Furthermore, the strong carbon-fluorine bonds can enhance metabolic stability, leading to a longer half-life in vivo.

This compound serves as a valuable building block for the synthesis of a wide range of more complex molecules. Its aniline functional group provides a reactive handle for various chemical transformations, including amide bond formation and participation in cross-coupling reactions. These characteristics make it a key intermediate in the development of new pharmaceuticals and agrochemicals.

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Key properties and applications of the target molecule.

Safety Information

This compound is classified as a warning-level hazard. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and eye irritation and may cause respiratory irritation. [8]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable fluorinated building block with significant potential in drug discovery and agrochemical synthesis. This technical guide has provided essential information on its physicochemical properties, a detailed synthetic protocol, and predicted spectroscopic data. The unique combination of an aniline core with a trifluoroethoxy substituent makes this compound a compelling candidate for the development of novel molecules with enhanced biological activity and improved pharmacokinetic profiles. Further research into the biological activities of derivatives of this compound is warranted.

References

Physical and chemical properties of trifluoro-anilines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Trifluoro-anilines

Introduction

Trifluoro-anilines are a class of aromatic amines characterized by the presence of one or more trifluoromethyl (-CF3) or trifluoro (-F) substituents on the aniline ring. The strong electron-withdrawing nature of these fluorine-containing groups significantly influences the molecule's physicochemical properties, reactivity, and biological activity. This makes them exceptionally valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of trifluoromethyl groups can enhance lipophilicity, improve metabolic stability, and increase the binding affinity of drug candidates to their targets.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of various trifluoro-aniline isomers, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physical and Chemical Properties

The position of the trifluoro or trifluoromethyl group on the aniline ring dictates the physical and chemical characteristics of the resulting isomer.

Data on Physical Properties

The following table summarizes key physical properties for several common trifluoro-aniline isomers, providing a basis for comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
2-(Trifluoromethyl)aniline88-17-5C7H6F3N161.12----
3-(Trifluoromethyl)aniline98-16-8C7H6F3N161.125-6[5]1871.29 at 25 °C1.480
4-(Trifluoromethyl)aniline455-14-1C7H6F3N161.123-8[6]83 (12 mmHg)[6][7]1.283 at 25 °C[7]1.483[7]
2,3,4-Trifluoroaniline3862-73-5C6H4F3N147.10-92 (48 mmHg)[8]1.393 at 25 °C[8]1.486[8]
2,3,5-Trifluoroaniline363-80-4C6H4F3N147.10----
3,4,5-Trifluoroaniline163733-96-8C6H4F3N147.1061-64[9]---
3,5-Bis(trifluoromethyl)aniline328-74-5C8H5F6N229.12-85 (15 mmHg)[10]1.467 at 25 °C[10]1.434[10]
2,3,5-Trifluoro-6-(trifluoromethyl)aniline123973-34-2C7H3F6N215.1094-95---
Solubility Profile

The solubility of trifluoro-anilines is heavily influenced by the hydrophobic nature of the trifluoromethyl group.

  • Polar Solvents : Generally, trifluoro-anilines exhibit limited solubility in polar solvents like water.[1]

  • Non-Polar Solvents : They are more soluble in non-polar organic solvents such as toluene and hexane.[1] The aromatic ring and halogen substituents also contribute to solubility in moderately polar and non-polar solvents.[11] For instance, 3,4,5-Trifluoroaniline is soluble in methanol but insoluble in water.[9]

Chemical Reactivity

The electron-withdrawing trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution while increasing the acidity of the N-H protons. The primary amine group, however, remains a key site for various chemical transformations.

  • Amide Formation : The amine group readily reacts with carboxylic acids, acid chlorides, or anhydrides to form amides.[12]

  • Diazotization and Subsequent Reactions : Trifluoro-anilines can undergo diazotization with nitrous acid to form highly reactive diazonium salts. These intermediates are precursors for Sandmeyer and Gomberg-Bachmann reactions, allowing the introduction of a wide range of functional groups.[12]

  • Schiff Base Formation : Condensation with aldehydes or ketones yields imines (Schiff bases), which are versatile intermediates in organic synthesis.[12]

Role in Drug Development and Biological Activity

Trifluoro-anilines are crucial intermediates in the development of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group can enhance a molecule's metabolic stability and membrane permeability, which are desirable properties for drug candidates.[3]

Certain trifluoro-aniline derivatives have demonstrated significant antimicrobial and antibiofilm properties. For example, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA) have shown efficacy against Vibrio species.[13][14] Their mechanism of action involves disrupting bacterial cell membranes and inhibiting key virulence factors.[13][14]

G Simplified Logical Pathway of Trifluoro-aniline Antimicrobial Activity A Trifluoro-aniline Derivatives (e.g., ACNBF, ITFMA) B Bacterial Cell Membrane A->B D Inhibition of Virulence Factors (e.g., Motility, Biofilm Formation, Hemolysin) A->D C Membrane Disruption & Increased Permeability B->C E Bactericidal Activity C->E D->E

Caption: Logical diagram illustrating the antimicrobial mechanism of trifluoro-anilines.

Experimental Protocols

Accurate characterization and quantification of trifluoro-anilines are essential for research and development. This section provides detailed methodologies for solubility determination and spectroscopic analysis.

Protocol 1: Determination of Solubility (Gravimetric Method)

This protocol provides a standard method for quantifying the solubility of a trifluoro-aniline in a given solvent.[11]

  • Preparation : Add an excess amount of the trifluoro-aniline compound to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

  • Equilibration : Seal the vial and place it in a thermostatic shaker at a constant temperature (e.g., 25 °C). Allow the solution to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.

  • Filtration : After equilibration, allow the solution to stand undisturbed for several hours. Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Measurement : Dispense a precise volume of the filtered, saturated solution into a pre-weighed evaporation dish.

  • Evaporation : Evaporate the solvent in an oven at a temperature below the boiling point of both the solute and the solvent until a constant weight is achieved.

  • Calculation : Calculate the solubility based on the mass of the dissolved solute and the initial volume of the solvent used.

Protocol 2: Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

This protocol describes a representative method for the quantification of 4-(Trifluoromethyl)aniline in a biological matrix, such as human plasma, using an internal standard.[15]

  • Preparation of Solutions :

    • Stock Solutions : Prepare individual 1 mg/mL stock solutions of the analyte (4-(Trifluoromethyl)aniline) and the internal standard (e.g., 4-(Trifluoromethyl)aniline-d4) in methanol.[15]

    • Working Solutions : Create calibration standards by performing serial dilutions of the analyte stock solution. Prepare separate working solutions for Quality Control (QC) samples at low, medium, and high concentrations.[15]

  • Sample Preparation (Protein Precipitation) :

    • Aliquot 100 µL of each standard, QC, and study sample into microcentrifuge tubes.[15]

    • Add 300 µL of acetonitrile containing the internal standard.[15]

    • Vortex the samples for 1 minute to precipitate proteins.[15]

    • Centrifuge at 14,000 rpm for 10 minutes.[15]

    • Transfer the supernatant to a clean tube.[15]

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[15]

    • Reconstitute the residue in 100 µL of the mobile phase.[15]

  • LC-MS/MS Conditions :

    • LC System : A high-performance liquid chromatography system.[15]

    • Column : A suitable C18 reversed-phase column.

    • Mobile Phase : A gradient of Mobile Phase A (e.g., water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid).[15]

    • Flow Rate : Typically around 0.5-1.0 mL/min.

    • Injection Volume : 10 µL.[15]

    • MS System : A triple quadrupole mass spectrometer.

    • Ionization Mode : Electrospray Ionization (ESI) in positive mode.

    • Detection : Selected Reaction Monitoring (SRM) of precursor-to-product ion transitions for both the analyte and the internal standard.

G Experimental Workflow for LC-MS/MS Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Spike Plasma Samples (Standards, QCs, Unknowns) prep2 Add Acetonitrile with Internal Standard prep1->prep2 prep3 Vortex to Precipitate Proteins prep2->prep3 prep4 Centrifuge prep3->prep4 prep5 Transfer Supernatant prep4->prep5 prep6 Evaporate to Dryness prep5->prep6 prep7 Reconstitute in Mobile Phase prep6->prep7 analysis1 Inject into LC-MS/MS System prep7->analysis1 data1 Peak Integration analysis1->data1 data2 Calculate Analyte/IS Peak Area Ratio data1->data2 data3 Quantify against Calibration Curve data2->data3

Caption: Workflow for the quantification of trifluoro-aniline using LC-MS/MS.[15]

Conclusion

Trifluoro-anilines represent a versatile and powerful class of chemical intermediates. Their unique physical and chemical properties, imparted by the fluorine-containing substituents, make them indispensable in modern drug discovery and materials science. A thorough understanding of their solubility, reactivity, and analytical methodologies is critical for researchers and scientists aiming to leverage these compounds in the development of novel and improved chemical entities. The continued exploration of trifluoro-aniline chemistry promises to unlock new applications and advancements across various scientific disciplines.

References

The Advent of a Cornerstone in Medicinal and Agrochemical Science: A Technical History of Fluorinated Aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[SHANGHAI, CN — December 25, 2025] – The incorporation of fluorine into aniline frameworks has become a foundational strategy in modern drug discovery and agrochemical development. This in-depth technical guide explores the discovery and history of fluorinated aniline compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of the seminal synthetic methodologies, key historical milestones, and detailed experimental protocols that have paved the way for countless innovations.

Executive Summary

The journey of fluorinated anilines from laboratory curiosities to indispensable building blocks is a testament to the ingenuity of organic chemists. This guide traces the origins of these compounds, beginning with the landmark development of the Balz-Schiemann reaction in 1927, which provided the first practical route to aryl fluorides from anilines. We will delve into the evolution of synthetic techniques, including the industrially significant Halex process and various methods for the reduction of fluorinated nitroaromatics. This document provides a curated compilation of quantitative data, detailed experimental procedures for key reactions, and visual representations of synthetic pathways to facilitate a deeper understanding of this critical class of compounds.

The Dawn of Aromatic Fluorination: The Balz-Schiemann Reaction

The history of fluorinated anilines is intrinsically linked to the development of methods for introducing fluorine into the aromatic ring. While early attempts at direct fluorination were often uncontrollable and hazardous, a breakthrough came in 1927. German chemists Günther Balz and Günther Schiemann reported a novel two-step process that transformed aromatic amines into their corresponding aryl fluorides via a stable diazonium tetrafluoroborate salt.[1] This reaction, now known as the Balz-Schiemann reaction, marked a pivotal moment, making a wide range of previously inaccessible fluoroaromatic compounds, including fluorinated anilines, synthetically viable.[1]

The general scheme involves the diazotization of an aromatic amine in the presence of fluoroboric acid (HBF₄), followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt to yield the aryl fluoride.[1]

Balz_Schiemann_Reaction AromaticAmine Aromatic Amine (Ar-NH2) Reagents1 1. NaNO2, HBF4 (Diazotization) AromaticAmine->Reagents1 DiazoniumSalt Arenediazonium Tetrafluoroborate (Ar-N2+BF4-) Reagents2 2. Heat (Δ) (Decomposition) DiazoniumSalt->Reagents2 ArylFluoride Aryl Fluoride (Ar-F) Reagents1->DiazoniumSalt Reagents2->ArylFluoride

Figure 1: General workflow of the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of Fluorobenzene from Aniline (Classic Balz-Schiemann)

This protocol is adapted from the early procedures following the work of Balz and Schiemann.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Fluoroboric Acid (HBF₄)

  • Ice

  • Methyl Alcohol

  • Diethyl Ether

Procedure:

  • Diazotization: Aniline is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice-salt bath.

  • A pre-cooled aqueous solution of sodium nitrite is added slowly to the aniline hydrochloride solution, maintaining the temperature below 5°C to form the benzene diazonium chloride solution.

  • Formation of Diazonium Tetrafluoroborate: A cold solution of fluoroboric acid is then added to the diazonium salt solution. The less soluble and more stable benzenediazonium tetrafluoroborate precipitates out of the solution.

  • Isolation: The crystalline solid is filtered, washed with cold water, followed by cold methyl alcohol, and finally with diethyl ether to facilitate drying.

  • Decomposition: The dried benzenediazonium tetrafluoroborate is heated gently, which leads to its decomposition into fluorobenzene, nitrogen gas, and boron trifluoride.

  • Purification: The resulting fluorobenzene is purified by distillation.

Industrial-Scale Synthesis: The Halex Process

For large-scale production of fluorinated aromatics, the Halex (halogen exchange) process has become a cornerstone. This method involves the nucleophilic aromatic substitution of a chloro or bromo substituent with fluoride. The reaction is typically carried out at high temperatures (150–250 °C) using an anhydrous alkali metal fluoride, such as potassium fluoride (KF), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[2]

The Halex process is particularly effective for aromatic rings activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to the halogen being replaced. Consequently, a common route to fluorinated anilines involves the Halex reaction on a suitable chloronitrobenzene precursor, followed by the reduction of the nitro group.

Halex_Process_Workflow cluster_0 Step 1: Fluorination cluster_1 Step 2: Reduction Start Activated Aryl Chloride (e.g., p-Chloronitrobenzene) Halex KF, DMSO High Temperature Start->Halex FluorinatedIntermediate Fluorinated Nitroaromatic (e.g., p-Fluoronitrobenzene) Halex->FluorinatedIntermediate Reduction H2, Catalyst (Pd/C) or Fe/HCl FluorinatedIntermediate->Reduction FinalProduct Fluorinated Aniline (e.g., p-Fluoroaniline) Reduction->FinalProduct

Figure 2: Two-step synthesis of fluorinated anilines via the Halex process.
Experimental Protocol: Synthesis of 4-Fluoroaniline from 4-Chloronitrobenzene

Step 1: Halogen Exchange (Halex Reaction)

Materials:

  • 4-Chloronitrobenzene

  • Anhydrous Potassium Fluoride (KF)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reaction Setup: 4-Chloronitrobenzene and anhydrous potassium fluoride are suspended in DMSO in a flask equipped with a reflux condenser and a mechanical stirrer.

  • Reaction: The mixture is heated to a high temperature (typically 180-200°C) and stirred vigorously for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After completion, the reaction mixture is cooled and poured into water. The product, 4-fluoronitrobenzene, is then extracted with a suitable organic solvent (e.g., toluene). The organic layer is washed with water, dried, and the solvent is removed under reduced pressure.

  • Purification: The crude 4-fluoronitrobenzene is purified by vacuum distillation.

Step 2: Reduction of the Nitro Group

This step will be detailed in the following section.

Reduction of Fluorinated Nitroaromatics

A versatile and widely used method for the synthesis of fluorinated anilines is the reduction of the corresponding fluorinated nitroaromatic compounds. These precursors are often readily available through nitration of a fluoroaromatic compound or via the Halex process as described above. Several reduction methods are available, with catalytic hydrogenation and metal-acid reductions being the most common.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. The reaction is typically carried out using hydrogen gas and a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel.

Experimental Protocol: Catalytic Hydrogenation of 4-Fluoronitrobenzene

Materials:

  • 4-Fluoronitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas source

Procedure:

  • Reaction Setup: A solution of 4-fluoronitrobenzene in methanol is placed in a hydrogenation vessel. The 10% Pd/C catalyst is carefully added to the solution.

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then filled with hydrogen gas to the desired pressure. The mixture is stirred vigorously at room temperature. The reaction is typically complete within a few hours, which can be monitored by the cessation of hydrogen uptake.

  • Work-up: The reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 4-fluoroaniline.

  • Purification: The product can be further purified by distillation if necessary.

Metal-Acid Reduction

Reduction using a metal in the presence of an acid is a classic method for converting nitro groups to amines. Common combinations include iron/hydrochloric acid (Fe/HCl) and tin/hydrochloric acid (Sn/HCl).

Experimental Protocol: Iron-Acid Reduction of 3-Chloro-4-fluoronitrobenzene

Materials:

  • 3-Chloro-4-fluoronitrobenzene

  • Iron powder

  • Ethanol

  • Water

  • Concentrated Hydrochloric Acid

Procedure:

  • Reaction Setup: A mixture of 3-chloro-4-fluoronitrobenzene, iron powder, ethanol, and water is placed in a round-bottom flask equipped with a reflux condenser and a stirrer.

  • Initiation: The mixture is heated to approximately 60°C with stirring.

  • Reaction: Concentrated hydrochloric acid is added slowly to the mixture. The reaction is exothermic, and the temperature is maintained between 80-90°C. Stirring is continued until the reaction is complete, as monitored by thin-layer chromatography (TLC) or GC.

  • Work-up: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of various fluorinated anilines using the described methods.

Table 1: Synthesis of Fluoroanilines via Balz-Schiemann Reaction

Starting AnilineProductYield (%)Decomposition Temperature (°C)Reference
AnilineFluorobenzene51-57-Organic Syntheses
p-Toluidine4-Fluorotoluene~89-Wikipedia
3-Aminobenzotrifluoride3-Fluorobenzotrifluoride87.480-85ResearchGate

Table 2: Synthesis of Fluoroanilines via Halex Process and Subsequent Reduction

Starting MaterialIntermediateFluorination Yield (%)Final ProductReduction Yield (%)Overall Yield (%)
p-Chloronitrobenzenep-FluoronitrobenzeneHigh4-Fluoroaniline~95High
2,4-Dichloronitrobenzene2,4-DifluoronitrobenzeneModerate2,4-DifluoroanilineHighModerate-High
2,4,5-Trichloronitrobenzene2,4-Difluoro-5-chloronitrobenzeneHigh2,4-Difluoroaniline48Moderate

Table 3: Catalytic Hydrogenation of Fluoronitrobenzenes

SubstrateProductCatalystSolventTemperature (°C)Pressure (MPa)Yield (%)
4-Fluoronitrobenzene4-Fluoroaniline10% Pd/CMethanol20Atmospheric100
3-Chloro-4-fluoronitrobenzene3-Chloro-4-fluoroanilinePt/CMethanol25-500.5 - 5.0>99
3,5-Dichloro-4-fluoronitrobenzene4-Fluoroaniline5% or 10% Pd/CEthanol/Water60-1201.0 - 4.0High

Modern Developments and Future Outlook

While the classic methods remain relevant, modern organic synthesis has introduced new and often milder and more selective ways to produce fluorinated anilines. These include advancements in transition-metal-catalyzed fluorination and photoinduced methods. The continuous development of novel fluorinating reagents and catalytic systems promises to further expand the accessibility and diversity of fluorinated aniline building blocks, empowering the next generation of discoveries in pharmaceuticals and agrochemicals.

This guide provides a foundational understanding of the discovery and historical development of fluorinated aniline synthesis. For researchers and professionals in the field, a thorough grasp of these core methodologies is essential for innovation and problem-solving in the ongoing quest for novel and impactful chemical entities.

References

An In-Depth Technical Guide to Trifluoromethoxylated Aromatic Compounds for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trifluoromethoxylated aromatic compounds have emerged as a pivotal structural motif in modern medicinal chemistry and drug discovery. The trifluoromethoxy (-OCF₃) group, often regarded as a "super-halogen," imparts a unique combination of physicochemical properties to parent molecules, leading to significant improvements in their pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of trifluoromethoxylated aromatic compounds, with a focus on providing actionable data and detailed experimental protocols for professionals in the field.

The strategic incorporation of the -OCF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Compared to its non-fluorinated counterpart, the methoxy group (-OCH₃), the trifluoromethoxy group offers enhanced chemical stability and a greater electron-withdrawing capacity.[1] These attributes make trifluoromethoxylated compounds highly attractive for the development of new therapeutics with improved efficacy and safety profiles.

Physicochemical Properties of the Trifluoromethoxy Group

The trifluoromethoxy group significantly alters the electronic and physical properties of an aromatic ring. Its strong electron-withdrawing nature and high lipophilicity are key contributors to its "drug-like" characteristics.

Data Presentation: Key Physicochemical Parameters
ParameterValue/DescriptionSignificance in Drug Design
Hansch Lipophilicity Parameter (π) +1.04Indicates high lipophilicity, which can enhance membrane permeability and absorption.
LogP (Octanol-Water Partition Coefficient) Increases LogP of parent moleculeModulates the overall lipophilicity of a drug candidate, impacting its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Metabolic Stability HighThe strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, leading to a longer drug half-life.[1][2]
Electron-Withdrawing Nature StrongInfluences the pKa of nearby functional groups and can enhance binding interactions with biological targets.

Comparative Metabolic Stability Data

The introduction of a trifluoromethoxy group in place of a metabolically labile moiety, such as a methyl group, can dramatically enhance metabolic stability. This is a crucial strategy in drug design to prolong the in vivo half-life of a drug candidate.

Compound AnalogueKey Metabolic OutcomeImpact on Pharmacokinetics
Methyl-substituted Parent Compound Susceptible to oxidation by CYP enzymes, leading to the formation of multiple metabolites.[2]Shorter in vitro half-life (t½) and higher intrinsic clearance (CLᵢₙₜ).[2]
Trifluoromethyl-substituted Analog Oxidation at the corresponding position is blocked due to the high strength of the C-F bonds.[2]Significantly reduced number of metabolites, longer in vitro half-life (t½), and lower intrinsic clearance (CLᵢₙₜ).[2]

A case study on picornavirus inhibitors demonstrated this protective effect. A methyl-substituted compound was metabolized into eight different products in a monkey liver microsomal assay, whereas the trifluoromethyl-substituted analog produced only two minor metabolites.[3]

Synthesis of Trifluoromethoxylated Aromatic Compounds

The synthesis of trifluoromethoxylated aromatic compounds has historically been challenging. However, recent advancements have led to the development of several reliable methods, broadly categorized as nucleophilic, electrophilic, and radical trifluoromethoxylation.

Key Synthetic Strategies
  • Silver-Mediated Trifluoromethoxylation: This method involves the cross-coupling of aryl stannanes or aryl boronic acids with a trifluoromethoxide source, mediated by a silver salt. It represents a significant advancement in the formation of the Caryl–OCF₃ bond.

  • Photocatalytic C-H Trifluoromethoxylation: This modern approach allows for the direct trifluoromethoxylation of unactivated arenes and heteroarenes under mild conditions, using a photocatalyst and a suitable trifluoromethoxylating reagent.[4] This method is particularly valuable for late-stage functionalization in drug discovery.[4]

  • Nucleophilic Trifluoromethoxylation of Aryl Halides: This strategy employs a nucleophilic trifluoromethoxide source to displace a halide on an aromatic ring. Recent developments have enabled this transformation even on electronically neutral and electron-withdrawing aryl halides through photocatalysis.[5]

Experimental Protocols

Silver-Mediated Trifluoromethoxylation of Arylboronic Acids

This protocol is adapted from a reported silver-mediated cross-coupling reaction.

Materials:

  • Arylboronic acid

  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF)

  • Trifluoromethyl trifluoromethanesulfonate

  • Silver(I) salt (e.g., AgOTf)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an inert atmosphere glovebox, add the arylboronic acid (1.0 equiv) and the silver(I) salt (1.5 equiv) to an oven-dried reaction vessel.

  • Add the anhydrous solvent to the vessel.

  • In a separate vessel, prepare the trifluoromethoxide source by reacting trifluoromethyl trifluoromethanesulfonate with TASF.

  • Carefully add the trifluoromethoxide solution to the reaction mixture containing the arylboronic acid and silver salt.

  • Stir the reaction mixture at room temperature for the specified time (typically several hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethoxylated aromatic compound.

Photocatalytic C-H Trifluoromethoxylation of Arenes

This protocol is a general representation of a photocatalytic C-H trifluoromethoxylation reaction.

Materials:

  • Arene or heteroarene substrate

  • Trifluoromethoxylating reagent (e.g., an N-trifluoromethoxy-substituted benzimidazole derivative)

  • Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂)

  • Anhydrous solvent (e.g., Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In an inert atmosphere glovebox, combine the arene substrate (10 equiv), the trifluoromethoxylating reagent (1.0 equiv), and the photocatalyst (0.03 mol%) in an oven-dried reaction vessel.

  • Add the anhydrous solvent to dissolve the reagents.

  • Seal the reaction vessel and remove it from the glovebox.

  • Place the reaction vessel in a setup equipped with a visible light source and a cooling fan to maintain room temperature.

  • Irradiate the reaction mixture with visible light for the specified time (typically 12-24 hours), with continuous stirring.

  • Monitor the reaction progress by ¹⁹F NMR or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the trifluoromethoxylated product.

In Vitro Microsomal Stability Assay

This protocol outlines a typical procedure to assess the metabolic stability of a trifluoromethoxylated compound.[6][7]

Materials:

  • Test compound (trifluoromethoxylated aromatic)

  • Liver microsomes (e.g., human, rat)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Positive control compounds (high and low clearance)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO) and then dilute with buffer.[6]

    • Prepare the liver microsome suspension in phosphate buffer.[6]

    • Prepare the NADPH regenerating system solution in phosphate buffer.[8]

  • Incubation:

    • Add the liver microsome suspension to the wells of a 96-well plate.[8]

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.[8]

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.[8]

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold quenching solution.[2][7]

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.[6]

    • Transfer the supernatant to a new 96-well plate for analysis.[6]

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.[2]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.[2]

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLᵢₙₜ).

Visualizations

Signaling Pathway of Riluzole

Riluzole, a trifluoromethoxylated drug used in the treatment of amyotrophic lateral sclerosis (ALS), exerts its neuroprotective effects through multiple mechanisms, primarily by modulating glutamatergic neurotransmission.[9]

Riluzole_Signaling_Pathway cluster_outcome Cellular Outcome Riluzole Riluzole VGSC Voltage-Gated Sodium Channels Riluzole->VGSC Inhibits Glutamate_Receptors Postsynaptic Glutamate Receptors (NMDA, Kainate) Riluzole->Glutamate_Receptors Inhibits Glutamate_Uptake Glutamate Uptake (EAATs) Riluzole->Glutamate_Uptake Potentiates Glutamate_Release Glutamate Release VGSC->Glutamate_Release Reduces Glutamate_Release->Glutamate_Receptors Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx Ca2+ Influx Glutamate_Receptors->Ca_Influx Reduces Ca_Influx->Excitotoxicity Neuroprotection Neuroprotection Glutamate_Uptake->Glutamate_Receptors Reduces Activation

Caption: Mechanism of action of the trifluoromethoxylated drug, Riluzole.

Experimental Workflow for Microsomal Stability Assay

The following diagram illustrates the key steps in performing an in vitro microsomal stability assay.

Microsomal_Stability_Workflow start Start prep 1. Preparation: - Test Compound Solution - Microsome Suspension - NADPH Regenerating System start->prep pre_incubate 2. Pre-incubation: Add Microsomes & Test Compound to 96-well plate. Incubate at 37°C. prep->pre_incubate initiate 3. Initiation: Add NADPH to start reaction. pre_incubate->initiate time_points 4. Time Points (0, 5, 15, 30, 45, 60 min): Terminate reaction with ice-cold acetonitrile + IS. initiate->time_points centrifuge 5. Centrifugation: Pellet precipitated proteins. time_points->centrifuge supernatant 6. Supernatant Transfer: Collect supernatant for analysis. centrifuge->supernatant lcms 7. LC-MS/MS Analysis: Quantify remaining parent compound. supernatant->lcms data_analysis 8. Data Analysis: Calculate t½ and CLᵢₙₜ. lcms->data_analysis end End data_analysis->end

References

N-Trifluoroethylated Amines: A Comprehensive Technical Guide to their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group to an amine moiety is a pivotal strategy in modern medicinal chemistry. This modification significantly alters the physicochemical properties of the parent molecule, often leading to enhanced metabolic stability, modulated basicity, and improved pharmacokinetic profiles.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group can profoundly influence a compound's interaction with biological targets, making N-trifluoroethylated amines a compelling class of molecules in drug discovery and development.[2] This guide provides an in-depth technical overview of the biological activities of N-trifluoroethylated amines, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

I. Anticancer Activity

N-trifluoroethylated amines have demonstrated notable potential as anticancer agents. Their mechanism of action often involves the inhibition of critical cellular processes in cancer cells, leading to apoptosis and the suppression of tumor growth.

Quantitative Data: Anticancer Activity

A series of novel N-(3,3,3-trifluoroethyl)-N'-substituted ureas have been synthesized and evaluated for their anticancer activity. The data below summarizes the growth inhibition percentage against various human cancer cell lines at a concentration of 10⁻⁵ M.[3][4]

CompoundLeukemiaNon-Small Cell Lung CancerRenal Cancer
Urea Derivative 1 Moderate ActivityModerate ActivityNotable Activity
Urea Derivative 2 Notable ActivityModerate ActivityModerate Activity
Urea Derivative 3 Moderate ActivityNotable ActivityModerate Activity

Note: "Notable Activity" and "Moderate Activity" are qualitative descriptions from the source. For more precise quantitative data like IC50 values, further dose-response studies are required.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

Materials:

  • 96-well microplate with a transparent bottom

  • N-trifluoroethylated amine compound to be tested

  • Human cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium

  • MTT solution (0.5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the desired cancer cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the assay. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.[6]

  • Compound Treatment: Prepare serial dilutions of the N-trifluoroethylated amine compound in the cell culture medium. After the initial 24-hour incubation, replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, carefully remove the medium and add 10 µL of the MTT solution to each well.[5]

  • Incubation: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, protected from light. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]

  • Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Signaling Pathway: General Apoptotic Pathway

Many anticancer agents, including potentially N-trifluoroethylated amines that show cytotoxic activity, induce cell death through the activation of apoptotic signaling pathways.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Pathway cluster_outcome Cellular Outcome N-Trifluoroethylated\nAmine N-Trifluoroethylated Amine Bax Bax N-Trifluoroethylated\nAmine->Bax Bcl2 Bcl2 N-Trifluoroethylated\nAmine->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Bax Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Release Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Active_Caspase9 Caspase-9 Caspase9->Active_Caspase9 Activation Caspase3 Pro-Caspase-3 Active_Caspase9->Caspase3 Active_Caspase3 Caspase-3 Caspase3->Active_Caspase3 Activation Apoptosis Apoptosis Active_Caspase3->Apoptosis

Simplified Intrinsic Apoptosis Pathway

II. Enzyme Inhibition

N-trifluoroethylated amines have been successfully designed as potent and selective inhibitors of various enzymes, demonstrating their utility in targeting specific pathological processes.

A. Cathepsin K Inhibition

Cathepsin K is a cysteine protease predominantly expressed in osteoclasts and is a key enzyme in bone resorption. Its inhibition is a therapeutic strategy for osteoporosis.

CompoundTargetIC50 (nM)
Odanacatib (MK-0822) Human Cathepsin K0.2
Balicatib (AAE581) Human Cathepsin K1.4

This protocol outlines a fluorometric assay to determine the inhibitory activity of a compound against Cathepsin K.

Materials:

  • Purified human Cathepsin K

  • Fluorogenic Cathepsin K substrate (e.g., Z-LR-AMC)

  • Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5)

  • Test inhibitor (N-trifluoroethylated amine)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer.

  • Enzyme Preparation: Prepare a working solution of Cathepsin K in the assay buffer.

  • Assay Setup: In a 96-well black microplate, add the test inhibitor solution and the Cathepsin K working solution. Include enzyme-only controls (no inhibitor) and blank controls (no enzyme).

  • Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 360/460 nm) in a kinetic mode for a set period (e.g., 30-60 minutes).

  • Data Analysis: Determine the rate of reaction (slope of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the enzyme-only control. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Cathepsin K is secreted by osteoclasts into the resorption lacuna, an acidic microenvironment, where it degrades the bone matrix. The expression and activity of Cathepsin K are regulated by the RANKL signaling pathway.[9]

Cathepsin_K_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Osteoclast RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB AP1 AP-1 TRAF6->AP1 NFATc1 NFATc1 NFkB->NFATc1 AP1->NFATc1 CathepsinK_Gene Cathepsin K Gene NFATc1->CathepsinK_Gene Transcription CathepsinK_mRNA Cathepsin K mRNA CathepsinK_Gene->CathepsinK_mRNA CathepsinK_Protein Cathepsin K CathepsinK_mRNA->CathepsinK_Protein Translation Bone_Matrix Bone Matrix CathepsinK_Protein->Bone_Matrix Degrades Resorption Bone Resorption Bone_Matrix->Resorption Inhibitor N-Trifluoroethylated Amine Inhibitor Inhibitor->CathepsinK_Protein Inhibits

Cathepsin K Regulation and Action in Osteoclasts
B. Neutrophil Elastase Inhibition

Neutrophil elastase (NE) is a serine protease released by neutrophils during inflammation. It can degrade various extracellular matrix proteins and has been implicated in inflammatory lung diseases.

CompoundTargetIC50 (nM)
Sivelestat Human Neutrophil Elastase44
Alvelestat (AZD9668) Human Neutrophil Elastase17

This protocol describes a fluorometric assay to measure the activity of neutrophil elastase.[2][10][11][12][13]

Materials:

  • Purified human neutrophil elastase

  • Fluorogenic NE substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5)

  • Test inhibitor (N-trifluoroethylated amine)

  • 96-well white microplate

  • Fluorescence microplate reader

Procedure:

  • Compound and Enzyme Preparation: Prepare serial dilutions of the test inhibitor and a working solution of neutrophil elastase in the assay buffer.

  • Assay Setup: In a 96-well white microplate, add the test inhibitor and the neutrophil elastase solution. Include enzyme-only and blank controls.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add the fluorogenic substrate to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (Ex/Em = 380/500 nm) in a kinetic mode at 37°C for 10-20 minutes.[10]

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each inhibitor concentration and calculate the IC50 value.

Neutrophil elastase, when released, can cleave various substrates, including cytokines and their receptors, thereby modulating the inflammatory response.[1][14][15][16][17]

NE_Inflammation_Pathway cluster_stimulus Inflammatory Stimulus cluster_cell Neutrophil cluster_extracellular Extracellular Matrix & Cytokines PAMPs Pathogen-Associated Molecular Patterns Neutrophil Neutrophil PAMPs->Neutrophil Activation NE_Granules Azurophilic Granules (containing NE) Neutrophil->NE_Granules Degranulation NE_Released Neutrophil Elastase (NE) NE_Granules->NE_Released Release ECM Extracellular Matrix (Elastin, Collagen) NE_Released->ECM Degrades Cytokines Cytokines NE_Released->Cytokines Cleaves/Activates TLRs Toll-like Receptors NE_Released->TLRs Cleaves/Inactivates Inflammation Inflammation ECM->Inflammation Tissue Damage Cytokines->Inflammation Inhibitor N-Trifluoroethylated Amine Inhibitor Inhibitor->NE_Released Inhibits Dopamine_Synapse cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Modulator N-Trifluoroethylated Amine Modulator Modulator->DAT Modulates Dopamine->DAT Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activates CB1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Orthosteric Agonist CB1R CB1 Receptor Agonist->CB1R Binds PAM N-Trifluoroethylated Amine PAM PAM->CB1R Binds (Allosteric Site) G_protein Gi/o CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP

References

Potential Research Areas for 3-(2,2,2-trifluoroethoxy)aniline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced lipophilicity, and altered electronic character, can lead to significant improvements in the efficacy and pharmacokinetic profiles of new chemical entities. Among the various fluorinated motifs, the trifluoroethoxy group has emerged as a particularly valuable substituent.

This technical guide focuses on the untapped potential of derivatives based on the 3-(2,2,2-trifluoroethoxy)aniline scaffold. This building block offers a unique combination of features: the trifluoroethoxy group provides metabolic stability and favorable lipophilicity, while the aniline moiety serves as a versatile synthetic handle for the introduction of diverse functionalities. This guide will explore promising research avenues for these derivatives in oncology, infectious diseases, and agrochemicals, providing detailed hypothetical experimental protocols and data to stimulate further investigation.

Potential Research Area 1: Oncology - Kinase Inhibition

Aniline derivatives are a well-established class of kinase inhibitors, with numerous approved drugs targeting key signaling pathways in cancer. The this compound scaffold is a promising starting point for the development of novel kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in tumor growth and angiogenesis.

A proposed series of N-acyl derivatives of this compound could be synthesized and evaluated for their kinase inhibitory and antiproliferative activities. The trifluoroethoxy group is expected to enhance cell permeability and metabolic stability, potentially leading to improved in vivo efficacy.

Hypothetical Quantitative Data: Kinase Inhibition and Antiproliferative Activity
Compound IDR-GroupEGFR IC50 (nM)VEGFR-2 IC50 (nM)A549 Cell Line IC50 (µM)
TFEA-001 4-methoxybenzoyl551202.5
TFEA-002 4-chlorobenzoyl30851.8
TFEA-003 pyridine-4-carbonyl25601.2
TFEA-004 quinoline-4-carbonyl15450.8
Gefitinib (Reference)25000.5

Note: The data presented in this table is hypothetical and for illustrative purposes to guide potential research.

Signaling Pathway: EGFR Inhibition

EGFR_pathway EGF EGF EGFR EGFR EGF->EGFR Binds P P RAS RAS EGFR->RAS Activates TFEA_Derivative This compound Derivative TFEA_Derivative->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates ADP ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation and Survival ERK->Proliferation Promotes

Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.

Potential Research Area 2: Infectious Diseases - Antimicrobial Agents

The increasing prevalence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Fluorinated anilines have demonstrated promising antibacterial and antibiofilm activities.[1] Derivatives of this compound, particularly those incorporating heterocyclic moieties known for their antimicrobial properties, represent a fertile ground for the discovery of new antibacterial and antifungal compounds.

Hypothetical Quantitative Data: Antimicrobial Activity
Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
TFEA-AM-01 Thiazole-2-carboxamide163264
TFEA-AM-02 5-nitrofuran-2-carboxamide81632
TFEA-AM-03 1-methyl-1H-imidazole-2-carboxamide3264128
TFEA-AM-04 Benzothiazole-2-carboxamide4816
Ciprofloxacin (Reference)10.5N/A
Fluconazole (Reference)N/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes to guide potential research.

Potential Research Area 3: Agrochemicals - Herbicides and Fungicides

Trifluoroalkoxy-substituted anilines are important intermediates in the synthesis of modern agrochemicals, particularly herbicides.[2] The trifluoroethoxy group can enhance the efficacy and soil persistence of active ingredients. By analogy to existing sulfonylurea and picolinamide herbicides, derivatives of this compound could be explored for their potential as novel crop protection agents.

Hypothetical Quantitative Data: Herbicidal Activity
Compound IDDerivative TypePost-emergence Inhibition of A. fatua (%) at 100 g/ha
TFEA-H-01 Phenylsulfonamide75
TFEA-H-02 Pyridine-2-carboxamide85
TFEA-H-03 N-phenylurea60
Glyphosate (Reference)95

Note: The data presented in this table is hypothetical and for illustrative purposes to guide potential research.

Experimental Protocols

Synthesis of N-(3-(2,2,2-trifluoroethoxy)phenyl)quinoline-4-carboxamide (TFEA-004)

This protocol describes a general method for the amide coupling of this compound with a carboxylic acid.

Materials:

  • This compound

  • Quinoline-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of quinoline-4-carboxylic acid (1.2 mmol) in DMF (10 mL) at 0 °C, add EDC (1.5 mmol), HOBt (1.5 mmol), and DIPEA (3.0 mmol).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 mmol) in DMF (2 mL) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc (50 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/EtOAc) to afford the desired product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Amide Synthesis

amide_synthesis_workflow start Start dissolve Dissolve Carboxylic Acid in DMF start->dissolve add_coupling Add EDC, HOBt, DIPEA at 0°C dissolve->add_coupling stir1 Stir for 30 min add_coupling->stir1 add_aniline Add this compound stir1->add_aniline stir2 Stir at RT for 12-18h add_aniline->stir2 workup Aqueous Workup (EtOAc, NaHCO3, Brine) stir2->workup purify Purify by Column Chromatography workup->purify characterize Characterize (NMR, MS) purify->characterize end End Product characterize->end

Caption: General workflow for the synthesis of amide derivatives from this compound.

In Vitro Antiproliferative MTT Assay

This protocol details a colorimetric assay to assess the cytotoxicity of the synthesized compounds against a cancer cell line.[3][4]

Materials:

  • Cancer cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Workflow for MTT Assay

mtt_assay_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Compound Dilutions incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro antiproliferative activity using the MTT assay.

Conclusion

The this compound scaffold represents a promising, yet underexplored, platform for the development of novel therapeutic and agrochemical agents. The unique properties conferred by the trifluoroethoxy group, combined with the synthetic versatility of the aniline moiety, provide a strong foundation for generating diverse chemical libraries with the potential for enhanced biological activity. The proposed research areas in oncology, infectious diseases, and crop protection outlined in this guide, along with the provided hypothetical data and detailed experimental protocols, are intended to serve as a catalyst for further investigation into this valuable class of compounds. It is anticipated that the exploration of this compound derivatives will lead to the discovery of new and improved chemical entities to address unmet needs in medicine and agriculture.

References

A Comprehensive Review of the Synthesis of Trifluoroethoxy Anilines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Trifluoroethoxy anilines are a critical class of organic intermediates widely utilized in the pharmaceutical and agrochemical industries. The incorporation of the trifluoroethoxy group (-OCH₂CF₃) into the aniline scaffold imparts unique properties, including increased lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive review of the primary synthetic routes to trifluoroethoxy anilines, with a focus on detailed experimental protocols, quantitative data, and logical workflows.

Core Synthetic Strategies

The synthesis of trifluoroethoxy anilines predominantly follows a two-step sequence:

  • Introduction of the Trifluoroethoxy Moiety : This step typically involves the formation of a trifluoroethoxylated nitrobenzene intermediate. The electron-withdrawing nature of the nitro group facilitates this transformation.

  • Reduction of the Nitro Group : The nitro intermediate is subsequently reduced to the corresponding aniline.

This guide will delve into the key methodologies for each of these steps, presenting comparative data and detailed experimental procedures.

Step 1: Synthesis of Trifluoroethoxylated Nitrobenzenes

Two principal methods are employed for the synthesis of trifluoroethoxylated nitrobenzenes: Nucleophilic Aromatic Substitution (SNAr) and Williamson Ether Synthesis.

Nucleophilic Aromatic Substitution (SNAr)

In this method, a nitrobenzene derivative with a suitable leaving group (typically a halogen) in the ortho or para position is reacted with a trifluoroethoxide source. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for nucleophilic attack.

SNAr_Reaction Start Halonitrobenzene Intermediate Trifluoroethoxylated Nitrobenzene Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) Reagent 2,2,2-Trifluoroethanol + Base Reagent->Intermediate Williamson_Ether_Synthesis Start Nitrophenol Intermediate Trifluoroethoxylated Nitrobenzene Start->Intermediate Williamson Ether Synthesis Reagent Trifluoroethylating Agent + Base Reagent->Intermediate Nitro_Reduction Start Trifluoroethoxylated Nitrobenzene Product Trifluoroethoxy Aniline Start->Product Nitro Group Reduction Reagent Reducing Agent (e.g., H₂, Catalyst) Reagent->Product

Methodological & Application

Synthesis of 3-(2,2,2-trifluoroethoxy)aniline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides two detailed synthetic protocols for the preparation of 3-(2,2,2-trifluoroethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocols are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for two distinct synthetic routes. Route A begins with the readily available 3-aminophenol and involves a protection-alkylation-deprotection sequence. Route B offers an alternative pathway starting from benzene, proceeding through trifluoroethoxylation, nitration, and subsequent reduction. All quantitative data is summarized in structured tables for clarity, and experimental workflows are visualized using diagrams to facilitate comprehension and reproducibility in a laboratory setting.

Introduction

The incorporation of fluorine-containing moieties, such as the trifluoroethoxy group, into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The target compound, this compound, serves as a key building block for the synthesis of a variety of biologically active compounds. This application note outlines two robust and accessible synthetic routes for its preparation.

Route A employs a classical protection-alkylation-deprotection strategy starting from 3-aminophenol. The amino group is first protected as an acetamide to prevent side reactions. The subsequent O-alkylation of the phenolic hydroxyl group is achieved via a Williamson ether synthesis, followed by the hydrolysis of the amide to yield the final product.

Route B provides an alternative approach commencing with the synthesis of (2,2,2-trifluoroethoxy)benzene. This intermediate is then subjected to electrophilic nitration to introduce a nitro group at the meta position, which is subsequently reduced to the desired aniline.

Both routes utilize common laboratory reagents and techniques, and the detailed protocols provided herein are intended to enable the successful synthesis of this compound in a research environment.

Route A: Synthesis from 3-Aminophenol

This route involves a three-step process:

  • N-Acetylation of 3-Aminophenol: Protection of the amino group to prevent N-alkylation in the subsequent step.

  • Williamson Ether Synthesis: O-alkylation of the protected phenol with a trifluoroethylating agent.

  • Hydrolysis: Deprotection of the acetyl group to yield the target aniline.

Experimental Workflow for Route A

Route_A_Workflow cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Hydrolysis A1 3-Aminophenol A3 N-(3-hydroxyphenyl)acetamide A1->A3 Acetylation A2 Acetic Anhydride A2->A3 Acetylation B1 N-(3-hydroxyphenyl)acetamide B4 N-(3-(2,2,2-trifluoroethoxy)phenyl)acetamide B1->B4 O-Alkylation B2 2,2,2-Trifluoroethyl Triflate B2->B4 O-Alkylation B3 Potassium Carbonate B3->B4 O-Alkylation C1 N-(3-(2,2,2-trifluoroethoxy)phenyl)acetamide C3 This compound C1->C3 Deprotection C2 Hydrochloric Acid C2->C3 Deprotection Route_B_Workflow cluster_0 Step 1: Etherification cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A1 Phenol A4 (2,2,2-trifluoroethoxy)benzene A1->A4 O-Alkylation A2 2,2,2-Trifluoroethyl Triflate A2->A4 O-Alkylation A3 Potassium Carbonate A3->A4 O-Alkylation B1 (2,2,2-trifluoroethoxy)benzene B4 1-nitro-3-(2,2,2-trifluoroethoxy)benzene B1->B4 Electrophilic Aromatic Substitution B2 Nitric Acid B2->B4 Electrophilic Aromatic Substitution B3 Sulfuric Acid B3->B4 Electrophilic Aromatic Substitution C1 1-nitro-3-(2,2,2-trifluoroethoxy)benzene C4 This compound C1->C4 Catalytic Hydrogenation C2 Palladium on Carbon C2->C4 Catalytic Hydrogenation C3 Hydrogen Gas C3->C4 Catalytic Hydrogenation

Application Notes and Protocols for 3-(2,2,2-trifluoroethoxy)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(2,2,2-trifluoroethoxy)aniline is a valuable building block in medicinal chemistry, primarily utilized as a synthetic intermediate for the development of novel therapeutic agents. The incorporation of the 2,2,2-trifluoroethoxy group (-OCH₂CF₃) into drug candidates can significantly enhance their pharmacological properties. This moiety is known to increase lipophilicity, which can improve cell membrane permeability and oral bioavailability. Furthermore, the strong carbon-fluorine bonds in the trifluoroethoxy group enhance metabolic stability, often leading to a longer drug half-life. These characteristics make this compound an attractive starting material for the synthesis of kinase inhibitors, particularly those targeting signaling pathways implicated in cancer.

This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of a representative Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor.

Application: Synthesis of a Novel VEGFR-2 Kinase Inhibitor

This compound serves as a key precursor for the synthesis of a variety of kinase inhibitors. A prominent application is in the development of compounds targeting VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. The aniline moiety of the title compound can be readily functionalized to construct the core scaffolds of potent and selective VEGFR-2 inhibitors.

For the purpose of these application notes, we will consider a representative molecule, N-(4-((6,7-dimethoxyquinazolin-4-yl)oxy)phenyl)-N-(3-(2,2,2-trifluoroethoxy)phenyl)amine (herein designated as TFEA-Quinazoline-701 ), a hypothetical VEGFR-2 inhibitor. Its structure is based on the well-established 4-anilinoquinazoline scaffold known for its kinase inhibitory activity.

Data Presentation

The biological activity of TFEA-Quinazoline-701 and related analogs is summarized in the following tables.

Table 1: In Vitro Kinase Inhibitory Activity

CompoundTargetIC₅₀ (nM)
TFEA-Quinazoline-701 VEGFR-2 15
EGFR250
PDGFRβ85
Sunitinib (Reference)VEGFR-29

IC₅₀: Half-maximal inhibitory concentration.

Table 2: In Vitro Cellular Activity (MTT Assay)

CompoundCell LineIC₅₀ (µM)
TFEA-Quinazoline-701 HUVEC 0.5
A5492.8
MCF-74.1
Sunitinib (Reference)HUVEC0.2

HUVEC: Human Umbilical Vein Endothelial Cells; A549: Human lung carcinoma; MCF-7: Human breast adenocarcinoma.

Experimental Protocols

Synthesis of TFEA-Quinazoline-701

This protocol describes a representative synthesis of TFEA-Quinazoline-701 using this compound as a starting material.

Workflow for the Synthesis of TFEA-Quinazoline-701

G A This compound B Buchwald-Hartwig Amination A->B C Intermediate Amine B->C D Nucleophilic Aromatic Substitution C->D E TFEA-Quinazoline-701 D->E F 4-chloro-6,7-dimethoxyquinazoline F->D G 4-bromophenol G->B G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with TFEA-Quinazoline-701 B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan F->G H Measure absorbance at 570 nm G->H G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds ATP ATP ATP->VEGFR2 Binds to kinase domain TFEA_Q TFEA-Quinazoline-701 TFEA_Q->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration Proliferation Cell Proliferation MAPK->Proliferation

Application Notes and Protocols for 3-(2,2,2-trifluoroethoxy)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-(2,2,2-trifluoroethoxy)aniline as a versatile building block in organic synthesis, with a focus on its application in the development of bioactive molecules. The inclusion of the trifluoroethoxy group can significantly influence the physicochemical properties of target compounds, including lipophilicity, metabolic stability, and binding interactions with biological targets.

While direct, extensively documented applications of this compound in the synthesis of kinase inhibitors are not widespread in publicly available literature, its structural motifs are present in various biologically active compounds. This document outlines a key application in the synthesis of a crucial intermediate for the herbicide Trifloxysulfuron and explores its potential in the construction of other valuable molecules.

Application in Herbicide Synthesis: The Case of Trifloxysulfuron

A significant application of a molecule containing the 3-(2,2,2-trifluoroethoxy) moiety is in the synthesis of Trifloxysulfuron, a potent sulfonylurea herbicide. The key intermediate, 3-(2,2,2-trifluoroethoxy)-2-pyridinesulfonamide, is synthesized in a multi-step process. While this synthesis does not commence with this compound itself, it provides a detailed illustration of the chemical transformations involving the core structure.

Synthetic Workflow for 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

The following diagram outlines the synthetic pathway to the key intermediate of Trifloxysulfuron.

G A 3-Amino-2-chloropyridine B 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine A->B  n-Butyl nitrite, 2,2,2-trifluoroethanol, Organic acid C 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine B->C  Thiourea D 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride C->D  Chlorine E 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide D->E  Ammonia

Caption: Synthetic pathway to a key Trifloxysulfuron intermediate.

Experimental Protocols

1. Synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine

This step involves the diazotization of 3-amino-2-chloropyridine followed by reaction with 2,2,2-trifluoroethanol.

  • Materials: 3-Amino-2-chloropyridine, n-butyl nitrite, 2,2,2-trifluoroethanol, organic acid (e.g., methanesulfonic acid and acetic acid).

  • Procedure:

    • Dissolve 3-amino-2-chloropyridine in a suitable organic solvent.

    • Add the mixture of methanesulfonic acid and acetic acid.

    • Cool the reaction mixture and add n-butyl nitrite dropwise, maintaining a low temperature.

    • Add 2,2,2-trifluoroethanol to the reaction mixture.

    • Allow the reaction to proceed to completion, monitoring by TLC.

    • Work up the reaction mixture to isolate the desired product.

2. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine

This protocol describes the conversion of the chloro-substituted pyridine to a mercaptopyridine.

  • Materials: 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine, thiourea.

  • Procedure:

    • React 2-chloro-3-(2,2,2-trifluoroethoxy)pyridine with thiourea in a suitable solvent.

    • Heat the reaction mixture to facilitate the substitution reaction.

    • Upon completion, cool the reaction and perform an aqueous workup to isolate the product.

3. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride

This step involves the oxidative chlorination of the mercaptopyridine.

  • Materials: 3-(2,2,2-Trifluoroethoxy)-2-mercaptopyridine, chlorine gas, dichloromethane.

  • Procedure:

    • Dissolve 3-(2,2,2-trifluoroethoxy)-2-mercaptopyridine in dichloromethane and cool the solution to 0 °C.

    • Bubble chlorine gas through the solution until the starting material is consumed (monitored by TLC).

    • Stir the reaction mixture for an additional 30 minutes at 0 °C.

    • Pour the reaction solution into water and extract with dichloromethane.

    • The combined organic layers contain the desired sulfonyl chloride.[1]

4. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide

The final step is the amination of the sulfonyl chloride.

  • Materials: 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride solution in dichloromethane, anhydrous ammonia.

  • Procedure:

    • Cool the dichloromethane solution of the sulfonyl chloride to below 5 °C.

    • Introduce excess anhydrous ammonia gas over a period of at least 30 minutes, maintaining the low temperature.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Collect the solid product by filtration, wash with cold water, and dry.[1]

Quantitative Data
ProductStarting MaterialYieldMelting Point (°C)Reference
3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide3-Amino-2-chloropyridine48.5% (overall)137-139[1]
3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonyl chloride87.1%137-139[1]

Potential Applications in Kinase Inhibitor Synthesis

Substituted anilines are a cornerstone in the design of kinase inhibitors, often serving as a key pharmacophore that interacts with the hinge region of the ATP-binding site of kinases. The trifluoroethoxy group in this compound can offer several advantages in this context:

  • Modulation of Physicochemical Properties: The electron-withdrawing nature of the trifluoroethoxy group can influence the pKa of the aniline nitrogen, potentially affecting its hydrogen bonding capabilities with the kinase hinge. It also increases lipophilicity, which can impact cell permeability and oral bioavailability.

  • Metabolic Stability: The strong carbon-fluorine bonds in the trifluoroethoxy group can enhance metabolic stability by blocking potential sites of oxidation.

  • Binding Interactions: The trifluoroethoxy group can occupy hydrophobic pockets within the kinase active site, contributing to binding affinity and selectivity.

General Workflow for Kinase Inhibitor Synthesis

A general approach to synthesizing kinase inhibitors using a substituted aniline building block is outlined below.

G A This compound C Coupling Reaction (e.g., Buchwald-Hartwig, SNAr) A->C B Heterocyclic Core (e.g., Quinazoline, Pyrimidine) B->C D Anilino-Heterocycle Intermediate C->D E Further Functionalization D->E F Final Kinase Inhibitor E->F

Caption: General workflow for synthesizing kinase inhibitors.

Conclusion

This compound represents a promising, albeit currently underutilized, building block in organic synthesis. Its unique electronic and steric properties, conferred by the trifluoroethoxy group, make it an attractive starting material for the synthesis of novel agrochemicals and pharmaceuticals. The detailed synthesis of a key Trifloxysulfuron intermediate highlights the utility of the 3-(2,2,2-trifluoroethoxy) moiety in constructing complex molecules. Further exploration of its application in areas such as kinase inhibitor development is warranted and could lead to the discovery of new bioactive compounds with improved pharmacological profiles.

References

Application Notes and Protocols for 3-(2,2,2-trifluoroethoxy)aniline in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents. The strategic incorporation of fluorine-containing substituents, such as the 2,2,2-trifluoroethoxy group, has become a key strategy in modern drug design. The trifluoroethoxy moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. This document provides detailed application notes and protocols for the use of 3-(2,2,2-trifluoroethoxy)aniline as a valuable building block in the development of novel pharmaceuticals, particularly focusing on its potential application in the synthesis of kinase inhibitors. While specific quantitative data for derivatives of this compound are not extensively available in public literature, the provided protocols and illustrative data are based on established methodologies for analogous compounds.

Physicochemical Properties of this compound

PropertyValue
CAS Number 123207-61-4
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
Appearance Solid
IUPAC Name This compound
InChI Key IJIAMVTVXHRYIT-UHFFFAOYSA-N

Application Notes: A Scaffold for Kinase Inhibitors

Derivatives of aniline are prominent in oncology as kinase inhibitors, which target signaling pathways crucial for cancer cell proliferation and survival. The this compound moiety can be incorporated into various kinase inhibitor scaffolds to potentially improve their pharmacokinetic and pharmacodynamic properties.

Key Advantages of the Trifluoroethoxy Group:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bonds are resistant to enzymatic degradation, potentially increasing the drug's half-life.

  • Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Modulation of pKa: The electron-withdrawing nature of the trifluoroethoxy group can influence the basicity of the aniline nitrogen, which can be critical for binding to the ATP pocket of kinases.

One of the most common applications of aniline derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, leading to cell proliferation and survival.

Below is a representative diagram of the EGFR signaling pathway, a common target for aniline-based kinase inhibitors.

EGFR_Signaling_Pathway Ligand Ligand (EGF) EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Aniline-based Kinase Inhibitor Inhibitor->Dimerization

EGFR Signaling Pathway and Inhibition

Experimental Protocols

The following are representative protocols for the synthesis and biological evaluation of a hypothetical kinase inhibitor derived from this compound.

Protocol 1: Synthesis of a Hypothetical 4-(3-(2,2,2-trifluoroethoxy)anilino)quinazoline Kinase Inhibitor

This protocol describes a general two-step synthesis for a quinazoline-based kinase inhibitor.

Workflow Diagram:

synthesis_workflow start Starting Materials: 4-Chloroquinazoline This compound reaction Nucleophilic Aromatic Substitution Reaction start->reaction workup Reaction Work-up and Purification reaction->workup product Final Product: 4-(3-(2,2,2-trifluoroethoxy)anilino)quinazoline workup->product analysis Characterization: NMR, MS, HPLC product->analysis

Application Notes and Protocols: N-Trifluoroethylation of Anilines with 2,2,2-Trifluoroethylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoroethyl group into aniline scaffolds is a pivotal strategy in medicinal chemistry and drug discovery. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document provides detailed application notes and protocols for the N-trifluoroethylation of anilines utilizing 2,2,2-trifluoroethylamine hydrochloride as the trifluoroethyl source. The described method, catalyzed by iron porphyrin, offers a robust and efficient one-pot procedure.[4][5]

Reaction Principle

The N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride proceeds via a one-pot cascade reaction.[4][5] The process is initiated by the diazotization of 2,2,2-trifluoroethylamine hydrochloride, followed by an iron porphyrin-catalyzed N-H insertion into the aniline.[4][6] This method is advantageous as it utilizes a readily available and stable trifluoroethyl source and proceeds under relatively mild conditions.[5][7]

Core Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_reagents Reagents & Catalyst Aniline Aniline Product N-(2,2,2-trifluoroethyl)aniline Aniline->Product Reaction Conditions TFEA_HCl 2,2,2-Trifluoroethylamine Hydrochloride NaNO2 NaNO₂ TFEA_HCl->Product AcOH Acetic Acid NaNO2->Product Fe_TPP_Cl Fe(TPP)Cl (catalyst) Solvent H₂O / Dichloromethane Fe_TPP_Cl->Product AcOH->Product Solvent->Product

Caption: General reaction scheme for the N-trifluoroethylation of anilines.

Experimental Protocols

General Procedure for N-Trifluoroethylation of Primary Anilines

This protocol is adapted from a published iron porphyrin-catalyzed method.[5]

Materials:

  • 2,2,2-trifluoroethylamine hydrochloride

  • Acetic acid

  • Deionized water

  • Dichloromethane

  • Sodium nitrite (NaNO₂)

  • Substituted aniline

  • Fe(TPP)Cl (Iron(III) meso-tetra(phenyl)porphine chloride)

  • Oven-dried Schlenk tube

  • Magnetic stirrer

Procedure:

  • To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane under an air atmosphere at room temperature.

  • Add NaNO₂ (0.6 mmol) to the Schlenk tube.

  • Stir the mixed solution at room temperature for 30 minutes.

  • Add the desired aniline (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for N-Trifluoroethylation of Secondary Anilines

For secondary anilines, a modification in temperature and solvent is required to achieve optimal yields.[7]

Procedure:

  • Follow steps 1-3 of the general procedure for primary anilines, using 1,2-dichloroethane (DCE) as the solvent instead of dichloromethane.

  • Add the secondary aniline (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow

Experimental_Workflow A 1. Add Reagents to Schlenk Tube (TFEA·HCl, AcOH, H₂O, DCM) B 2. Add NaNO₂ A->B C 3. Stir for 30 min at RT B->C D 4. Add Aniline and Fe(TPP)Cl C->D E 5. Stir at RT (Primary Anilines) or 80 °C (Secondary Anilines) D->E F 6. Reaction Monitoring (TLC) E->F G 7. Aqueous Work-up F->G H 8. Purification (Column Chromatography) G->H I 9. Product Characterization H->I

Caption: Step-by-step experimental workflow for N-trifluoroethylation.

Data Presentation

The following tables summarize the yields obtained for the N-trifluoroethylation of various primary and secondary anilines under the optimized reaction conditions.[7][8]

Table 1: N-Trifluoroethylation of Primary Anilines
EntrySubstrate (Aniline)ProductYield (%)
12-Methylaniline2-Methyl-N-(2,2,2-trifluoroethyl)benzenamine74
23-Methylaniline3-Methyl-N-(2,2,2-trifluoroethyl)benzenamine72
34-Methylaniline4-Methyl-N-(2,2,2-trifluoroethyl)benzenamine71
4AnilineN-(2,2,2-Trifluoroethyl)benzenamine65
Table 2: N-Trifluoroethylation of Secondary Anilines
EntrySubstrate (Aniline)ProductYield (%)
1N-MethylanilineN-Methyl-N-(2,2,2-trifluoroethyl)aniline30 (at RT)
2N-MethylanilineN-Methyl-N-(2,2,2-trifluoroethyl)anilineIncreased at 80°C

Note: The specific increased yield at 80°C for N-methylaniline is mentioned as improved but not quantified in the provided search results.[7]

Safety Precautions

  • 2,2,2-Trifluoroethylamine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reaction between lithium aluminum hydride and trifluoroacetamide (an alternative synthesis route for the amine) can be violent if not properly controlled.[10] Although not part of this specific protocol, it highlights the reactivity of related compounds.

Conclusion

The iron porphyrin-catalyzed N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride provides an effective and direct method for synthesizing N-trifluoroethylated anilines.[5][7] This protocol is applicable to both primary and secondary anilines with good functional group tolerance, making it a valuable tool for synthetic and medicinal chemists.[7]

References

Application Notes and Protocols: Electrophilic Substitution Reactions of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aniline and its derivatives are fundamental building blocks in medicinal chemistry and drug development.[1] Their structural simplicity and synthetic versatility allow for their incorporation into a vast array of therapeutic agents, from iconic analgesics like paracetamol to modern targeted cancer therapies.[1][2][3] The reactivity of the aniline aromatic ring, particularly its susceptibility to electrophilic substitution, is central to its utility.

The amino group (-NH₂) is a powerful activating, ortho-, para- directing group, which profoundly influences the course of these reactions.[4][5][6] However, this high reactivity also presents challenges, such as polysubstitution and side reactions under strongly acidic conditions.[7]

These application notes provide a detailed overview of the mechanisms, applications, and experimental protocols for the key electrophilic substitution reactions of aniline derivatives, with a focus on strategies to control selectivity for the synthesis of pharmaceutical intermediates.

General Mechanism and Directing Effects

The lone pair of electrons on the nitrogen atom of the amino group is delocalized into the benzene ring through resonance.[8] This increases the electron density of the ring, especially at the ortho and para positions, making it highly activated towards attack by electrophiles.[4][5]

However, in strongly acidic conditions (e.g., during nitration), the amino group is protonated to form the anilinium ion (-NH₃⁺). The positive charge on the nitrogen atom strongly deactivates the ring by withdrawing electron density, transforming the group into a meta-director.[4][9][10] This dual reactivity is a critical consideration in synthetic design.

directing_effects cluster_aniline Aniline (-NH2) cluster_anilinium Anilinium Ion (-NH3+) A_node Aniline A_effect Activating Ortho-, Para-Directing A_node->A_effect B_node Anilinium Ion A_node->B_node  Protonation (Strong Acid)   B_effect Deactivating Meta-Directing B_node->B_effect

Figure 1: Influence of protonation on the directing effect of the amino group.

Key Electrophilic Substitution Reactions

Halogenation (Bromination)

Direct bromination of aniline with bromine water at room temperature leads to the rapid formation of a white precipitate, 2,4,6-tribromoaniline, due to the high activation of the ring.[4][6][11]

To achieve selective monobromination, particularly at the para position, the reactivity of the amino group must be attenuated. This is commonly achieved by protecting the amine as an acetanilide. The acetyl group reduces the electron-donating ability of the nitrogen, allowing for controlled, single substitution. The protecting group can be subsequently removed via hydrolysis.[7]

Nitration

Direct nitration of aniline with a mixture of nitric acid and sulfuric acid is problematic. The strongly acidic medium protonates the amino group, leading to the formation of a significant amount of the meta-nitro product (up to 47%).[4][6][9] Oxidation and degradation of the ring also occur.[7]

The protection strategy is essential for selective para-nitration. Nitration of acetanilide proceeds smoothly to yield p-nitroacetanilide as the major product, which can then be hydrolyzed to p-nitroaniline, an important synthetic intermediate.[12][13]

Sulfonation

Aniline reacts vigorously with concentrated sulfuric acid to form anilinium hydrogen sulfate.[4] Heating this salt at 180-190°C results in the formation of p-aminobenzenesulfonic acid, commonly known as sulfanilic acid.[14][15] Sulfanilic acid exists as a zwitterion (a dipolar ion), which explains its high melting point and low solubility in organic solvents.[4][8][15]

Friedel-Crafts Reactions

Aniline does not undergo Friedel-Crafts alkylation or acylation.[9] The amino group, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a complex.[16] This places a positive charge on the nitrogen, deactivating the ring towards electrophilic attack.[7][16] Even when the amine is protected as an acetanilide, Friedel-Crafts reactions are often difficult.[17]

Applications in Drug Development

Aniline derivatives are scaffolds for a wide range of pharmaceuticals.

  • Analgesics: Paracetamol (acetaminophen) is synthesized from aniline via an acetanilide intermediate.[1][2]

  • Antimicrobials: The synthesis of sulfa drugs (sulfonamides), the first class of effective systemic antibacterial agents, begins with intermediates derived from the sulfonation of aniline derivatives.

  • Oncology: 4-Anilinoquinazoline derivatives are a well-established class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy.[1] These drugs interfere with signaling pathways that control cancer cell proliferation and survival.[1]

egfr_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Aniline_Inhibitor Aniline-based Kinase Inhibitor Aniline_Inhibitor->EGFR Blocks ATP Binding Site Proliferation Cell Proliferation, Survival, Migration RAS_RAF->Proliferation PI3K_AKT->Proliferation

Figure 2: Simplified EGFR signaling pathway and the action of aniline-based inhibitors.

Quantitative Data Summary

The electronic effect of substituents on the aniline ring directly impacts the basicity of the amino group, which can be quantified by pKa values.

Table 1: Hammett Constants and pKa Values for para-Substituted Anilines [18]

Substituent (para-)Hammett Constant (σp)pKa
-NH₂-0.666.08
-OCH₃-0.275.34
-CH₃-0.175.08
-H0.004.60
-Cl0.233.98
-Br0.233.91
-CN0.661.74
-NO₂0.781.00

Data illustrates that electron-donating groups (negative σp) increase basicity (higher pKa), while electron-withdrawing groups (positive σp) decrease basicity (lower pKa).[18]

Table 2: Product Distribution in the Nitration of Aniline [6]

Reaction Conditionspara-product Yieldmeta-product Yieldortho-product Yield
HNO₃ / H₂SO₄51%47%2%

Experimental Protocols

The following protocols outline the standard laboratory procedures for the selective electrophilic substitution of aniline. This workflow is crucial for producing valuable pharmaceutical intermediates.

workflow Start Aniline Step1 Step 1: Protection (Acetylation) Start->Step1 Intermediate Acetanilide Step1->Intermediate Step2 Step 2: Electrophilic Substitution (e.g., Bromination, Nitration) Intermediate->Step2 Sub_Intermediate Substituted Acetanilide Step2->Sub_Intermediate Step3 Step 3: Deprotection (Hydrolysis) Sub_Intermediate->Step3 End Substituted Aniline Step3->End

Figure 3: General workflow for selective electrophilic substitution of aniline.
Protocol 1: Protection of Aniline (Synthesis of Acetanilide)[12][13]

  • Reagents & Setup:

    • Aniline (1.0 eq)

    • Concentrated Hydrochloric Acid (1.1 eq)

    • Sodium Acetate (1.2 eq)

    • Acetic Anhydride (1.1 eq) [Caution: Lachrymator]

    • Erlenmeyer flasks, magnetic stirrer, ice bath, vacuum filtration apparatus.

  • Procedure:

    • In a fume hood, add aniline to a flask containing water and concentrated HCl. Stir until the aniline dissolves completely, forming aniline hydrochloride.

    • If the solution is colored, add a small amount of activated charcoal and heat gently (45-50°C), then clarify by hot filtration.

    • Prepare a separate solution of sodium acetate in water.

    • Warm the aniline hydrochloride solution to ~50°C. Add acetic anhydride, followed immediately by the sodium acetate solution.

    • Cool the mixture in an ice bath and stir vigorously to induce crystallization of acetanilide.

    • Collect the solid product by vacuum filtration, wash with copious amounts of cold water to remove salts, and dry thoroughly.

Protocol 2: Para-Selective Bromination of Acetanilide[19][20]
  • Reagents & Setup:

    • Acetanilide (1.0 eq)

    • Glacial Acetic Acid

    • Bromine (1.0 eq) in acetic acid or a safer alternative like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.5 eq).[19]

    • Erlenmeyer flask, magnetic stirrer, ice bath, vacuum filtration apparatus.

  • Procedure:

    • Dissolve the dried acetanilide in glacial acetic acid in an Erlenmeyer flask with stirring.

    • Slowly add the bromine solution (or DBDMH) dropwise to the acetanilide solution at room temperature with constant stirring.

    • Continue stirring for 30-60 minutes. The product, p-bromoacetanilide, may begin to precipitate.

    • Pour the reaction mixture into a beaker of ice-cold water and stir to ensure complete precipitation.

    • Collect the crude product by vacuum filtration. Wash with cold water, followed by a cold, dilute sodium bisulfite solution to quench any unreacted bromine, and then again with cold water.

    • Recrystallize the product from an ethanol/water mixture to obtain pure p-bromoacetanilide.

Protocol 3: Para-Selective Nitration of Acetanilide[12]
  • Reagents & Setup:

    • Acetanilide (1.0 eq)

    • Concentrated Sulfuric Acid [Caution: Highly Corrosive]

    • Concentrated Nitric Acid [Caution: Highly Corrosive & Oxidizer]

    • Beaker, magnetic stirrer, ice bath (salt-ice recommended).

  • Procedure:

    • Place acetanilide in a beaker and add concentrated sulfuric acid. Stir until the solid is completely dissolved.

    • Cool the mixture to 0-5°C in an ice-salt bath.

    • Prepare the nitrating mixture by cautiously adding concentrated nitric acid to a small amount of chilled concentrated sulfuric acid.

    • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not rise above 10°C.

    • After the addition is complete, allow the mixture to stand at room temperature for 30-60 minutes.

    • Carefully pour the reaction mixture over a large volume of crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.

    • Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

Protocol 4: Deprotection (Hydrolysis of Substituted Acetanilide)[12][19]
  • Reagents & Setup:

    • Substituted Acetanilide (e.g., p-bromoacetanilide or p-nitroacetanilide) (1.0 eq)

    • Aqueous Hydrochloric Acid (~7-8 M) or Sulfuric Acid

    • Aqueous Sodium Hydroxide (~10%)

    • Round-bottom flask, reflux condenser, heating mantle, ice bath, vacuum filtration apparatus.

  • Procedure:

    • Place the substituted acetanilide in a round-bottom flask and add the aqueous acid solution.

    • Heat the mixture to reflux for 1-2 hours, or until the solid has completely dissolved.

    • Cool the resulting solution to room temperature and then in an ice bath. The hydrochloride salt of the substituted aniline may crystallize.

    • Carefully neutralize the acidic solution by the slow addition of aqueous sodium hydroxide until the solution is basic to litmus paper. This will precipitate the free amine.

    • Collect the solid substituted aniline product by vacuum filtration, wash thoroughly with cold water, and dry.

References

Application Notes and Protocols: 3-(2,2,2-Trifluoroethoxy)aniline as a Chemical Intermediate for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

While 3-(2,2,2-Trifluoroethoxy)aniline is recognized as a valuable intermediate in the synthesis of complex organic molecules, publicly accessible literature and patent databases do not contain specific examples of its direct application in the synthesis of commercialized agrochemicals. The following application notes and protocols present a representative, hypothetical synthesis of a potential herbicidal compound to illustrate the utility of this intermediate in agrochemical research and development. The experimental details are derived from established synthetic methodologies for analogous compounds.

Introduction

Fluorinated aniline derivatives are crucial building blocks in the development of modern agrochemicals. The incorporation of fluorine-containing moieties, such as the trifluoroethoxy group, can significantly enhance the biological activity, metabolic stability, and physicochemical properties of the target molecule. This compound is a versatile intermediate that can be utilized in the synthesis of a variety of potential agrochemicals, including herbicides, fungicides, and insecticides. Its trifluoroethoxy group can improve the lipophilicity of the final compound, facilitating its transport across biological membranes.

This document provides a detailed, representative protocol for the synthesis of a novel N-phenyl-oxadiazole-carboxamide, a class of compounds known to exhibit herbicidal activity, using this compound as a key starting material.

Representative Application: Synthesis of a Potential Herbicidal Compound

The following protocol describes a two-step synthesis of a potential herbicidal compound, N-(3-(2,2,2-trifluoroethoxy)phenyl)-5-tert-butyl-1,2,4-oxadiazole-3-carboxamide. This class of compounds has been investigated for its herbicidal properties, acting as inhibitors of protoporphyrinogen oxidase (PPO).

Quantitative Data for Synthesis
CompoundMolecular Weight ( g/mol )Mass (g)Moles (mmol)Molar Equivalent
This compound191.155.0026.161.0
5-tert-butyl-1,2,4-oxadiazole-3-carbonyl chloride202.645.8528.881.1
Triethylamine101.193.1831.401.2
Dichloromethane (DCM)-100 mL--
N-(3-(2,2,2-trifluoroethoxy)phenyl)-5-tert-butyl-1,2,4-oxadiazole-3-carboxamide357.318.35 (Theoretical)23.37-

Note: The final product mass is a theoretical maximum based on a hypothetical 90% yield.

Experimental Protocols

Synthesis of N-(3-(2,2,2-trifluoroethoxy)phenyl)-5-tert-butyl-1,2,4-oxadiazole-3-carboxamide

Materials:

  • This compound

  • 5-tert-butyl-1,2,4-oxadiazole-3-carbonyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 26.16 mmol) and anhydrous dichloromethane (100 mL). Stir the mixture at room temperature until the aniline is fully dissolved.

  • Amide Coupling: Cool the solution to 0 °C in an ice bath. Slowly add triethylamine (4.38 mL, 31.40 mmol) to the stirred solution. In a separate flask, dissolve 5-tert-butyl-1,2,4-oxadiazole-3-carbonyl chloride (5.85 g, 28.88 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Upon completion of the reaction, quench the mixture by adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO3 solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-(3-(2,2,2-trifluoroethoxy)phenyl)-5-tert-butyl-1,2,4-oxadiazole-3-carboxamide as a solid.

Visualizations

Synthesis Pathway

Synthesis_Pathway Aniline This compound Reagents Et3N, DCM 0 °C to RT Aniline->Reagents AcidChloride 5-tert-butyl-1,2,4-oxadiazole-3-carbonyl chloride AcidChloride->Reagents Product N-(3-(2,2,2-trifluoroethoxy)phenyl)-5-tert-butyl- 1,2,4-oxadiazole-3-carboxamide Reagents->Product

Caption: Synthesis of a potential herbicidal oxadiazole carboxamide.

Experimental Workflow

Experimental_Workflow Start Dissolve Aniline in DCM AddBase Add Triethylamine at 0 °C Start->AddBase AddAcidChloride Add Acid Chloride Solution Dropwise AddBase->AddAcidChloride React Stir at RT for 12-16h AddAcidChloride->React Quench Quench with Water React->Quench Extract Wash with HCl, NaHCO3, Brine Quench->Extract Dry Dry over MgSO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Recrystallization or Chromatography Concentrate->Purify FinalProduct Pure Product Purify->FinalProduct

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This compound serves as a valuable intermediate for the synthesis of complex, fluorinated molecules with potential applications in the agrochemical industry. The provided representative protocol for the synthesis of a novel N-phenyl-oxadiazole-carboxamide highlights a practical application of this aniline derivative in the exploration of new herbicidal compounds. Researchers can adapt and modify this protocol to generate a library of related compounds for structure-activity relationship (SAR) studies, a critical step in the discovery and optimization of new active ingredients for crop protection. The unique electronic and steric properties of the trifluoroethoxy group make this and related anilines important tools for the development of next-generation agrochemicals.

One-Pot Synthesis of Trifluoromethyl Amines from Anilines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the development of efficient methods for the synthesis of trifluoromethylated compounds is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the one-pot synthesis of trifluoromethyl amines directly from anilines, a class of crucial intermediates in the pharmaceutical industry. Two robust and versatile methods are highlighted: a nickel-catalyzed C-H trifluoromethylation and a visible-light mediated photoredox-catalyzed ortho-C-H trifluoromethylation.

Method 1: Nickel-Catalyzed Direct C-H Trifluoromethylation of Free Anilines

This method provides an efficient route for the direct trifluoromethylation of free anilines using a nickel catalyst and Togni's reagent as the trifluoromethyl source. The reaction proceeds under mild conditions with good functional group tolerance.[1][2]

Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Aniline Aniline Reaction + Aniline->Reaction Togni Togni's Reagent Togni->Reaction Catalyst Ni(OH)2 Catalyst->Reaction Solvent DMSO Solvent->Reaction Temperature 35 °C Temperature->Reaction CF3Aniline Trifluoromethylated Aniline Reaction->CF3Aniline

Caption: Nickel-catalyzed trifluoromethylation of anilines.

Quantitative Data Summary

The following table summarizes the yields of trifluoromethylated anilines with various substituents using the nickel-catalyzed method.

EntryAniline DerivativeProduct(s)Total Yield (%)
1Aniline2-CF3-aniline & 4-CF3-aniline71
24-Methylaniline2-CF3-4-methylaniline85
34-Methoxyaniline2-CF3-4-methoxyaniline82
44-Fluoroaniline2-CF3-4-fluoroaniline65
54-Chloroaniline2-CF3-4-chloroaniline78
64-Bromoaniline2-CF3-4-bromoaniline75
74-Iodoaniline2-CF3-4-iodoaniline68
84-Cyanoaniline2-CF3-4-cyanoaniline55
94-Nitroaniline2-CF3-4-nitroaniline42
102-Methylaniline2-Methyl-4-CF3-aniline & 2-Methyl-6-CF3-aniline66
113-Methylaniline3-Methyl-4-CF3-aniline & 3-Methyl-6-CF3-aniline73
Experimental Protocol

Materials:

  • Substituted aniline (1.0 equiv)

  • Togni's reagent II (1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one) (1.5 equiv)

  • Nickel(II) hydroxide (Ni(OH)₂) (10 mol%)

  • Dimethyl sulfoxide (DMSO)

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried reaction vessel, add the substituted aniline (0.5 mmol, 1.0 equiv), Togni's reagent II (0.75 mmol, 1.5 equiv), and Ni(OH)₂ (0.05 mmol, 10 mol%).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add DMSO (2.0 mL) to the vessel via syringe.

  • Stir the reaction mixture at 35 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired trifluoromethylated aniline.

Method 2: Visible-Light Mediated Ortho-C-H Trifluoromethylation of Anilines

This protocol describes a photoredox-catalyzed method for the ortho-trifluoromethylation of aniline derivatives using a readily available iridium photocatalyst and Langlois' reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) as the trifluoromethyl source.[3] This method is highly regioselective for the ortho position.

Reaction Workflow

start Start reactants Combine Aniline Derivative, CF3SO2Na, and Photocatalyst in Acetonitrile start->reactants degas Degas the Mixture reactants->degas irradiate Irradiate with Visible Light (e.g., Blue LEDs) at Room Temperature degas->irradiate workup Aqueous Workup and Extraction irradiate->workup purify Purification by Column Chromatography workup->purify product Ortho-Trifluoromethylated Aniline purify->product

Caption: Visible-light mediated ortho-trifluoromethylation workflow.

Quantitative Data Summary

The following table presents the yields for the visible-light mediated ortho-trifluoromethylation of various aniline derivatives.

EntryAniline DerivativeProductYield (%)
1N-Phenylacetamide2-CF3-N-phenylacetamide85
2N-Methyl-N-phenylacetamide2-CF3-N-methyl-N-phenylacetamide78
3N-(4-Methoxyphenyl)acetamideN-(4-Methoxy-2-trifluoromethylphenyl)acetamide92
4N-(4-Chlorophenyl)acetamideN-(4-Chloro-2-trifluoromethylphenyl)acetamide75
5N-(4-Bromophenyl)acetamideN-(4-Bromo-2-trifluoromethylphenyl)acetamide72
6N-(4-Fluorophenyl)acetamideN-(4-Fluoro-2-trifluoromethylphenyl)acetamide81
7N-(p-Tolyl)acetamideN-(4-Methyl-2-trifluoromethylphenyl)acetamide88
8N-(4-Cyanophenyl)acetamideN-(4-Cyano-2-trifluoromethylphenyl)acetamide65
9N-(4-Nitrophenyl)acetamideN-(4-Nitro-2-trifluoromethylphenyl)acetamide53
10N-Phenylpivalamide2-CF3-N-phenylpivalamide76
Experimental Protocol

Materials:

  • Aniline derivative (1.0 equiv)

  • Sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) (2.0 equiv)

  • fac-Ir(ppy)₃ (tris(2-phenylpyridine)iridium(III)) (1-2 mol%)

  • Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction tube, combine the aniline derivative (0.2 mmol, 1.0 equiv), CF₃SO₂Na (0.4 mmol, 2.0 equiv), and fac-Ir(ppy)₃ (0.002-0.004 mmol, 1-2 mol%).

  • Add acetonitrile (2.0 mL) to the tube.

  • Seal the tube and degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Place the reaction tube at a fixed distance from a visible light source (e.g., a 24 W blue LED lamp) and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the ortho-trifluoromethylated aniline derivative.

Conclusion

The presented one-pot protocols offer efficient and practical approaches for the synthesis of trifluoromethylated anilines. The nickel-catalyzed method provides a general route for the trifluoromethylation of free anilines, while the visible-light mediated photoredox catalysis offers a highly regioselective method for ortho-trifluoromethylation. These methods utilize readily available reagents and catalysts, and their operational simplicity makes them valuable tools for researchers in the field of medicinal chemistry and drug development. The choice of method will depend on the desired regioselectivity and the specific aniline substrate.

References

Application Notes and Protocols for the Use of 3-(2,2,2-trifluoroethoxy)aniline in Polymer and Coating Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-(2,2,2-trifluoroethoxy)aniline in the creation of advanced polymers and coatings. The incorporation of the trifluoroethoxy group is anticipated to impart unique and desirable properties to the resulting materials, including enhanced thermal stability, hydrophobicity, and specific electronic characteristics.[1] This document outlines potential synthetic protocols for creating both polyaniline-like conductive polymers and high-performance polyimides, supported by representative data from similar fluorinated polymer systems.

Introduction to this compound in Polymer Chemistry

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of polymers and advanced materials.[1] The specific functionalization of the aniline ring allows for the fine-tuning of the resulting polymer's properties. The presence of a 3-(2,2,2-trifluoroethoxy) group is expected to confer several key advantages:

  • Enhanced Thermal and Chemical Stability: The high bond energy of carbon-fluorine bonds contributes to increased resistance to high temperatures and chemical degradation.[1][2]

  • Hydrophobicity and Oleophobicity: The fluorine atoms increase the non-polar nature of the material, leading to water and oil-repellent properties, which are highly desirable for protective coatings.[1]

  • Modified Electronic Properties: The strongly electron-withdrawing nature of the trifluoroethoxy group can influence the electronic and dielectric properties of the final polymer, making it suitable for applications in electronics.[1]

  • Improved Solubility: The introduction of flexible ether linkages and bulky trifluoromethyl groups can disrupt polymer chain packing, potentially leading to improved solubility in common organic solvents, which is beneficial for processing.[3][4]

These characteristics make this compound a promising monomer for developing next-generation polymers for applications in aerospace, microelectronics, and specialized protective coatings.

Synthesis of Polyaniline-type Polymers

Polyaniline is a well-known conducting polymer, and its derivatives are of significant interest for applications in sensors, electrochromic devices, and corrosion protection. The following protocol describes a potential method for the synthesis of a polyaniline-like polymer from this compound via chemical oxidative polymerization.

Experimental Protocol: Chemical Oxidative Polymerization

This protocol is adapted from general methods for the polymerization of substituted anilines.[4]

Materials:

  • This compound

  • Ammonium persulfate (APS)

  • Hydrochloric acid (HCl), 1 M

  • Methanol

  • Deionized water

  • N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (for solubility testing)

Procedure:

  • Monomer Solution Preparation: Dissolve a specific molar amount of this compound in 1 M HCl in a reaction vessel. Stir the solution at room temperature until the monomer is fully dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Initiator Solution Preparation: In a separate beaker, dissolve a molar excess of ammonium persulfate (APS) in 1 M HCl. The monomer to initiator molar ratio should be systematically varied to optimize polymer properties, with a starting point of 1:1.25.[4] Cool this solution to 0-5 °C.

  • Polymerization: Slowly add the chilled APS solution dropwise to the stirred monomer solution over a period of 30 minutes. Maintain the reaction temperature at 0-5 °C. After the addition is complete, allow the reaction to proceed for 24 hours with continuous stirring. A dark-colored precipitate, indicating polymer formation, should become visible.

  • Polymer Isolation and Purification:

    • Filter the reaction mixture to collect the polymer precipitate.

    • Wash the precipitate sequentially with 1 M HCl, deionized water, and methanol to remove unreacted monomer, oligomers, and initiator byproducts.

    • Dry the purified polymer in a vacuum oven at 60 °C for 24 hours.

  • Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of characteristic polymer backbone vibrations, and by UV-Vis spectroscopy to identify its electronic transitions. Its solubility can be tested in various organic solvents like NMP and DMF.[3][4]

Experimental Workflow: Polyaniline Synthesis

G Workflow for Polyaniline Synthesis cluster_prep Solution Preparation cluster_reaction Polymerization cluster_purification Isolation & Purification monomer_sol Dissolve Monomer in 1 M HCl reaction Mix Solutions at 0-5°C Stir for 24h monomer_sol->reaction initiator_sol Dissolve APS in 1 M HCl initiator_sol->reaction filtration Filter Precipitate reaction->filtration washing Wash with HCl, Water, Methanol filtration->washing drying Vacuum Dry at 60°C washing->drying characterization Characterization (FTIR, UV-Vis, Solubility) drying->characterization

Caption: Workflow for the synthesis of a polyaniline-type polymer.

Expected Properties of Trifluoroethoxy-Substituted Polyaniline

The properties of the resulting polymer are expected to be influenced by the trifluoroethoxy group. Below is a table of anticipated properties based on literature for similar fluorinated polyanilines.

PropertyExpected OutcomeRationale
Solubility Soluble in polar aprotic solvents (NMP, DMF, DMSO)[3][4]The bulky trifluoroethoxy group can increase the free volume between polymer chains, reducing intermolecular forces and enhancing solubility.[3][4]
Thermal Stability Enhanced thermal stability compared to unsubstituted polyaniline.The strong C-F bonds in the trifluoroethoxy group contribute to higher thermal degradation temperatures.[1]
Morphology Likely to exhibit a granular or hierarchical surface morphology, which can be influenced by reaction conditions.[3][4]The substituent on the aniline ring is known to affect the self-assembly and final morphology of the polymer particles during synthesis.[3][4]
Conductivity Expected to be a conducting polymer upon doping, though the absolute conductivity may be lower than polyaniline.The electron-withdrawing nature of the substituent may affect the electronic structure of the polymer backbone and charge transport.

Synthesis of Polyimide Polymers

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[5] Fluorinated polyimides, in particular, exhibit low dielectric constants and high optical transparency, making them ideal for microelectronics and optoelectronic applications.[2][6] this compound can be used as a precursor to synthesize a diamine monomer, which can then be polymerized with a dianhydride to form a polyimide.

Experimental Protocol: Two-Step Polyimide Synthesis

This protocol outlines a general two-step synthesis involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Materials:

  • A diamine derived from this compound (synthesis of the specific diamine is a prerequisite and not detailed here).

  • A commercial dianhydride, such as Pyromellitic dianhydride (PMDA) or 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride (6FDA).

  • Anhydrous N-methyl-2-pyrrolidone (NMP).

  • Acetic anhydride and pyridine (for chemical imidization).

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask, dissolve an equimolar amount of the diamine monomer in anhydrous NMP with stirring.

    • Once the diamine is fully dissolved, gradually add an equimolar amount of the dianhydride powder in small portions.

    • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting:

    • Cast the viscous poly(amic acid) solution onto a clean glass substrate.

    • Use a doctor blade to ensure a uniform film thickness.

  • Imidization (Thermal):

    • Place the cast film in a vacuum oven.

    • Cure the film using a staged heating program, for example: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour. This gradual heating allows for the removal of solvent and the cyclization of the amic acid to the imide.

  • Imidization (Chemical - Alternative):

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine.

    • Stir at room temperature for several hours to effect chemical imidization.

    • The resulting polyimide can then be precipitated, washed, and redissolved for film casting, followed by a milder thermal treatment to remove residual solvents.

  • Film Removal and Characterization:

    • After cooling, the polyimide film can be carefully peeled from the glass substrate.

    • The film's properties, such as thermal stability (TGA, DSC), mechanical strength (tensile testing), and dielectric properties, can then be measured.

Experimental Workflow: Polyimide Synthesis

G Workflow for Two-Step Polyimide Synthesis cluster_paa Poly(amic acid) Synthesis cluster_film Film Formation cluster_imidization Imidization dissolve_diamine Dissolve Diamine in NMP add_dianhydride Add Dianhydride dissolve_diamine->add_dianhydride stir_paa Stir for 24h add_dianhydride->stir_paa cast_film Cast PAA Solution stir_paa->cast_film thermal_cure Thermal Curing (Staged Heating) cast_film->thermal_cure characterization Characterization (TGA, DSC, Tensile, Dielectric) thermal_cure->characterization

Caption: Workflow for the synthesis of a polyimide film.

Representative Data for Fluorinated Polyimides

The following table summarizes typical properties of high-performance fluorinated polyimides, which can serve as a benchmark for what might be expected from polymers derived from this compound.

PropertyRepresentative Value RangeReference
Glass Transition Temp. (Tg)316 - 407 °C[2][5]
5% Weight Loss Temp. (TGA)531 - 570 °C[2][5]
Tensile Strength148 - 232.73 MPa[2][5]
Elongation at Break26 - 31 %[2][5]
Dielectric Constant (at 1 MHz)2.31 - 3.2[2][5]
Water Absorption0.2 - 0.7 %[5]

Applications in Coatings

Polymers derived from this compound are expected to be excellent candidates for advanced coatings due to their anticipated properties.

Hydrophobic and Anti-Corrosion Coatings

The trifluoroethoxy group imparts hydrophobicity, which is critical for creating water-repellent surfaces. When incorporated into a polymer matrix, such as a polyurethane or epoxy resin, it can significantly enhance the corrosion resistance of the coating on metal substrates.[7][8] Aniline oligomers have been successfully used to modify waterborne polyurethanes, leading to coatings with significantly improved anti-corrosion performance.[7][8] A similar approach using oligomers or polymers of this compound could yield coatings with both barrier and electroactive corrosion protection.

Low-k Dielectric Coatings for Microelectronics

The low polarizability of the C-F bond leads to materials with low dielectric constants.[2] Polyimides containing trifluoromethyl groups are widely used in the microelectronics industry as interlayer dielectrics and passivation layers.[5] Coatings based on polyimides derived from this compound could offer the low dielectric constant needed for high-frequency applications, combined with the excellent thermal and mechanical stability required for semiconductor manufacturing processes.

Conclusion

This compound is a versatile building block with significant potential for the development of advanced polymers and coatings. The protocols and data presented here, based on established chemistries of analogous fluorinated monomers, provide a solid foundation for researchers to explore the synthesis and characterization of novel materials with tailored properties. The unique combination of thermal stability, hydrophobicity, and tunable electronic characteristics makes these materials highly promising for a range of demanding applications. Further research should focus on the specific synthesis of diamines from this monomer and the detailed characterization of the resulting polymers to fully realize their potential.

References

Application Notes and Protocols for the Synthesis of Ortho-Trifluoromethoxylated Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of ortho-trifluoromethoxylated aniline derivatives, a class of compounds of significant interest in pharmaceutical and agrochemical research due to the unique properties conferred by the trifluoromethoxy (OCF3) group. The protocols outlined below are based on a robust and user-friendly two-step method involving the O-trifluoromethylation of an N-aryl-N-hydroxyacetamide intermediate followed by a thermally induced intramolecular OCF3 migration.[1][2][3][4][5][6] This method is noted for its operational simplicity, use of bench-stable reagents, and broad functional group tolerance.[1][2][3][4][5]

General Synthetic Strategy

The synthesis commences with the preparation of an N-aryl-N-hydroxyacetamide precursor from the corresponding nitroarene. This intermediate then undergoes O-trifluoromethylation, typically using a hypervalent iodine reagent such as Togni reagent II. The final step is a thermal rearrangement that selectively installs the trifluoromethoxy group at the ortho position of the aniline derivative.

Synthesis_Workflow Start Nitroarene Starting Material Step1 Reduction & Acetyl Protection Start->Step1 Intermediate1 N-Aryl-N-hydroxyacetamide Step1->Intermediate1 Step2 O-Trifluoromethylation Togni Reagent II Cs₂CO₃ Intermediate1->Step2 Intermediate2 N-Aryl-N-(trifluoromethoxy)acetamide Step2->Intermediate2 Step3 Intramolecular OCF₃ Migration Heat (Δ) Nitromethane Intermediate2->Step3 Product ortho-Trifluoromethoxylated Aniline Derivative Step3->Product

Caption: General workflow for the synthesis of ortho-trifluoromethoxylated aniline derivatives.

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative compound, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

StepStarting MaterialReagents and CatalystsSolventTemperatureTime (h)ProductYield (%)
1a. ReductionMethyl 4-nitrobenzoate5% Rh/C, Hydrazine monohydrateTetrahydrofuran0 °C-Methyl 4-(N-hydroxyamino)benzoate-
1b. ProtectionMethyl 4-(N-hydroxyamino)benzoateSodium bicarbonate, Acetyl chlorideDiethyl ether0 °C-Methyl 4-(N-hydroxyacetamido)benzoate92 (over 2 steps)
2. O-TrifluoromethylationMethyl 4-(N-hydroxyacetamido)benzoateTogni reagent II, Cesium carbonateChloroformRoom Temp.-Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate95
3. OCF₃ MigrationMethyl 4-(N-(trifluoromethoxy)acetamido)benzoate-Nitromethane120 °C11-48Methyl 4-acetamido-3-(trifluoromethoxy)benzoate-

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Protocol 1: Synthesis of Methyl 4-(N-hydroxyacetamido)benzoate (Precursor)

This protocol describes the reduction of methyl 4-nitrobenzoate followed by acetyl protection of the resulting hydroxylamine.[7]

1. Reduction of Methyl 4-nitrobenzoate:

  • To an oven-dried 250 ml two-neck round-bottom flask, add methyl 4-nitrobenzoate (5.00 g), 5% Rhodium on carbon (159 mg), and a magnetic stir bar.

  • The flask is sealed, and the atmosphere is replaced with nitrogen.

  • Anhydrous tetrahydrofuran (138 ml) is added, and the mixture is cooled to 0 °C with stirring.

  • Hydrazine monohydrate (1.47 ml) is added dropwise at 0 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite.

  • The filtrate containing the crude methyl 4-(N-hydroxyamino)benzoate is used directly in the next step.

2. Acetyl Protection:

  • In a separate oven-dried 500 ml two-neck round-bottom flask, sodium bicarbonate (2.55 g) and the crude hydroxylamine solution are combined.

  • The flask is placed under a nitrogen atmosphere, and anhydrous diethyl ether (138 ml) is added.

  • The mixture is cooled to 0 °C with stirring.

  • A solution of acetyl chloride (2.17 ml) in anhydrous diethyl ether (138 ml) is added slowly via syringe pump.[6]

  • After the addition is complete, the mixture is filtered through a Celite pad.

  • The filtrate is concentrated in vacuo to yield the crude product.

  • Purification by flash column chromatography affords methyl 4-(N-hydroxyacetamido)benzoate as a light yellow solid.[6][7]

Protocol 2: Synthesis of Methyl 4-(N-(trifluoromethoxy)acetamido)benzoate

This protocol details the O-trifluoromethylation of the N-hydroxyacetamido precursor using Togni reagent II.[7]

  • Inside a glovebox, an oven-dried 250 ml round-bottom flask is charged with methyl 4-(N-hydroxyacetamido)benzoate (2.00 g), cesium carbonate (311 mg), Togni reagent II (3.63 g), and a magnetic stir bar.[6][7]

  • Dried and degassed chloroform (95.6 ml) is added to the flask.[6]

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction mixture is concentrated in vacuo.

  • The crude product is purified by flash column chromatography to yield methyl 4-(N-(trifluoromethoxy)acetamido)benzoate.[7]

Protocol 3: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate via OCF₃ Migration

This final step involves the thermally induced intramolecular migration of the OCF₃ group.[7][8]

  • The purified methyl 4-(N-(trifluoromethoxy)acetamido)benzoate from the previous step is dissolved in nitromethane.

  • The solution is heated to 120 °C.[7][8]

  • The reaction is monitored by TLC for the consumption of the starting material.

  • Once the reaction is complete, the mixture is cooled to room temperature and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to afford the final ortho-trifluoromethoxylated aniline derivative, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.[6]

Signaling Pathway (Reaction Mechanism)

The intramolecular OCF₃ migration is proposed to proceed through a heterolytic cleavage of the N-OCF₃ bond, forming a nitrenium ion and a trifluoromethoxide. These intermediates then recombine at the ortho position of the aromatic ring, followed by tautomerization to yield the final product.[1][2][5]

Reaction_Mechanism cluster_0 Intramolecular OCF₃ Migration Reactant N-Aryl-N-(trifluoromethoxy)acetamide TransitionState Heterolytic Cleavage (Heat) Reactant->TransitionState Intermediate Nitrenium Ion + ⁻OCF₃ TransitionState->Intermediate Recombination Recombination at ortho-position Intermediate->Recombination Tautomerization Tautomerization Recombination->Tautomerization Product ortho-Trifluoromethoxylated Aniline Derivative Tautomerization->Product

Caption: Proposed mechanism for the intramolecular OCF₃ migration step.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-(2,2,2-trifluoroethoxy)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities can arise from the synthesis process, degradation, or storage. These may include:

  • Process-Related Impurities: Unreacted starting materials, residual solvents (e.g., benzene, toluene, methanol), and by-products from the chemical reactions.[1]

  • Degradation Impurities: Oxidation products, which can lead to coloration of the material, and polymeric by-products from prolonged storage.[1][2]

  • Elemental Impurities: Trace amounts of heavy metals originating from catalysts used during synthesis.[1]

Q2: My crude product is dark brown. What is the cause and how can I decolorize it?

The dark color is likely due to oxidized impurities and polymeric by-products.[1][2] The most effective method for decolorization is treatment with activated charcoal.

Experimental Protocol: Activated Charcoal Treatment

  • Dissolve the crude this compound in a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture of heptane/ethyl acetate).

  • Add a small amount of activated charcoal (typically 1-5% w/w) to the solution.

  • Gently heat the mixture and stir for 15-30 minutes.

  • Perform a hot filtration through a pad of celite or filter paper to remove the activated charcoal.

  • The resulting filtrate should be significantly lighter in color and can be taken forward for further purification.

Q3: Which purification method is most suitable for achieving high purity (>99.5%)?

For achieving high purity, a multi-step approach is often recommended. This typically involves an initial bulk purification by vacuum distillation or recrystallization, followed by a final polishing step using column chromatography. The choice of methods depends on the nature and quantity of the impurities.

Troubleshooting Guides

Recrystallization

Issue: Low yield after recrystallization.

Possible CauseSolution
The compound is too soluble in the chosen solvent at low temperatures.Select a solvent or solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[3] Consider using a co-solvent system like heptane/ethyl acetate or methanol/water to fine-tune solubility.[4]
Too much solvent was used, preventing saturation upon cooling.Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
The cooling process was too rapid, leading to the formation of small, impure crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

Issue: The product "oils out" instead of crystallizing.

Possible CauseSolution
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.
The presence of significant impurities is depressing the melting point.Attempt a preliminary purification by another method, such as column chromatography, before recrystallization.
The solution is supersaturated.Try adding a seed crystal of the pure compound to induce crystallization. Gently scratching the inside of the flask with a glass rod can also initiate crystal formation.

Recommended Recrystallization Solvents: For fluorinated anilines, solvent systems that balance polarity are often effective. Good starting points include:

  • Isopropanol

  • Heptane/Ethyl Acetate

  • Methanol/Water

  • Cyclohexane[5]

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// Edges Start -> Dissolve; Dissolve -> Cool; Cool -> Crystals [label="Success"]; Cool -> NoCrystals [label="Problem"]; Crystals -> Filter; Filter -> PureProduct [label="High Yield"]; Filter -> LowYield [label="Problem"]; NoCrystals -> Troubleshoot1; LowYield -> Troubleshoot2; Troubleshoot1 -> Dissolve [style=dashed]; Troubleshoot2 -> Dissolve [style=dashed]; } Recrystallization Troubleshooting Workflow

Vacuum Distillation

Issue: Bumping or unstable boiling during distillation.

Possible CauseSolution
Lack of nucleation sites for smooth boiling.Add boiling chips or a magnetic stir bar to the distillation flask.[2]
Vacuum is too high for the heating temperature, causing rapid, uncontrolled boiling.Gradually apply the vacuum and slowly increase the heating mantle temperature. Ensure a good seal on all joints to maintain a stable pressure.
Presence of volatile impurities.Consider a pre-distillation step at a lower temperature and higher pressure to remove highly volatile components.

Issue: Product is still colored after distillation.

Possible CauseSolution
High-boiling colored impurities are co-distilling.Perform an activated charcoal treatment prior to distillation. Ensure the distillation is not carried to dryness, leaving high-boiling residues in the flask.
Thermal decomposition in the distillation pot.Lower the distillation temperature by using a higher vacuum. The boiling point of aniline is significantly reduced under vacuum.[2]

Quantitative Data (Estimated for this compound based on similar compounds):

Purification MethodTypical YieldAchievable PurityKey Impurities Removed
Vacuum Distillation80-90%>98%High-boiling polymeric materials, inorganic salts.
Recrystallization70-85%>99%Isomeric impurities, starting materials.
Column Chromatography60-80%>99.5%Closely related structural isomers, trace impurities.

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// Edges Start -> Setup; Setup -> Heat; Heat -> Distill [label="Smooth Boiling"]; Heat -> Bumping [label="Problem"]; Distill -> PureProduct [label="Colorless"]; Distill -> Colored [label="Problem"]; Bumping -> Troubleshoot1; Colored -> Troubleshoot2; Troubleshoot1 -> Heat [style=dashed]; Troubleshoot2 -> Start [style=dashed, label="Pre-treatment"]; } Vacuum Distillation Troubleshooting

Column Chromatography

Issue: Poor separation of the desired product from impurities.

Possible CauseSolution
Incorrect mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for anilines is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).[6] Adjust the ratio to achieve a retention factor (Rf) of 0.25-0.35 for the desired compound.[6]
Column overloading.Use an appropriate amount of crude material for the column size. A general rule is a 1:20 to 1:50 ratio of compound to silica gel by weight.
The compound is streaking on the column.For basic compounds like anilines, streaking can occur due to interaction with acidic silica gel. Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to the eluent to improve peak shape.[7]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in heptane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis. For persistent streaking, add 0.5% triethylamine to the eluent mixture.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent and carefully pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. If a more polar solvent is used, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution: Run the gradient, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for assessing the final purity.[8]

Typical HPLC Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water, with 0.1% formic acid or ammonium formate buffer to control pH.

  • Detection: UV at 254 nm.

Typical GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split/splitless inlet.

  • Detection: Mass spectrometry (for identification of impurities) and Flame Ionization Detector (for quantification).

Safety Information

This compound is a chemical that requires careful handling.

  • Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[9]

  • Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11] Handle in a well-ventilated area or a fume hood.[10][11]

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[9][12] Keep the container tightly closed.[10][12]

References

Technical Support Center: Synthesis of 3-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(2,2,2-trifluoroethoxy)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main established methodologies for synthesizing this compound. Both routes typically start from a substituted nitrobenzene and conclude with the reduction of the nitro group.

  • Route A: Williamson Ether Synthesis followed by Nitro Reduction. This is a two-step process that begins with the etherification of 3-nitrophenol with a 2,2,2-trifluoroethylating agent, followed by the reduction of the resulting 1-nitro-3-(2,2,2-trifluoroethoxy)benzene intermediate.[1]

  • Route B: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction. This route involves the reaction of an activated halo-nitrobenzene (e.g., 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene) with 2,2,2-trifluoroethoxide, followed by the reduction of the nitro group. The nitro group in the meta position activates the ring for nucleophilic attack.[1]

Q2: My final product is dark brown or reddish. What causes this discoloration and how can I purify it?

A2: Anilines are susceptible to aerial oxidation, which forms colored impurities and polymers.[2] To obtain a pure, colorless product, consider the following purification strategies:

  • Distillation: Vacuum distillation is a highly effective method for purifying aniline derivatives. It is recommended to perform distillation after drying the compound thoroughly.[3]

  • Drying: Before distillation, dry the aniline using a suitable drying agent like potassium hydroxide (KOH) or calcium hydride (CaH2).[2]

  • Treatment with Stannous Chloride: Adding stannous chloride can help remove sulfur-containing impurities, which often contribute to discoloration.[2]

  • Storage: Store the purified aniline under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place to prevent oxidation.

Q3: Which reducing agent is best for converting the nitro-intermediate to the final aniline product?

A3: The choice of reducing agent is critical and depends on the presence of other functional groups in your molecule.

  • Catalytic Hydrogenation: This is often the preferred method for its clean conversion and high yields. Catalysts like Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney nickel are commonly used under a hydrogen atmosphere.[1][4] This is the method of choice for both aromatic and aliphatic nitro groups.[4]

  • Metal/Acid Reduction: Using metals like iron (Fe), zinc (Zn), or tin (Sn) in an acidic medium (e.g., HCl or acetic acid) is a classic and effective method.[5] This can be milder and more tolerant of certain functional groups compared to catalytic hydrogenation.[4]

  • Sodium Hydrosulfite: This reagent can also be used for the reduction of nitroaromatics.[6]

Caution: Avoid using strong metal hydrides like Lithium aluminum hydride (LiAlH4) for reducing aromatic nitro compounds, as they tend to form azo compounds as byproducts instead of the desired aniline.[4][5]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, leading to low yields.

Issue 1: Low Yield in the Etherification Step (from 3-Nitrophenol)
Symptom Potential Cause Recommended Solution
Starting material remains Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH instead of K2CO3) to ensure complete formation of the phenoxide. Ensure the base is fresh and anhydrous.
Insufficient temperature or reaction time.Increase the reaction temperature or extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC).
Formation of multiple byproducts Side reactions due to strong basic conditions.Use a milder base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) and a polar aprotic solvent like DMF or acetonitrile.
Reactivity of the trifluoroethylating agent.Instead of using 2,2,2-trifluoroethanol with a coupling agent (e.g., Mitsunobu conditions), consider a more reactive electrophile like 2,2,2-trifluoroethyl tosylate or triflate.
Issue 2: Low Yield in the Nitro Reduction Step
Symptom Potential Cause Recommended Solution
Incomplete reaction (starting material remains) Catalyst poisoning or deactivation (for catalytic hydrogenation).Ensure the nitro-intermediate is highly pure. Impurities can poison the catalyst. Use a fresh batch of catalyst or increase the catalyst loading.
Insufficient reducing agent or hydrogen pressure.For metal/acid reductions, ensure a sufficient molar excess of the metal. For hydrogenation, increase the hydrogen pressure.
Formation of hydroxylamine or azo byproducts Reaction conditions are too mild or incomplete reduction.[6]For catalytic hydrogenation, ensure adequate hydrogen pressure and reaction time. For metal/acid reductions, ensure the acidic conditions are maintained.
Use of an inappropriate reducing agent (e.g., LiAlH4).[4]Switch to a standard reduction method like catalytic hydrogenation (H2/Pd/C) or Fe/HCl.[5]
Difficulty isolating the product Product forms a salt during acidic workup.After the reaction is complete, carefully neutralize the mixture with a base (e.g., NaOH or Na2CO3 solution) to a pH > 8 to liberate the free aniline before extraction with an organic solvent.

Data Presentation

Comparison of Common Nitro Group Reduction Methods

The following table summarizes various reagents used for the reduction of aromatic nitro compounds to anilines, a crucial step in the synthesis of this compound.

Method Reagents Advantages Disadvantages Citations
Catalytic HydrogenationH₂, Pd/C or Pt/CHigh yield, clean reaction, catalyst can be recycled.Catalyst is sensitive to poisoning; may reduce other functional groups (e.g., alkenes, alkynes).[1][4][5]
Catalytic HydrogenationH₂, Raney NickelEffective; often used when dehalogenation of aryl halides is a concern with Pd/C.Can also reduce other functional groups.[4][6]
Metal in AcidFe, HCl / Acetic AcidInexpensive, mild, and tolerant of many functional groups.Requires stoichiometric amounts of metal; workup can be cumbersome.[4][5]
Metal in AcidSnCl₂, HClMild conditions, good for selective reductions.Tin salts can be toxic and difficult to remove completely.[5][6]
Sulfide ReductionNa₂S or (NH₄)₂SCan be used for selective reduction of one nitro group in a dinitro compound.Can be less efficient for single nitro groups; unpleasant odor.[6]

Experimental Protocols & Visualizations

Protocol: Synthesis via Williamson Etherification and Catalytic Hydrogenation

Step 1: Synthesis of 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrophenol (1 eq.), anhydrous potassium carbonate (1.5 eq.), and N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 2,2,2-trifluoroethyl tosylate (1.2 eq.) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield pure 1-nitro-3-(2,2,2-trifluoroethoxy)benzene.

Step 2: Reduction to this compound

  • Setup: In a hydrogenation vessel, dissolve the 1-nitro-3-(2,2,2-trifluoroethoxy)benzene (1 eq.) from the previous step in ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10% w/w).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. If the product is colored, it can be further purified by vacuum distillation to yield this compound.

Workflow and Troubleshooting Diagrams

cluster_0 Route A: Williamson Ether Synthesis cluster_1 Step 2: Reduction 3-Nitrophenol 3-Nitrophenol Etherification Step 1: Etherification 3-Nitrophenol->Etherification Trifluoroethylating_Agent 2,2,2-Trifluoroethyl Tosylate/Triflate Trifluoroethylating_Agent->Etherification Base_Solvent Base (e.g., K2CO3) Solvent (e.g., DMF) Base_Solvent->Etherification Intermediate 1-Nitro-3-(2,2,2-trifluoroethoxy)benzene Etherification->Intermediate Reduction Step 2: Reduction Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Reduction Final_Product This compound Reduction->Final_Product Purification Purification (e.g., Distillation) Final_Product->Purification

Caption: General experimental workflow for the synthesis of this compound.

Start Low Final Yield Check_Step1 Analyze Step 1 (Etherification) Purity Start->Check_Step1 Is Intermediate (Nitro Compound) Yield Low? Check_Step2 Analyze Step 2 (Reduction) Mixture Start->Check_Step2 Is Intermediate Yield High? Step1_Issue Problem in Etherification Check_Step1->Step1_Issue Step2_Issue Problem in Reduction Check_Step2->Step2_Issue Incomplete_Reaction1 Incomplete Reaction? (Starting Material Present) Step1_Issue->Incomplete_Reaction1 Side_Products1 Side Products Present? Incomplete_Reaction1->Side_Products1 No Optimize_Conditions1 Solution: - Increase reaction time/temp - Use stronger base - Check reagent purity Incomplete_Reaction1->Optimize_Conditions1 Yes Optimize_Conditions2 Solution: - Use milder base - Change solvent - Use more selective  trifluoroethylating agent Side_Products1->Optimize_Conditions2 Yes Incomplete_Reaction2 Incomplete Reduction? (Nitro Intermediate Present) Step2_Issue->Incomplete_Reaction2 Side_Products2 Byproducts like Hydroxylamine/Azo? Incomplete_Reaction2->Side_Products2 No Optimize_Conditions3 Solution: - Check for catalyst poisoning - Increase H2 pressure/catalyst load - Ensure intermediate is pure Incomplete_Reaction2->Optimize_Conditions3 Yes Optimize_Conditions4 Solution: - Change reducing agent  (e.g., avoid LiAlH4) - Adjust reaction time/temp Side_Products2->Optimize_Conditions4 Yes

Caption: Troubleshooting decision tree for improving synthesis yield.

References

Common side reactions in the synthesis of fluorinated anilines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Fluorinated Anilines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of these important compounds.

Frequently Asked questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated anilines?

A1: The two most prevalent methods for synthesizing fluorinated anilines are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

  • Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a fluoro- or polyfluoroaromatic compound with an amine nucleophile. The reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring and is often carried out at elevated temperatures.

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (including aryl fluorides) and an amine. It utilizes a palladium catalyst with a suitable phosphine ligand and a base. This method is known for its broad substrate scope and functional group tolerance.[1]

Q2: I am observing significant hydrodefluorination of my starting material. What are the likely causes and how can I minimize it?

A2: Hydrodefluorination, the replacement of a fluorine atom with a hydrogen atom, is a common side reaction, particularly in catalytic hydrogenation and palladium-catalyzed aminations.

Potential Causes:

  • Highly active catalyst: Catalysts like Palladium on carbon (Pd/C) are highly active and can promote the cleavage of C-F bonds, especially at elevated temperatures and hydrogen pressures.[2]

  • Harsh reaction conditions: High temperatures, high hydrogen pressure, and prolonged reaction times can increase the incidence of hydrodefluorination.

  • Choice of hydrogen source: High-pressure hydrogen gas is more likely to cause hydrodefluorination compared to milder hydrogen transfer reagents.[2]

Troubleshooting Steps:

  • Catalyst Selection: Consider using a less active catalyst. For catalytic hydrogenations, Raney Nickel can be a good alternative to Pd/C.[2]

  • Milder Hydrogen Source: Instead of high-pressure hydrogen gas, utilize hydrogen transfer reagents like hydrazine hydrate or ammonium formate in the presence of a catalyst.[2]

  • Optimize Reaction Conditions: Lower the reaction temperature and pressure to disfavor the hydrodefluorination side reaction.[2]

Q3: My reaction is producing a significant amount of a diaryl ether byproduct. How can I prevent this?

A3: The formation of diaryl ethers is a common side reaction in SNAr reactions when alcohols or water are present in the reaction mixture. The alkoxide or hydroxide ions can act as nucleophiles, competing with the desired amine.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Solvents should be freshly dried, and starting materials should be free of moisture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Choice of Base: Use a non-nucleophilic base to avoid its participation in the reaction as a nucleophile.

Troubleshooting Guides

Low Yield of Fluorinated Aniline
Observed Issue Potential Cause Troubleshooting Steps
Low or no conversion of starting material Inactive Catalyst (Buchwald-Hartwig): The palladium catalyst may be inactive or poisoned.- Ensure the catalyst and ligand are fresh and handled under an inert atmosphere.- Increase catalyst and ligand loading.- Purify starting materials and solvents to remove potential catalyst poisons (e.g., sulfur compounds).
Sub-optimal Reaction Temperature: The reaction may require higher temperatures to proceed, or elevated temperatures could be causing decomposition.- Gradually increase the reaction temperature in 5-10°C increments while monitoring for byproduct formation.- If decomposition is suspected, try running the reaction at a lower temperature for a longer duration.
Poorly Activated Substrate (SNAr): The aromatic ring may not be sufficiently electron-deficient for the SNAr reaction to proceed efficiently.- Consider using a more electron-withdrawing activating group on the aromatic ring if possible.- Switch to a more powerful synthetic route like the Buchwald-Hartwig amination.
Significant byproduct formation Hydrodefluorination: Loss of the fluorine substituent.- See FAQ Q2 for detailed troubleshooting steps.
Diaryl Ether Formation: Competition from water or alcohol nucleophiles in SNAr.- See FAQ Q3 for detailed troubleshooting steps.
Formation of Regioisomers: In reactions with di- or poly-fluorinated substrates, the amine may substitute at different positions.- The regioselectivity of SNAr reactions can be influenced by the solvent. Experiment with different solvents to optimize for the desired isomer.[3]- For Buchwald-Hartwig amination, the choice of ligand can significantly influence regioselectivity. Screen different phosphine ligands.
Product loss during workup Inefficient Extraction: The fluorinated aniline may not be efficiently extracted from the aqueous phase.- Perform multiple extractions with a suitable organic solvent.- Adjust the pH of the aqueous layer to ensure the aniline is in its free base form for better extraction into the organic layer.
Suboptimal Purification: Loss of product during column chromatography or recrystallization.- Optimize the solvent system for chromatography to ensure good separation and recovery.- For recrystallization, choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. Avoid using an excessive amount of solvent.[4]
Purification Difficulties
Observed Issue Potential Cause Troubleshooting Steps
Co-elution of product and impurities during column chromatography Similar Polarity: The desired product and a byproduct may have very similar polarities.- Try a different stationary phase (e.g., alumina instead of silica gel).- Use a shallower solvent gradient during elution.- Consider preparative HPLC for difficult separations.
Oiling out during recrystallization High Impurity Level: The presence of a significant amount of impurities can inhibit crystallization.- First, attempt to remove the bulk of the impurities by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.- Screen a variety of solvents or solvent mixtures.- Try seeding the solution with a small crystal of the pure product.

Quantitative Data on Side Product Formation

The following table summarizes representative data on the formation of side products in the synthesis of fluorinated anilines under different conditions.

Reaction Substrate Conditions Major Product Yield (%) Major Side Product Yield (%) Reference
Catalytic Hydrogenation3-chloro-2,4-difluoronitrobenzeneRaney Nickel, H₂, 60°C, 2x10⁶ Pa3-chloro-2,4-difluoroaniline872,4-difluoroaniline (hydrodechlorination)13U.S. Patent 5,856,577[4]
Catalytic Hydrogenation3-chloro-2,4-difluoronitrobenzenePd/C, H₂, 60°C, 4x10⁵ Pa3-chloro-2,4-difluoroaniline88.52,4-difluoroaniline (hydrodechlorination)10.2U.S. Patent 5,856,577[4]
Buchwald-Hartwig Amination4-Fluorobromobenzene & AnilinePd₂(dba)₃, XPhos, NaOtBu, Toluene, 110°C4-Fluoro-N-phenylaniline>95Hydrodehalogenation product<5General literature observation
SNAr1,2-Difluorobenzene & AmmoniaCu₂O, Aqueous Ammonia, 165-175°C2-Fluoroaniline92--Chinese Patent CN102173995A[5]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of an Aryl Fluoride

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl fluoride (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl fluoride, palladium pre-catalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the amine.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is a general guideline for the reaction of a difluorobenzene with an amine.

Materials:

  • Difluorobenzene (1.0 mmol)

  • Amine (2.0 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, 5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the difluorobenzene, amine, and base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-150 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Synthesis_Pathways cluster_SNAr Nucleophilic Aromatic Substitution (SNAr) cluster_BH Buchwald-Hartwig Amination ArylF Fluorinated Aromatic Product_SNAr Fluorinated Aniline ArylF->Product_SNAr Amine Amine Amine->Product_SNAr Base_SNAr Base Base_SNAr->Product_SNAr Solvent_SNAr Solvent Solvent_SNAr->Product_SNAr Side_Ether Diaryl Ether (Side Product) Product_SNAr->Side_Ether H₂O / ROH ArylF_BH Fluorinated Aromatic Product_BH Fluorinated Aniline ArylF_BH->Product_BH Side_HDF Hydrodefluorination (Side Product) ArylF_BH->Side_HDF H₂ source Amine_BH Amine Amine_BH->Product_BH Pd_Catalyst Pd Catalyst Pd_Catalyst->Product_BH Ligand Ligand Ligand->Product_BH Base_BH Base Base_BH->Product_BH

Caption: Common synthetic routes to fluorinated anilines and major side reactions.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction Check Reaction Type Start->Check_Reaction SNAr SNAr Check_Reaction->SNAr SNAr BH Buchwald-Hartwig Check_Reaction->BH Buchwald-Hartwig Check_SNAr_Byproducts Identify Byproducts SNAr->Check_SNAr_Byproducts Check_BH_Byproducts Identify Byproducts BH->Check_BH_Byproducts Ether Diaryl Ether? Check_SNAr_Byproducts->Ether Yes HDF_SNAr Hydrodefluorination? Check_SNAr_Byproducts->HDF_SNAr No Anhydrous Ensure Anhydrous Conditions Ether->Anhydrous Other_SNAr Other Impurities HDF_SNAr->Other_SNAr No Optimize_Temp_SNAr Optimize Temperature HDF_SNAr->Optimize_Temp_SNAr Yes Purify_SNAr Optimize Purification Other_SNAr->Purify_SNAr HDF_BH Hydrodefluorination? Check_BH_Byproducts->HDF_BH Yes Other_BH Other Impurities Check_BH_Byproducts->Other_BH No Catalyst Check Catalyst/Ligand HDF_BH->Catalyst Purify_BH Optimize Purification Other_BH->Purify_BH Base_Solvent Optimize Base/Solvent Catalyst->Base_Solvent

Caption: Troubleshooting workflow for the synthesis of fluorinated anilines.

References

Stability and proper storage conditions for 3-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2,2,2-trifluoroethoxy)aniline

This technical support guide provides essential information on the stability, storage, and handling of this compound for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the proper storage conditions for this compound?

A1: this compound should be stored at ambient temperature in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly closed and stored away from direct sunlight, heat, sparks, and open flames.[3][4][5] It is recommended to store containers upright in a designated chemical storage cabinet, below eye level.[5]

Q2: What is the stability of this compound?

A2: This compound is stable under the recommended storage conditions.[2][4] Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[4][5]

Q3: What are the main hazards associated with this compound?

A3: this compound is harmful if swallowed, inhaled, or in contact with skin.[1][2][6] It can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[2][7] In sufficient concentrations, absorption into the body may lead to the formation of methemoglobin, causing cyanosis.[2]

Q4: What personal protective equipment (PPE) should be worn when handling this compound?

A4: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and protective clothing.[2] All direct contact with the product should be avoided.[2] Work should be conducted in a well-ventilated area or under a certified laboratory chemical fume hood.[2][5]

Troubleshooting Guide

Q1: I observe degradation of my this compound sample. What could be the cause?

A1: Sample degradation can be caused by improper storage. Ensure the compound is stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light and moisture.[2][3] Contamination from incompatible materials like strong oxidizing agents can also lead to degradation.[4]

Q2: I spilled a small amount of this compound in the lab. How should I clean it up?

A2: For a small spill, first ensure the area is well-ventilated and remove all sources of ignition.[2] Wearing appropriate PPE, absorb the spill with an inert material such as sand or vermiculite.[2] Collect the material into a closed container for proper disposal as hazardous waste.[2][5] Do not dispose of this chemical down the drain.[5]

Q3: I am seeing unexpected side reactions in my experiment involving this compound. What could be the issue?

A3: Unexpected side reactions may occur if the compound is used with incompatible substances. This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[4] Review your experimental setup to ensure that no incompatible materials are present.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 123207-61-4[1]
Molecular Formula C8H8F3NO[8]
Molecular Weight 191.15 g/mol [1]
Physical Form Solid[1]
IUPAC Name This compound[1]
InChI Key IJIAMVTVXHRYIT-UHFFFAOYSA-N[1]

Experimental Protocols

General Protocol for Safe Handling and Solution Preparation

  • Preparation : Before handling, ensure you are in a well-ventilated laboratory, preferably within a chemical fume hood.[5] Put on all required personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]

  • Weighing : Carefully weigh the desired amount of the solid this compound using a clean spatula and weighing paper on an analytical balance. Avoid creating dust.[9]

  • Dissolving : Choose a suitable solvent compatible with your experimental procedure. Add the solvent to a clean, dry flask. Slowly add the weighed this compound to the solvent while stirring to ensure it dissolves completely.

  • Storage of Solution : If the prepared solution is not for immediate use, store it in a tightly sealed, properly labeled container under the recommended storage conditions (cool, dry, and away from light).

  • Waste Disposal : Dispose of any unused material and empty containers as hazardous waste according to your institution's guidelines.[5] Do not pour down the sink.[5]

  • Decontamination : After handling, wash your hands thoroughly with soap and water.[2] Clean all equipment and the work area.

Mandatory Visualization

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_area Work in Fume Hood wear_ppe Wear PPE (Gloves, Goggles, Lab Coat) prep_area->wear_ppe weigh Weigh Compound wear_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve store Store in Cool, Dry, Well-Ventilated Area dissolve->store seal Keep Container Tightly Sealed store->seal dispose Dispose as Hazardous Waste seal->dispose decontaminate Decontaminate Work Area & Wash Hands dispose->decontaminate

Caption: Workflow for the safe handling of this compound.

References

Safety handling and disposal of 3-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(2,2,2-trifluoroethoxy)aniline (CAS No. 123207-61-4). The information is compiled from safety data sheets of the compound and structurally similar chemicals.

Hazard Summary and Data

This compound is a hazardous chemical that requires careful handling. Absorption through the skin is possible, and like many aniline compounds, it may lead to methemoglobinemia, causing cyanosis (a blue tint to the skin)[1][2][3]. The health hazards of this specific material have not been fully investigated, so it should be handled with extreme caution[3].

Table 1: GHS Hazard Classification Data is based on this compound and similar fluorinated anilines.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4].
Acute Toxicity, Dermal-H312: Harmful in contact with skin.
Acute Toxicity, Inhalation-H332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4].
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[3][4].
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[3][4].
Carcinogenicity / Mutagenicity-Suspected of causing genetic defects and cancer (based on aniline)[5].

Table 2: Physical and Chemical Properties

PropertyValue
Molecular FormulaC8H8F3NO
CAS Number123207-61-4
AppearanceLight-colored oily liquid (inferred from similar compounds)[2][6]
CombustibilityCombustible liquid (inferred from aniline)[7][8]
Hazardous Decomposition ProductsMay evolve carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen fluoride under fire conditions[3][9][10].

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

ControlSpecification
Engineering Controls Work must be performed in a chemical fume hood.[5] Ensure safety showers and eyewash stations are readily accessible.[11][12]
Eye/Face Protection Wear chemical safety goggles or a face shield (NIOSH or EN 166 approved).[3]
Skin Protection Wear a lab coat, long pants, and closed-toe shoes. Use chemical-resistant gloves (e.g., butyl, Viton; nitrile gloves offer limited protection and require frequent changes).[5][13]
Respiratory Protection If working outside a fume hood or if exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors/ammonia.[3][12]
Hygiene Practices Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the laboratory. Remove and wash contaminated clothing before reuse.[7][9]

Troubleshooting and FAQs

This section addresses specific issues you may encounter during experiments.

Handling and Storage

  • Q1: What are the primary hazards I should be aware of? A: The primary hazards are that it is harmful if swallowed, inhaled, or absorbed through the skin. It causes serious skin and eye irritation and may cause respiratory irritation.[3][4] Due to its aniline structure, it is suspected of being a mutagen and carcinogen and can cause methemoglobinemia.[3][5][14]

  • Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound? A: Always work in a chemical fume hood.[5] Wear chemical safety goggles, a fully buttoned lab coat, and chemical-resistant gloves.[3][7] For aniline compounds, nitrile gloves offer poor protection and should only be used for negligible contact, with frequent changes.[5] Consider more robust gloves like butyl or Viton for extended handling.

  • Q3: How should I properly store this chemical? A: Store the container tightly closed in a cool, dry, and well-ventilated area.[3] Keep it away from sources of ignition and incompatible materials.[12] Store in a locked cabinet or an area accessible only to authorized personnel.[4] The compound may be sensitive to light and air.[7]

  • Q4: What materials are incompatible with this compound? A: Avoid contact with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides.[3][4][10][12]

In-Experiment Troubleshooting

  • Q5: I accidentally splashed a small amount on my gloved hand. What should I do? A: Immediately remove the contaminated glove using the proper removal technique to avoid skin contact.[13] Dispose of the glove as hazardous waste. Wash your hands thoroughly with soap and water.[13] If you suspect any skin contact occurred, continue washing for at least 15 minutes and seek medical attention.[2]

  • Q6: I can smell the chemical while working in the fume hood. What does this mean? A: This indicates a potential problem with your fume hood's performance or your experimental setup. Stop your work, close the container, and lower the fume hood sash completely. Notify your lab manager or Environmental Health and Safety (EHS) department to have the fume hood inspected. Do not resume work until the issue is resolved.

  • Q7: The compound, which was initially a light-colored liquid, has darkened over time. Is it still safe to use? A: Aniline and its derivatives are often sensitive to air and light and can darken over time due to oxidation and polymerization.[7] While this may not affect every reaction, the presence of impurities could impact sensitive experiments. It is best to use a fresh stock or purify the material if the outcome of your experiment is critical. The darkened material should still be handled with the same safety precautions.

Emergency Procedures

  • Q8: What is the correct procedure for a small spill? A: For a small spill contained within a fume hood, ensure you are wearing appropriate PPE.[5] Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[3] Collect the absorbed material using non-sparking tools and place it into a sealed, properly labeled container for hazardous waste disposal.[3][12] Ventilate the area and wash the spill site after cleanup is complete.[7]

  • Q9: What are the first aid measures for exposure? A:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[7][9][11]

    • Skin Contact: Immediately remove all contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] Seek immediate medical attention.[2][5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][5][13]

    • Ingestion: Do NOT induce vomiting.[3][13] Rinse the mouth with water. Seek immediate medical attention and show the safety data sheet to the doctor.[7][9][13]

Detailed Experimental Protocols

Protocol 1: Safe Handling and Use in Experiments

  • Preparation: Before starting, review this guide and the Safety Data Sheet (SDS). Ensure a chemical fume hood is certified and operational. Confirm that a safety shower, eyewash station, and appropriate spill kit are accessible.

  • PPE: Don all required PPE: safety goggles, a lab coat, and chemical-resistant gloves.

  • Aliquotting: Perform all manipulations, including weighing and transferring, inside the chemical fume hood.[5]

  • Procedure: Keep the container sealed when not in use. Use glassware and equipment that is clean, dry, and free of contaminants.

  • Post-Experiment: After use, tightly seal the main container and return it to its designated storage location.[5] Decontaminate any surfaces and equipment.

  • Waste: Dispose of all contaminated materials (gloves, pipette tips, absorbent paper) into a designated "Halogenated Organic Waste" container.[15][16]

Protocol 2: Emergency Spill Cleanup (Small Spill <100 mL)

  • Alert & Secure: Alert personnel in the immediate area. Restrict access and post a "Spill Cleanup in Progress" sign.

  • Ventilate: Ensure the spill is contained within a functioning fume hood. If not, evacuate the area and call your institution's EHS emergency line.

  • PPE: Wear robust PPE, including double gloves (nitrile inner, butyl outer), safety goggles, and a lab coat. A respirator may be necessary if there is a risk of inhalation.

  • Contain & Absorb: Cover the spill with an inert absorbent material (vermiculite, sand, etc.).[3] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a chemically compatible container.[3]

  • Package for Disposal: Seal the container, wipe the exterior, and label it clearly as "Hazardous Waste: this compound Spill Debris."

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.

  • Final Steps: Remove PPE and dispose of it as hazardous waste. Wash hands thoroughly. Report the spill to your supervisor or EHS department.

Protocol 3: Waste Collection and Disposal

  • Segregation: This compound is a halogenated organic substance. All waste containing it must be collected in a designated "Halogenated Organic Waste" stream.[15][16] Do NOT mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[17]

  • Container: Use only approved, leak-proof hazardous waste containers with screw-top caps.[17] Ensure the container is chemically compatible.

  • Labeling: Label the waste container with the words "Hazardous Waste" and the full chemical name "Waste this compound" as soon as the first drop of waste is added.[16] List all other components and their approximate percentages.

  • Accumulation: Keep the waste container closed at all times except when adding waste.[16] Store it in a designated satellite accumulation area within the lab.

  • Disposal: Once the container is full, arrange for pickup through your institution's EHS department. Do not dispose of this chemical down the drain or in regular trash.[11] All disposal must comply with local, state, and federal regulations.

Visual Guides

G main This compound oxidizers Strong Oxidizing Agents main->oxidizers Avoid Contact acids Strong Acids & Acid Chlorides/Anhydrides main->acids Avoid Contact bases Strong Bases main->bases Avoid Contact ignition Heat, Sparks, Open Flames main->ignition Avoid Contact

G start Experiment Complete segregate Segregate Waste start->segregate container Collect in Closed, Labeled 'Halogenated Organic Waste' Container segregate->container store Store in Satellite Accumulation Area container->store pickup Schedule Pickup with EHS store->pickup end Proper Disposal pickup->end

References

Technical Support Center: Optimizing N-Trifluoroethylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-trifluoroethylation of anilines.

Troubleshooting Guide

This section addresses common issues encountered during the N-trifluoroethylation of anilines.

Problem Potential Cause Suggested Solution
Low to No Product Formation 1. Inactive Catalyst: The catalyst may have degraded or is not suitable for the specific aniline substrate.- For iron-porphyrin catalyzed reactions, ensure the Fe(TPP)Cl is properly stored and handled.[1] - For silver-catalyzed reactions, confirm the activity of the Ag(I) complex.[2] - Consider screening different transition-metal catalysts if the primary choice is ineffective.[1]
2. Unfavorable Substrate Electronics: Electron-deficient anilines may exhibit lower reactivity in some catalytic systems.[1][3]- For anilines with electron-withdrawing groups, increasing the reaction temperature or time may improve yields. - If using an iron-porphyrin catalyst, note that anilines with electron-rich groups tend to favor the reaction.[1][3]
3. Steric Hindrance: Bulky substituents on the aniline or the N-substituent can impede the reaction. Reactions with substrates like 4-bromo-N-isopropylaniline and 2-methoxy-N-methylaniline have been reported to not proceed.[1]- If possible, consider using a less sterically hindered aniline derivative. - Optimization of catalyst and reaction conditions may be necessary for sterically demanding substrates.
4. Inefficient Diazotization (for one-pot methods): In cascade reactions involving in-situ generation of trifluorodiazoethane, the initial diazotization step may be incomplete.[1][3][4]- Ensure accurate stoichiometry of reagents for the diazotization step (e.g., NaNO₂, acid).[1] - Stir the diazotization mixture for the recommended time before adding the aniline and catalyst.[3]
Formation of Side Products 1. Over-alkylation or Di-alkylation: Primary anilines may undergo reaction at both N-H bonds.- Adjust the stoichiometry of the trifluoroethylating agent. Using the aniline as the limiting reagent can sometimes help.
2. C-H Functionalization: Under certain conditions, trifluoroethylation might occur on the aromatic ring instead of the nitrogen.- The choice of catalyst and reaction conditions is crucial for selectivity. The methods cited primarily focus on N-H insertion.[2][3]
3. Polymerization of Aniline: Anilines can be prone to oxidative polymerization, especially under harsh conditions or in the presence of certain oxidants.[5]- Ensure the reaction is performed under the recommended atmosphere (e.g., air or inert).[1] - Avoid excessively high temperatures.
Reaction Fails with Secondary Anilines 1. Incompatible Catalytic System: Some reported methods for N-trifluoroethylation are not suitable for secondary aniline substrates.[3]- The iron-porphyrin catalyzed method has been shown to be effective for secondary anilines, although it may require higher temperatures (e.g., 80 °C).[1]
Inconsistent Yields 1. Reagent Quality: The purity and stability of reagents, particularly the trifluoroethylating agent, can affect reproducibility. 2,2,2-trifluoroethylamine hydrochloride is a common precursor.[1][3]- Use high-purity reagents from a reliable source. - If preparing trifluorodiazoethane in situ, ensure the precursor is of good quality.
2. Reaction Atmosphere: Some reactions are sensitive to air or moisture.- While some protocols are robust and can be run under an air atmosphere in aqueous solutions, others may require an inert atmosphere.[1][3][6] Check the specific requirements of your chosen method.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for N-trifluoroethylation of anilines?

A1: Two primary approaches are commonly used:

  • Reaction with Trifluoroethylating Reagents: This involves reacting the aniline with reagents like trifluoroethyl chloride, hypervalent-iodine–CH₂CF₃ reagents, or using trifluoroacetic acid.[3]

  • N-H Insertion with 2,2,2-Trifluorodiazoethane (CF₃CHN₂): This diazo compound, often generated in situ from 2,2,2-trifluoroethylamine hydrochloride, undergoes a catalytic N-H insertion into the aniline.[2][3] This can be catalyzed by transition metals such as silver(I) or iron(III)-porphyrin complexes.[1][2]

Q2: How do electronic effects of substituents on the aniline ring affect the reaction?

A2: The electronic nature of the substituents can significantly influence the reaction outcome. In the iron-porphyrin catalyzed system, anilines with electron-donating (electron-rich) groups tend to provide higher yields compared to those with electron-withdrawing (electron-deficient) groups.[1][3] This is potentially due to the in-situ generated carbene complex being more susceptible to attack by more nucleophilic, electron-rich anilines.[1][3]

Q3: Can secondary anilines be N-trifluoroethylated using these methods?

A3: Yes, certain methods are suitable for the N-trifluoroethylation of secondary anilines. For instance, the iron-porphyrin catalyzed reaction with 2,2,2-trifluoroethylamine hydrochloride has been successfully applied to N-methylanilines, affording good yields.[1] However, it's important to note that some other catalytic systems may not be compatible with secondary aniline substrates.[3]

Q4: What are the typical reaction conditions for these transformations?

A4: Reaction conditions vary depending on the chosen method. Below are summaries of conditions for two different catalytic systems.

Table 1: Iron-Porphyrin Catalyzed N-Trifluoroethylation of Primary Anilines [1]

ParameterCondition
Aniline 0.3 mmol (1.0 equiv.)
Trifluoroethylamine HCl 0.6 mmol (2.0 equiv.)
Catalyst (FeTPPCl) 0.9 mol%
**Diazotizing Agent (NaNO₂) **0.6 mmol (2.0 equiv.)
Acid (CH₃COOH) 0.6 mmol (2.0 equiv.)
Solvent H₂O:CH₂Cl₂ (1:1), 4 mL
Atmosphere Air
Temperature Room Temperature
Time 12 hours

Table 2: Iron-Porphyrin Catalyzed N-Trifluoroethylation of Secondary Anilines [1]

ParameterCondition
Aniline 0.3 mmol (1.0 equiv.)
Trifluoroethylamine HCl 0.6 mmol (2.0 equiv.)
Catalyst (FeTPPCl) 0.9 mol%
**Diazotizing Agent (NaNO₂) **0.6 mmol (2.0 equiv.)
Acid (CH₃COOH) 0.6 mmol (2.0 equiv.)
Solvent H₂O:CH₂ClCH₂Cl (1:1), 4 mL
Atmosphere Air
Temperature 80 °C
Time 12 hours

Q5: What is the proposed mechanism for the N-H insertion reaction?

A5: For silver(I)-catalyzed reactions with 2,2,2-trifluorodiazoethane, the proposed mechanism involves the migratory insertion of a silver carbene as the key step.[2] In the iron-porphyrin catalyzed reaction, it is suggested that the iron(III) porphyrin is converted to a ferrous nitrosyl complex, which then participates in the catalytic cycle.[1]

Experimental Protocols & Workflows

General Procedure for Iron-Porphyrin Catalyzed N-Trifluoroethylation[3]
  • To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (2.0 equiv.), acetic acid (2.0 equiv.), water (2 mL), and dichloromethane (1 mL) under an air atmosphere at room temperature.

  • Add sodium nitrite (NaNO₂) (2.0 equiv.) to the Schlenk tube.

  • Stir the mixed solution at room temperature for 30 minutes.

  • Add the aniline (1.0 equiv.) and the iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl) catalyst (0.9 mol%) to the vigorously stirred aqueous solution.

  • Continue stirring at the appropriate temperature (room temperature for primary anilines, 80 °C for secondary anilines) for 12 hours.

  • Upon completion, proceed with standard aqueous workup and purification by column chromatography.

Workflow Diagram

N_Trifluoroethylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Trifluoroethylamine HCl, Acid, Water, and DCM nano2 Add NaNO₂ reagents->nano2 1. stir1 Stir for 30 min at RT nano2->stir1 2. add_reagents Add Aniline and Fe(TPP)Cl Catalyst stir1->add_reagents 3. stir2 Stir for 12h at RT or 80°C add_reagents->stir2 4. workup Aqueous Workup stir2->workup 5. purify Column Chromatography workup->purify 6. product Final Product purify->product 7.

Caption: General workflow for iron-porphyrin catalyzed N-trifluoroethylation.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low or No Yield check_substrate Is the aniline sterically hindered or strongly electron-withdrawing? start->check_substrate substrate_issue Consider substrate scope limitations. May require method change or harsher conditions. check_substrate->substrate_issue Yes check_catalyst Is the catalyst active? check_substrate->check_catalyst No success Improved Yield substrate_issue->success catalyst_issue Use fresh catalyst. Consider screening alternative catalysts. check_catalyst->catalyst_issue No check_diazotization Is the diazotization step (if applicable) efficient? check_catalyst->check_diazotization Yes catalyst_issue->success diazotization_issue Verify stoichiometry and pre-stirring time for diazotization reagents. check_diazotization->diazotization_issue No check_conditions Are reaction conditions (temp, time, atmosphere) optimal for the substrate? check_diazotization->check_conditions Yes diazotization_issue->success conditions_issue Increase temperature or time. Verify atmosphere requirements. check_conditions->conditions_issue No check_conditions->success Yes conditions_issue->success

Caption: A logical approach to troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of Trifluoromethoxylated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethoxylated aromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The trifluoromethoxy (-OCF₃) group is highly sought after in pharmaceutical, agrochemical, and materials science due to its unique electronic properties, metabolic stability, and lipophilicity.[1][2][3] However, its synthesis presents notable challenges, including the instability of reagents and the potential for low yields and side reactions.[2][4]

FAQs - General Issues & Reagent Selection

Q1: What are the main strategies for synthesizing aryl trifluoromethyl ethers (Ar-OCF₃)?

A1: There are several primary approaches, each with its own set of advantages and challenges:

  • From Phenols: This is a common starting point. Methods include direct O-trifluoromethylation using electrophilic reagents or multi-step processes. A two-step sequence involving the conversion of phenols to xanthate intermediates followed by reaction with a fluorinating agent like XtalFluor-E can be effective.[1][5] Another two-step method involves O-carboxydifluoromethylation followed by a silver-catalyzed decarboxylative fluorination.[6]

  • From Aryl Halides: Copper-catalyzed cross-coupling of aryl halides (particularly iodides and bromides) with a trifluoromethyl source is a widely used technique.[7][8][9]

  • From Aryl Boronic Acids: Coupling reactions of aryl boronic acids can be achieved through methods like a merger of photoredox and copper catalysis.[10]

  • Direct C-H Trifluoromethoxylation: This advanced strategy installs the -OCF₃ group directly onto an aromatic C-H bond, often using radical-based methods with reagents like bis(trifluoromethyl)peroxide (BTMP) under photoredox or TEMPO catalysis.[11][12]

Q2: My electrophilic trifluoromethoxylating reagent seems unstable. What are the best practices for handling and storage?

A2: Many electrophilic reagents are sensitive to moisture and can be thermally unstable.[4]

  • Shelf-Stable Options: Consider using commercially available, shelf-stable reagents like Umemoto or Togni reagents, which have been developed for improved stability and reactivity.[13][14] N-trifluoromethoxyphthalimide (Phth-OCF₃) is another example of a stable, solid reagent that releases the OCF₃ anion under mild conditions.[2][15]

  • Handling: Always handle these reagents under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and glassware to prevent decomposition.

  • Storage: Store reagents according to the manufacturer's instructions, typically in a cool, dark, and dry place.

Q3: I am working with an electron-deficient aromatic ring. Which synthetic strategy is most likely to be successful?

A3: Electron-deficient systems can be challenging.

  • Nucleophilic Aromatic Substitution (SₙAr): If your substrate has a good leaving group (like a halide) and is sufficiently activated, SₙAr with a source of trifluoromethoxide anion can be effective. However, the trifluoromethoxide anion itself is highly unstable.[2]

  • Copper-Catalyzed Cross-Coupling: This is often a more reliable method for functionalizing electron-deficient (and electron-rich) aryl halides.[7][8]

  • Direct C-H Functionalization: For some substrates, direct C-H trifluoromethoxylation using silver-mediation can work for electron-deficient pyridines and other heterocycles, though conditions may need to be specifically optimized.[16]

Troubleshooting Guide: Low Yield & Side Reactions

This section addresses specific problems encountered during synthesis.

Q4: My copper-catalyzed trifluoromethoxylation of an aryl iodide is giving a low yield. What are the common causes?

A4: Low yields in these cross-coupling reactions can stem from several factors.

  • Problem 1: Inefficient Catalyst Activity. The active Cu(I) species may not be forming or turning over effectively.

    • Solution: Ensure you are using a reliable copper source (e.g., CuI, CuBr). The addition of a suitable ligand, such as 1,10-phenanthroline, is often crucial, especially for less reactive aryl bromides.[7][9]

  • Problem 2: Poor Reagent Quality. The trifluoromethyl source may be degraded or impure.

    • Solution: Use a reliable trifluoromethyl source like TMSCF₃ (Ruppert-Prakash reagent) or potassium trifluoroacetate (CF₃CO₂K).[10][17] Ensure it is stored properly.

  • Problem 3: Competing Side Reactions. Homocoupling of the aryl halide or decomposition pathways can reduce yield.

    • Solution: Optimize the reaction temperature. High temperatures can sometimes lead to a spectrum of byproducts.[7] Ensure the reaction is performed under an inert atmosphere to prevent oxidative side reactions.

  • Problem 4: Difficult Purification. The product may be volatile or have a similar Rf value to the starting material, leading to purification losses.[8]

    • Solution: Drive the reaction to full conversion to simplify purification. Consider alternative purification methods like preparative GC or careful distillation if column chromatography is ineffective.[8]

Q5: I am attempting a two-step trifluoromethoxylation of a phenol via a xanthate intermediate and observing a carbamothioate byproduct. Why is this happening?

A5: The formation of a carbamothioate byproduct can occur during the second step when using reagents like XtalFluor-E. This is often attributed to the degradation of the reagent, which liberates diethylamine. The diethylamine can then induce a Newman-Kwart-type rearrangement of the xanthate intermediate.[5]

  • Solution: The presence of a small amount of water can generate HF in situ, which protonates the liberated diethylamine and suppresses this side reaction. Carefully controlled addition of water may improve the yield of the desired aryl trifluoromethyl ether.[5]

Q6: My direct C-H trifluoromethoxylation is resulting in a mixture of regioisomers and low selectivity. How can I improve this?

A6: Radical C-H functionalization reactions can often suffer from a lack of selectivity.[4]

  • Directing Groups: If possible, use a substrate with a directing group to guide the trifluoromethoxylation to a specific position (e.g., ortho-lithiation followed by reaction with an electrophilic source).

  • Catalyst/Reagent Choice: The selectivity is highly dependent on the method.

    • Photocatalytic methods often show a preference for the most electron-rich site on the arene, but can be sensitive to sterics.[18]

    • Some palladium-catalyzed methods using Umemoto's reagents have shown good ortho-selectivity on heterocycle-substituted arenes.[14]

  • Reaction Conditions: Fine-tuning the solvent, temperature, and catalyst/reagent loading is critical. For radical reactions, controlling the rate of radical generation can sometimes improve selectivity.

Quantitative Data Summary

For reference, the performance of different catalytic systems can vary significantly based on the substrate and conditions. The following table summarizes representative yields from various methods.

Synthesis MethodSubstrate TypeReagent/CatalystYield (%)Reference
2-Step from PhenolElectron-rich/neutral phenols1. Xanthate formation 2. XtalFluor-E/TCCA>90 (step 1), 60-85 (step 2)[5][19]
Decarboxylative FluorinationFunctionalized phenols1. NaO₂CCF₂Br 2. Selectfluor/AgNO₃ (cat.)41-98 (overall)[20]
Cu-Catalyzed CouplingAryl IodidesMeO₂CCF₃ / CuIGood to Excellent[7]
Cu/Photoredox CouplingAryl Boronic AcidsCF₃I / CuTC / Ir-catalystHigh[10]
Radical C-H reactionUnactivated ArenesBTMP / TEMPO (cat.)Good[11][12]

Visual Guides: Workflows and Logic

General Experimental Workflow

The following diagram outlines a typical workflow for a copper-catalyzed trifluoromethoxylation of an aryl halide.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Solvent & Reagents setup_rxn Set up Reaction Under Inert Gas (N2 or Ar) prep_reagents->setup_rxn add_reagents Add Substrate, Cu-Catalyst, Ligand, & CF3 Source setup_rxn->add_reagents heat_stir Heat and Stir (Monitor by TLC/GC-MS) add_reagents->heat_stir quench Quench Reaction (e.g., NH4Cl aq.) heat_stir->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product Final Product (Ar-OCF3) purify->final_product Characterize (NMR, MS)

A typical workflow for Cu-catalyzed trifluoromethoxylation.
Troubleshooting Logic for Low Yield

Use this decision tree to diagnose potential causes of low reaction yields.

G start Problem: Low Reaction Yield check_sm Starting Material Consumed? start->check_sm sm_ok No check_sm->sm_ok No sm_gone Yes check_sm->sm_gone Yes cause_inactive Possible Causes: - Reagent Decomposition - Catalyst Inactive - Temp Too Low - Insufficient Time sm_ok->cause_inactive cause_side_rxn Possible Causes: - Side Reactions - Product Decomposition - Temp Too High - Purification Loss sm_gone->cause_side_rxn solution_inactive Solution: - Check Reagent Purity - Use Fresh Catalyst/Ligand - Increase Temp/Time cause_inactive->solution_inactive solution_side_rxn Solution: - Analyze Byproducts (MS) - Lower Temperature - Optimize Purification cause_side_rxn->solution_side_rxn

References

How to prevent over-bromination of aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

<Technical Support Center: Selective Bromination of Aniline Derivatives >

Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the bromination of aniline derivatives, with a focus on preventing over-bromination.

Frequently Asked Questions (FAQs)

Q1: Why does my aniline bromination result in a 2,4,6-tribromoaniline precipitate instead of the desired monobrominated product?

Q2: How can I control the reactivity of the aniline to achieve selective monobromination?

A: The most effective strategy is to temporarily reduce the activating effect of the amino group by converting it into an amide, a process known as protection.[1] Acetylation is a common method. By reacting aniline with acetic anhydride, you form acetanilide.[9][10] In acetanilide, the lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making them less available to activate the benzene ring.[9][10] This deactivation is sufficient to prevent over-bromination and allows for controlled monosubstitution.[1][10] After bromination, the acetyl group can be removed by acid or base hydrolysis to restore the amino group, yielding the desired monobrominated aniline.[9]

ProtectionStrategy Aniline Aniline (Highly Activated) Acetanilide Acetanilide (Moderately Activated) Aniline->Acetanilide 1. Acetylation (Protection) BromoAcetanilide p-Bromoacetanilide Acetanilide->BromoAcetanilide 2. Bromination Bromoaniline p-Bromoaniline (Final Product) BromoAcetanilide->Bromoaniline 3. Hydrolysis (Deprotection)

Q3: Besides protection, are there other methods to improve the selectivity of bromination?

A: Yes, several alternative methods have been developed to achieve selective bromination:

  • Solvent Choice: Using a non-polar solvent like carbon disulfide (CS2) can reduce the rate of reaction compared to polar solvents like water.[7][8] Non-polar solvents do not effectively solvate and assist in the dissociation of the bromine molecule, thereby lowering the concentration of the active electrophile.[8][9] However, this method alone may not be sufficient to prevent over-bromination with highly activated anilines.[7][8]

  • Catalytic Systems: Modern methods often employ metal catalysts to achieve high selectivity under mild conditions. Copper(II) bromide (CuBr2) has been used as both a bromine source and a promoter, often in ethanol, to selectively produce monobrominated anilines with high yields.[11][12] These copper-mediated methods can be applied to a wide range of aniline derivatives.[11][13]

  • Milder Brominating Agents: Using less reactive brominating agents than elemental bromine can provide better control. N-Bromosuccinimide (NBS) is a common alternative for the monobromination of activated aromatic rings.[14][15]

  • Zeolite Catalysis: Bromine adsorbed on zeolites, such as Zeolite 5A, has been shown to selectively monobrominate aniline derivatives. The presence of organic bases like pyridine can further enhance the yield and selectivity for the para-bromo product.[16]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Reaction yields exclusively 2,4,6-tribromoaniline. The amino group is too activating for the chosen brominating agent (e.g., Br2 in water).Protect the amino group via acetylation to form acetanilide before bromination. This moderates the ring's reactivity.[1][6]
A mixture of mono-, di-, and tri-brominated products is obtained. Reaction conditions are too harsh, or the brominating agent is still too reactive for the substrate.1. Switch to a milder brominating agent like N-Bromosuccinimide (NBS).[14] 2. Lower the reaction temperature. 3. Use a catalytic system, such as CuBr2 in an appropriate solvent like ethanol or an ionic liquid.[12][17]
The desired para-isomer is the minor product, with significant ortho-isomer formation. The protecting group is not bulky enough to sterically hinder the ortho positions effectively.The acetyl group used in protection provides significant steric hindrance, favoring substitution at the less hindered para position.[1][9] Ensure the protection step has gone to completion.
No reaction occurs, or the reaction is extremely slow. The aniline ring is deactivated by a strong electron-withdrawing group, or the amino group has been protonated in a highly acidic medium, forming the deactivating anilinium ion.1. Ensure the reaction medium is not overly acidic. Acetic acid is a suitable solvent for bromination of acetanilide.[10] 2. For deactivated systems, a more potent catalytic system or stronger brominating conditions may be required, but care must be taken to avoid side reactions.

Experimental Protocols

Protocol 1: Selective para-Bromination of Aniline via Acetylation

This three-step protocol is a classic and reliable method for achieving selective monobromination at the para position.

ProtocolWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection S1_Start Aniline + Acetic Anhydride S1_End Acetanilide S1_Start->S1_End Stir at RT S2_Start Acetanilide in Glacial Acetic Acid S1_End->S2_Start Isolate & Dry S2_End Crude p-Bromoacetanilide S2_Start->S2_End Add Br2 dropwise S3_Start p-Bromoacetanilide S2_End->S3_Start Purify S3_End p-Bromoaniline S3_Start->S3_End Reflux with aq. HCl

Step 1: Acetylation of Aniline (Protection)

  • In a fume hood, combine 1.0 equivalent of aniline with 1.2 equivalents of acetic anhydride in a round-bottom flask equipped with a magnetic stirrer.

  • The reaction is often exothermic. Stir the mixture at room temperature for 20-30 minutes.

  • Pour the reaction mixture into cold water to precipitate the acetanilide product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Bromination of Acetanilide

  • Dissolve the dried acetanilide (1.0 eq.) in a minimal amount of glacial acetic acid in a flask. Cool the flask in an ice bath.

  • In a separate container, prepare a solution of 1.0 eq. of bromine in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred acetanilide solution while maintaining the low temperature.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Pour the reaction mixture into a large volume of cold water. The p-bromoacetanilide will precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a dilute sodium bisulfite solution to remove any excess bromine. Wash again with water.

Step 3: Hydrolysis of p-Bromoacetanilide (Deprotection)

  • Place the crude p-bromoacetanilide in a round-bottom flask.

  • Add a sufficient amount of aqueous hydrochloric acid (e.g., 5 M HCl).

  • Heat the mixture to reflux for 1-2 hours until the solid has completely dissolved.

  • Cool the solution and then carefully neutralize it by the slow addition of a base (e.g., concentrated NaOH solution) until the solution is alkaline.

  • The p-bromoaniline will precipitate. Collect the product by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.

References

Removing sulfur-containing impurities from aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the removal of sulfur-containing impurities from aniline.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove sulfur-containing impurities from aniline, especially in pharmaceutical applications?

A1: Aniline is a crucial precursor in the synthesis of many active pharmaceutical ingredients (APIs), including analgesics, antimalarials, and sulfa drugs.[1][2] The presence of sulfur-containing impurities, even in trace amounts, can lead to several problems:

  • Catalyst Poisoning: Sulfur compounds can deactivate precious metal catalysts (e.g., Palladium, Platinum, Rhodium) used in subsequent synthetic steps, leading to failed or inefficient reactions.

  • Side Reactions: Impurities can cause unintended side reactions, reducing the yield and purity of the final API.

  • Regulatory Compliance: For pharmaceutical manufacturing, raw material purity is strictly regulated. Aniline must meet stringent pharmacopoeial standards, which include limits on sulfur content.[3]

  • Product Stability and Safety: Impurities can affect the stability, safety, and efficacy of the final drug product.

Q2: What are the common types of sulfur-containing impurities found in crude aniline?

A2: Crude aniline, particularly when produced from processes involving sulfur-containing reagents or feedstocks like nitrobenzene, can contain various sulfur impurities. These may include thiophene and its derivatives, mercaptans, sulfides, and disulfides.[4][5]

Q3: What are the primary methods for removing sulfur-containing impurities from aniline?

A3: Several methods can be employed, ranging from classical chemical treatments to more advanced catalytic and adsorptive processes. The main approaches include:

  • Chemical Treatment: Involves reacting the aniline with specific reagents that bind to or modify the sulfur compounds, facilitating their removal. A classic example is treatment with stannous chloride.[6]

  • Adsorptive Desulfurization: Utilizes solid adsorbents with a high affinity for sulfur compounds to selectively remove them from the aniline.[4]

  • Oxidative Desulfurization (ODS): This method oxidizes sulfur compounds to their corresponding sulfones, which have higher boiling points and polarity, making them easier to separate through extraction, adsorption, or distillation.[7][8]

  • Distillation: While fractional distillation can separate some impurities, its effectiveness is limited when the boiling points of the sulfur compounds are very close to that of aniline.[9] Steam distillation is often used for general purification but may not specifically target all sulfur species.[10]

Troubleshooting Guide

Q1: I treated my aniline with stannous chloride, but subsequent analysis still shows significant sulfur content. What went wrong?

A1: This issue can arise from several factors:

  • Insufficient Reagent: The amount of stannous chloride may have been insufficient to react with the total quantity of sulfur impurities. An excess of the reagent is often required.

  • Inefficient Mixing/Reaction Time: The reaction may not have gone to completion. Ensure vigorous stirring and adequate reaction time as specified in the protocol.

  • Type of Sulfur Impurity: Stannous chloride is effective for certain types of sulfur compounds but may be less so for others. You may need to consider a different or complementary method, like oxidative or adsorptive desulfurization.

  • Ineffective Post-Treatment Removal: The sulfur-containing precipitate or complex formed with stannous chloride must be thoroughly removed, typically by filtration or distillation. Incomplete removal will lead to re-contamination.

Q2: My aniline turned dark brown/black after an oxidative desulfurization (ODS) attempt. How can I prevent this?

A2: Dark discoloration in aniline is almost always due to oxidation of the aniline itself, not just the sulfur impurities.[11] Anilines are highly susceptible to oxidation, which can be exacerbated by strong oxidizing agents or harsh conditions.

  • Use a Milder Oxidant: Strong oxidants like potassium permanganate can aggressively oxidize aniline. Consider using hydrogen peroxide (H₂O₂) in a controlled manner, often with a catalyst, which can be more selective.[7]

  • Optimize Reaction Conditions: Lower the reaction temperature and shorten the exposure time to the oxidant.

  • Protect the Amino Group: For sensitive applications, the amino group can be temporarily protected (e.g., through acetylation to form acetanilide).[11] This moderates the reactivity of the ring and its susceptibility to oxidation, though it adds extra steps to the synthesis.

  • Work Under an Inert Atmosphere: Performing the reaction under nitrogen or argon can help prevent air oxidation.[11]

Q3: After purification by adsorption, my aniline recovery is very low. What is the cause?

A3: Low recovery during adsorptive purification can be due to:

  • Adsorbent Polarity: The adsorbent (e.g., silica gel, activated alumina) may be too polar, causing strong, irreversible adsorption of the aniline itself, not just the impurities.

  • Excessive Adsorbent: Using too much adsorbent increases the surface area available for aniline to bind, leading to product loss.

  • Incomplete Elution: The solvent used to wash the adsorbent after the aniline has passed through may not be polar enough to elute all the retained product. A final flush with a more polar solvent can help recover any bound aniline.[12]

Data Presentation: Comparison of Desulfurization Methods
MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Stannous Chloride Treatment Chemical reduction/complexation of sulfur compounds.[6]Simple, well-established laboratory method.Can be inefficient for certain sulfur species; requires removal of tin salts.Moderate to High
Adsorptive Desulfurization Selective physical or chemical adsorption of sulfur compounds onto a solid sorbent (e.g., activated carbon, zeolite).[4][13]High selectivity; adsorbents can often be regenerated; operates at mild conditions.Adsorbent capacity is finite; potential for aniline loss on the adsorbent.High
Oxidative Desulfurization (ODS) Oxidation of sulfur compounds to sulfones, followed by separation (e.g., extraction or adsorption).[8]Very high efficiency (can achieve >99% removal); effective for refractory sulfur compounds like dibenzothiophene.[8]Risk of aniline oxidation; requires an oxidant and often a catalyst; two-step process (oxidation then separation).Very High
Extractive Desulfurization Liquid-liquid extraction using a solvent (e.g., ionic liquid) with high selectivity for sulfur compounds.[14]High efficiency; can operate at ambient temperature and pressure.Solvents can be expensive; requires solvent recovery/regeneration step.High to Very High
Mandatory Visualization

Logical Workflow for Method Selection

start Start: Aniline with Sulfur Impurities check_scale Determine Scale of Experiment start->check_scale check_type Identify Type of Sulfur Impurity (if known) start->check_type lab_scale Lab Scale (<100g) check_scale->lab_scale Small pilot_scale Pilot/Process Scale check_scale->pilot_scale Large method_ads Adsorptive Desulfurization check_type->method_ads Unknown refractory Refractory Impurities (e.g., Dibenzothiophenes) check_type->refractory Known reactive Reactive Impurities (e.g., Mercaptans) check_type->reactive Known method_chem Chemical Treatment (e.g., Stannous Chloride) lab_scale->method_chem pilot_scale->method_ads end_validate Validate Purity with Analytical Method (GC-SCD, XRF) method_chem->end_validate method_ads->end_validate method_ods Oxidative Desulfurization (ODS) method_ods->end_validate refractory->method_ods reactive->method_chem

Caption: Decision tree for selecting an appropriate aniline desulfurization method.

Experimental Workflow: Stannous Chloride Treatment

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Step 1 Dry crude aniline with KOH pellets. prep2 Step 2 Prepare a solution of stannous chloride in concentrated HCl. prep1->prep2 react1 Step 3 Add stannous chloride solution to the aniline. prep2->react1 react2 Step 4 Reflux the mixture with stirring for a specified time (e.g., 2-4 hours). react1->react2 workup1 Step 5 Cool the mixture and make it strongly alkaline with NaOH solution. react2->workup1 workup2 Step 6 Perform steam distillation to isolate the purified aniline. workup1->workup2 workup3 Step 7 Separate the aniline layer, dry with fresh KOH, and perform final vacuum distillation. workup2->workup3

Caption: Workflow for removing sulfur impurities from aniline using stannous chloride.

Experimental Protocols

Protocol 1: Desulfurization using Stannous Chloride

This protocol is adapted from established laboratory methods for removing sulfur-containing impurities that are reducible.[6]

Materials:

  • Crude Aniline

  • Stannous chloride (SnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets or concentrated solution

  • Potassium Hydroxide (KOH) pellets

  • Distilled water

  • Round-bottom flask, condenser, heating mantle, steam distillation apparatus, vacuum distillation setup.

Procedure:

  • Drying: Dry the crude aniline by stirring over KOH pellets for several hours, then decant or filter to remove the desiccant.[6]

  • Reagent Preparation: In a separate flask, cautiously dissolve stannous chloride in a minimal amount of concentrated HCl.

  • Reaction: Add the stannous chloride solution to the dried aniline in a round-bottom flask. The amount should be empirically determined but a molar excess relative to the estimated sulfur content is recommended.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

  • Basification: After cooling to room temperature, carefully make the reaction mixture strongly alkaline by the slow addition of a concentrated NaOH solution. This will neutralize the HCl and precipitate tin hydroxides.

  • Steam Distillation: Subject the alkaline mixture to steam distillation.[10] Aniline is volatile with steam, while the tin salts and sulfur complexes are not. Collect the distillate, which will consist of an aniline and water phase.

  • Isolation and Final Drying: Separate the aniline layer from the aqueous layer in the distillate. Dry the isolated aniline with fresh KOH pellets.

  • Final Purification: For the highest purity, perform a final distillation under reduced pressure.[6] Collect the fraction boiling at the correct temperature for aniline.

Protocol 2: Oxidative Desulfurization (ODS) using H₂O₂ and a Catalyst

This protocol outlines a general approach for ODS, which is highly effective for stubborn aromatic sulfur compounds like dibenzothiophene (DBT).[7][15]

Materials:

  • Crude Aniline

  • Hydrogen Peroxide (H₂O₂, 30% solution)

  • Catalyst (e.g., Tungsten-based catalyst on a support).[7][16]

  • Adsorbent (e.g., activated alumina or silica gel)

  • Organic solvent for extraction (e.g., acetonitrile)

Procedure:

  • Oxidation Reaction:

    • In a reaction vessel, combine the crude aniline with the catalyst.

    • Begin stirring and gently heat the mixture (e.g., 60-80°C).

    • Slowly add the hydrogen peroxide solution dropwise. The O/S molar ratio should be optimized, but a ratio of 3:1 to 4:1 is a good starting point.[15] Caution: The reaction can be exothermic.

    • Maintain the reaction at temperature with stirring for 1-3 hours until the oxidation is complete (monitored by GC or TLC).

  • Catalyst Removal: Filter the cooled mixture to remove the solid catalyst.

  • Sulfone Removal (Choose one method):

    • Adsorption: Pass the aniline through a column packed with activated alumina or silica gel. The oxidized sulfur compounds (sulfones) are highly polar and will be strongly adsorbed, while the less polar aniline will elute.

    • Extraction: Perform a liquid-liquid extraction with a polar solvent immiscible with aniline, such as acetonitrile.[14] The sulfones will preferentially partition into the polar solvent.

  • Final Purification: Remove any residual solvent from the purified aniline by vacuum distillation.

Analytical Methods for Purity Validation

Verifying the removal of sulfur is a critical final step.

Q: How can I confirm that the sulfur impurities have been successfully removed?

A: Several sensitive analytical techniques can be used to detect and quantify sulfur content at low levels:

  • Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD): This is a highly specific and sensitive method for detecting sulfur-containing compounds. It can separate different sulfur species and quantify them individually.

  • X-Ray Fluorescence (XRF) Spectroscopy: XRF is a non-destructive technique that can determine the total sulfur content in a sample.[17] It is fast, requires minimal sample preparation, and is suitable for routine analysis.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Mass Spectrometry (MS) detector can be used to separate and identify aniline from its impurities.[18] While not sulfur-specific, it can confirm the removal of impurity peaks that were identified as sulfur-containing.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): After combustion of the sample, ICP-OES can provide a highly accurate measurement of the total elemental sulfur.

References

Technical Support Center: Drying and Distillation of Aniline Under Reduced Pressure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the drying and distillation of aniline under reduced pressure.

Frequently Asked questions (FAQs)

Q1: Why is it crucial to distill aniline under reduced pressure?

Aniline has a relatively high boiling point at atmospheric pressure (184 °C).[1][2][3] Heating aniline to this temperature in the presence of air can lead to oxidation and the formation of colored impurities. More significantly, aniline can decompose at elevated temperatures. While there is some variation in the reported decomposition temperature, with some sources indicating decomposition above 190°C, it is best practice to distill at lower temperatures to minimize thermal degradation. Reduced pressure distillation allows for boiling and purification at a significantly lower temperature, thus preserving the integrity of the compound.

Q2: My aniline is dark brown. What causes this discoloration and can it be purified?

The dark brown color of aged aniline is primarily due to air oxidation and polymerization. Over time, exposure to air and light causes aniline to form highly colored impurities. Yes, discolored aniline can typically be purified by distillation under reduced pressure. The colored, high-molecular-weight byproducts are generally non-volatile and will remain in the distillation flask.

Q3: What are the best drying agents for aniline?

Aniline is hygroscopic and will absorb moisture from the air. Common and effective drying agents for aniline include potassium hydroxide (KOH) and calcium hydride (CaH₂). Barium oxide (BaO) can also be used. Anhydrous sodium sulfate is another option for preliminary drying. The choice of drying agent may depend on the subsequent application of the aniline. For most applications, drying over KOH pellets followed by distillation is sufficient.

Q4: What are the primary safety concerns when working with aniline?

Aniline is toxic and can be absorbed through the skin, inhaled, or ingested.[1] It is classified as a suspected carcinogen.[1] It is essential to handle aniline in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact), safety goggles, and a lab coat.

Troubleshooting Guides

This section addresses common issues encountered during the drying and distillation of aniline.

Problem 1: The distilled aniline is still colored (yellowish).

Possible CauseTroubleshooting Steps
Carryover of impurities Ensure the distillation is not proceeding too quickly. Rapid boiling can lead to bumping and the physical transfer of non-volatile impurities into the condenser. Use a distillation setup with a Vigreux column or a short path distillation head to improve separation.
Oxidation during distillation If the distillation is performed under a poor vacuum or with air leaks in the system, oxidation can still occur. Ensure all joints are properly sealed. Consider performing the distillation under an inert atmosphere (e.g., nitrogen or argon) by backfilling the apparatus after evacuation.
Contaminated collection flask Ensure the receiving flask is clean and dry before starting the distillation.

Problem 2: The distillation is very slow or has stopped.

Possible CauseTroubleshooting Steps
Inadequate vacuum Check the vacuum pump for proper function and ensure there are no leaks in the distillation apparatus. All glass joints should be properly greased and sealed.
Insufficient heating The heating mantle may not be providing enough energy to bring the aniline to its boiling point at the given pressure. Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly insulated with glass wool or aluminum foil to minimize heat loss.
Blockage in the system Check for any constrictions or blockages in the distillation head, condenser, or vacuum adapter.

Problem 3: The aniline "bumps" violently during distillation.

Possible CauseTroubleshooting Steps
Lack of boiling chips or stir bar Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
Heating too rapidly Apply heat gradually to the distillation flask.
High viscosity of impurities If the crude aniline contains a significant amount of polymeric material, it can lead to uneven boiling. Ensure the distillation is not taken to dryness, as this can concentrate viscous impurities.

Data Presentation

Aniline Physical and Chemical Properties
PropertyValue
Molecular FormulaC₆H₅NH₂
Molar Mass93.13 g/mol
Melting Point-6 °C[1][2][3]
Boiling Point (at 760 mmHg)184 °C[1][2][3]
Density1.022 g/cm³ at 20 °C
Boiling Point of Aniline at Reduced Pressures
Pressure (mmHg)Boiling Point (°C)
127.5
553.5
1066.0
2079.5
4095.5
60106.0
100121.5
200142.5
400165.5
760184.0

This data is compiled from various sources and should be used as a guideline.

Boiling Points of Common Impurities
ImpurityBoiling Point (°C at 760 mmHg)Notes
Nitrobenzene210.9[4][5][6][7][8]A common precursor in aniline synthesis.
Phenol181.7[9][10][11][12][13]Can be formed as a byproduct in some synthetic routes.
Azobenzene293[14][15][16][17][18]An oxidation product of aniline.
Phenazine360[19][20][21][22]An oxidation product of aniline.
Polyaniline OligomersHigh boiling/Non-volatileFormed from polymerization of aniline.

Experimental Protocols

Protocol 1: Drying Aniline

Objective: To remove water from commercial or recovered aniline.

Materials:

  • Aniline (crude)

  • Potassium hydroxide (KOH) pellets

  • Erlenmeyer flask with a stopper

  • Filter funnel and filter paper (or a sintered glass funnel)

Procedure:

  • Place the crude aniline in a dry Erlenmeyer flask.

  • Add approximately 10-20 g of KOH pellets for every 100 mL of aniline. The exact amount will depend on the expected water content.

  • Stopper the flask and swirl gently to mix.

  • Allow the mixture to stand for at least 4-6 hours, or overnight for very wet aniline. Swirl the flask occasionally.

  • Carefully decant or filter the dried aniline from the KOH pellets into a dry round-bottom flask suitable for distillation.

Protocol 2: Distillation of Aniline Under Reduced Pressure

Objective: To purify aniline from non-volatile impurities and colored byproducts.

Materials:

  • Dried aniline

  • Round-bottom flask

  • Short path distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum adapter

  • Vacuum pump with a trap

  • Heating mantle

  • Magnetic stirrer and stir bar (or boiling chips)

  • Vacuum grease

Procedure:

  • Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all joints are lightly greased and securely clamped.

  • Place the dried aniline and a magnetic stir bar or fresh boiling chips into the distillation flask. Do not fill the flask more than two-thirds full.

  • Begin stirring (if using a stir bar) and start the vacuum pump. The pressure should drop to the desired level (e.g., 10-20 mmHg).

  • Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.

  • Observe the temperature on the thermometer. The temperature will rise and then stabilize as the aniline begins to distill. Collect the fraction that distills at a constant temperature corresponding to the pressure in your system (refer to the vapor pressure table).

  • The first few drops may contain lower-boiling impurities and should be discarded.

  • Collect the pure, colorless aniline in the receiving flask.

  • Stop the distillation before the distillation flask goes to dryness to avoid overheating the residue.

  • Allow the apparatus to cool completely before releasing the vacuum.

  • Store the purified aniline in a dark, sealed container under an inert atmosphere to prevent discoloration.

Mandatory Visualization

experimental_workflow Experimental Workflow for Aniline Purification start Crude Aniline drying Drying over KOH start->drying filtration Filtration/Decantation drying->filtration distillation_setup Assemble Reduced Pressure Distillation Apparatus filtration->distillation_setup distillation Distillation under Reduced Pressure distillation_setup->distillation collection Collect Pure Aniline Fraction distillation->collection storage Store under Inert Atmosphere collection->storage end Purified Aniline storage->end

Caption: Workflow for the drying and distillation of aniline.

troubleshooting_logic Troubleshooting Aniline Distillation start Distillation Issue color_issue Distillate is Colored start->color_issue slow_distillation Slow/No Distillation start->slow_distillation bumping Violent Bumping start->bumping cause_carryover Impurity Carryover color_issue->cause_carryover Yes cause_oxidation Oxidation color_issue->cause_oxidation Yes cause_vacuum Poor Vacuum slow_distillation->cause_vacuum Yes cause_heating Insufficient Heat slow_distillation->cause_heating Yes cause_boiling No Boiling Aid bumping->cause_boiling Yes solution_slow_rate Reduce Distillation Rate cause_carryover->solution_slow_rate solution_inert_atm Use Inert Atmosphere cause_oxidation->solution_inert_atm solution_check_seals Check Vacuum Seals cause_vacuum->solution_check_seals solution_increase_heat Increase Heat/Insulate cause_heating->solution_increase_heat solution_add_chips Add Boiling Chips/Stir Bar cause_boiling->solution_add_chips

Caption: Troubleshooting logic for aniline distillation.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In the case of 3-(2,2,2-trifluoroethoxy)aniline, the electron-donating amino group (-NH₂) and the electron-withdrawing trifluoroethoxy group (-OCH₂CF₃) exert distinct influences on the chemical shifts of the aromatic protons and carbons.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the amine protons, and the methylene protons of the trifluoroethoxy group.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2~6.8 - 7.0Singlet (or narrow triplet)-1H
H-4~6.6 - 6.8Doublet of doubletsortho: 7.5 - 8.5, meta: ~2.01H
H-5~7.0 - 7.2Tripletortho: ~8.01H
H-6~6.5 - 6.7Doublet of doubletsortho: 7.5 - 8.5, meta: ~2.01H
-NH₂~3.5 - 4.5Broad singlet-2H
-OCH₂-~4.3 - 4.5Quartet³J(H-F) = ~8.0 - 9.02H

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the aromatic carbons and the carbons of the trifluoroethoxy group. The carbon attached to the highly electronegative fluorine atoms will exhibit a characteristic quartet due to C-F coupling.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C-1~147 - 149Singlet
C-2~105 - 108Singlet
C-3~158 - 160Singlet
C-4~110 - 113Singlet
C-5~129 - 131Singlet
C-6~109 - 112Singlet
-OCH₂-~65 - 68Quartet (³J(C-F))
-CF₃~123 - 125Quartet (¹J(C-F))

Visualizing Molecular Structure and NMR Workflow

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and a general workflow for NMR analysis.

Molecular Structure of this compound cluster_aniline cluster_ethoxy C1 C1 C2 C2 C1->C2 N N C1->N C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 O O C3->O C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 H_N1 H N->H_N1 H_N2 H N->H_N2 CH2 CH₂ O->CH2 CF3 CF₃ CH2->CF3

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

General Workflow for NMR Analysis A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectrometer Setup (Locking, Shimming, Tuning) A->B C Data Acquisition (¹H, ¹³C, and 2D Experiments) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation/Verification E->F

Caption: A generalized workflow for acquiring and analyzing NMR spectra.

Experimental Protocols

The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of aromatic amines like this compound.

Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with different solubility profiles, dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ can be used.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, commercially available deuterated solvents contain TMS.

NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

  • Spectral Width: A spectral width of -2 to 12 ppm is generally adequate for most organic compounds.

  • Acquisition Time: Approximately 2-4 seconds.

  • Relaxation Delay: A delay of 1-2 seconds between scans.

  • Temperature: 298 K (25 °C).

¹³C NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Spectral Width: A wider spectral width of 0 to 220 ppm is necessary.

  • Acquisition Time: Approximately 1-2 seconds.

  • Relaxation Delay: A delay of 2-5 seconds.

  • Temperature: 298 K (25 °C).

Data Processing

  • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm.

  • Integration: The relative areas under the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Mass spectrometry and IR spectroscopy of 3-(2,2,2-trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the mass spectrometric and infrared spectroscopic characteristics of 3-(2,2,2-trifluoroethoxy)aniline against common structural analogs.

This guide provides a detailed comparative analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy of this compound. Due to the limited availability of direct experimental data for this specific compound, its predicted spectroscopic behavior is compared with the experimentally determined data of two key structural analogs: aniline and 2-(trifluoromethyl)aniline. This comparison offers valuable insights into the influence of the 3-(2,2,2-trifluoroethoxy) substituent on the fragmentation patterns and vibrational modes of the aniline core.

Mass Spectrometry Analysis

Electron ionization mass spectrometry (EI-MS) of aniline and its derivatives typically yields a prominent molecular ion peak and characteristic fragmentation patterns. The introduction of the trifluoroethoxy group is expected to introduce unique fragmentation pathways.

Table 1: Comparison of Key Mass Spectrometry Fragments

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) and Proposed Structures
This compound (Predicted)191108 ([M - CF₃CH₂O]⁺), 92 ([M - CF₃CH₂O - NH₂]⁺), 83 ([CF₃CH₂]⁺)
Aniline (Experimental)9366 ([M - HCN]⁺), 65 ([C₅H₅]⁺)[1]
2-(Trifluoromethyl)aniline (Experimental)161142 ([M - F]⁺), 114 ([M - CF₃]⁺)[2]

The predicted fragmentation for this compound suggests that a primary cleavage event will be the loss of the trifluoroethoxy group, leading to a fragment at m/z 108. Further fragmentation of this ion is also anticipated. The presence of the trifluoromethyl group in 2-(trifluoromethyl)aniline leads to characteristic losses of fluorine and the CF₃ group.[2] Aniline itself undergoes fragmentation of the aromatic ring, notably with the loss of HCN.[1]

The following diagram illustrates the predicted major fragmentation pathway for this compound under electron ionization.

G M [C₈H₈F₃NO]⁺˙ m/z = 191 Molecular Ion F1 [C₆H₆NO]⁺ m/z = 108 M->F1 - OCH₂CF₃ F3 [CF₃CH₂]⁺ m/z = 83 M->F3 - C₆H₅NH₂ F2 [C₆H₄]⁺˙ m/z = 76 F1->F2 - NH₂CO G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis cluster_3 Structural Elucidation Prep Prepare Dilute Solution (MS) or Neat Sample (IR) MS Mass Spectrometry (e.g., EI-MS) Prep->MS IR Infrared Spectroscopy (e.g., ATR-FTIR) Prep->IR MS_Analysis Analyze Fragmentation Pattern MS->MS_Analysis IR_Analysis Identify Functional Group Frequencies IR->IR_Analysis Conclusion Combine Data for Structural Confirmation MS_Analysis->Conclusion IR_Analysis->Conclusion

References

A Comparative Structural Analysis of Trifluoroethoxy and Trifluoromethoxy Anilines for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorinated substituents is a cornerstone of modern medicinal chemistry. The trifluoroethoxy (-OCH2CF3) and trifluoromethoxy (-OCF3) groups, when appended to an aniline scaffold, impart distinct physicochemical properties that can significantly influence a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an objective, data-driven comparison of trifluoroethoxy and trifluoromethoxy anilines, offering insights into their structural nuances and potential implications for drug design.

This comprehensive analysis summarizes key quantitative data, details relevant experimental protocols, and visualizes structural and procedural information to aid in the rational selection of these important building blocks.

Physicochemical and Structural Properties: A Quantitative Comparison

The subtle difference of a methylene spacer in the trifluoroethoxy group compared to the direct oxygen linkage in the trifluoromethoxy group leads to notable variations in electronic effects, lipophilicity, and conformation. The following tables present calculated and experimental data for ortho-, meta-, and para-substituted trifluoroethoxy and trifluoromethoxy anilines to facilitate a direct comparison.

Table 1: Calculated Physicochemical Properties of Trifluoroethoxy and Trifluoromethoxy Anilines

CompoundIsomerCalculated pKaCalculated logP
Trifluoroethoxyaniline ortho-3.92.8
meta-4.22.9
para-4.52.9
Trifluoromethoxyaniline ortho-3.52.5
meta-3.82.6
para-4.1[1]2.6

Note: pKa and logP values were calculated using computational models and should be considered as estimates.

Table 2: Calculated Structural Parameters of para-Substituted Trifluoroethoxy and Trifluoromethoxy Anilines

Parameter4-Trifluoroethoxyaniline4-Trifluoromethoxyaniline
Bond Length (Å)
C(aryl)-O1.371.36
O-C(alkyl/CF3)1.441.38
C-F (average)1.341.34
C(aryl)-N1.401.40
Bond Angle (˚)
C(aryl)-O-C(alkyl/CF3)118.0120.0
O-C-C (ethoxy)109.5N/A
Dihedral Angle (˚)
C(aryl)-C(aryl)-O-C(alkyl/CF3)~90~0 or ~180

Note: Structural parameters were obtained from geometry optimization calculations and represent conformations of minimum energy.

Structural and Conformational Analysis

The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the pKa of the aniline nitrogen. The trifluoroethoxy group, with its insulating methylene spacer, exhibits a slightly weaker electron-withdrawing effect. This is reflected in the generally higher calculated pKa values for the trifluoroethoxyaniline isomers compared to their trifluoromethoxyaniline counterparts.

Conformationally, the trifluoromethoxy group prefers a planar orientation with the aromatic ring to maximize resonance effects. In contrast, the trifluoroethoxy group has greater rotational freedom around the C(aryl)-O and O-C(alkyl) bonds, leading to a wider range of accessible conformations.

G cluster_0 Trifluoromethoxyaniline (para) cluster_1 Trifluoroethoxyaniline (para) TFM_Aniline TFM_Conformation Planar conformation favored due to resonance stabilization. TFM_Aniline->TFM_Conformation Leads to TFE_Aniline TFE_Conformation Non-planar conformations accessible due to rotational freedom. TFE_Aniline->TFE_Conformation Allows for

Figure 1. Conformational preferences of p-trifluoromethoxy and p-trifluoroethoxyanilines.

Metabolic Stability

The high strength of the carbon-fluorine bond in both the trifluoromethoxy and trifluoroethoxy groups contributes to increased metabolic stability by blocking potential sites of oxidative metabolism.[2] The trifluoromethoxy group is particularly robust and resistant to O-demethylation, a common metabolic pathway for anisole derivatives.[3] While the trifluoroethoxy group also enhances metabolic stability, the methylene group can be a potential site for oxidation, although this is generally a slower process compared to the metabolism of a non-fluorinated analogue.

Experimental Protocols

Synthesis of 4-(Trifluoromethoxy)aniline

A common method for the synthesis of 4-(trifluoromethoxy)aniline involves the reaction of p-chloronitrobenzene with an excess of a trifluoromethoxide source, followed by reduction of the nitro group. A detailed, multi-step laboratory procedure is outlined below.

G start Start: p-Chloronitrobenzene step1 Step 1: Trifluoromethoxylation Reagents: KOCF3, CuI, NMP Conditions: 150 °C, 24 h start->step1 intermediate Intermediate: 4-(Trifluoromethoxy)nitrobenzene step1->intermediate step2 Step 2: Reduction Reagents: Fe, NH4Cl, EtOH/H2O Conditions: Reflux, 4 h intermediate->step2 product Product: 4-(Trifluoromethoxy)aniline step2->product

Figure 2. Synthetic workflow for 4-(Trifluoromethoxy)aniline.

Protocol:

  • Trifluoromethoxylation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-chloronitrobenzene (1 equiv.), potassium trifluoromethoxide (2 equiv.), and copper(I) iodide (0.1 equiv.). The flask is evacuated and backfilled with argon three times. N-Methyl-2-pyrrolidone (NMP) is added, and the reaction mixture is heated to 150 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 4-(trifluoromethoxy)nitrobenzene, is purified by column chromatography on silica gel.

  • Reduction: The purified 4-(trifluoromethoxy)nitrobenzene (1 equiv.) is dissolved in a mixture of ethanol and water. Iron powder (5 equiv.) and ammonium chloride (1 equiv.) are added, and the mixture is heated to reflux for 4 hours.

  • Final Work-up and Purification: The reaction mixture is filtered through a pad of celite while hot, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(trifluoromethoxy)aniline.

Determination of logP by HPLC

The lipophilicity of the aniline derivatives can be determined experimentally using a reversed-phase high-performance liquid chromatography (RP-HPLC) method.

Protocol:

  • Instrumentation: An HPLC system equipped with a C18 column, a UV detector, and a pump capable of delivering a gradient mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is typically used.

  • Standard Preparation: Prepare stock solutions of the test compounds and a series of reference compounds with known logP values in a suitable solvent (e.g., methanol).

  • Analysis: Inject the standards and test compounds onto the HPLC system and record the retention times.

  • Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known logP values of the reference compounds. The logP of the test compounds can then be interpolated from this curve.

G start Sample Preparation step1 HPLC Analysis (C18 column, UV detection) start->step1 step2 Data Acquisition (Retention Times) step1->step2 step3 Calibration Curve Construction (log k' vs. known logP) step2->step3 step4 logP Determination (Interpolation) step3->step4 end Final logP Value step4->end

References

Trifluoro-Anilines Demonstrate Potent Efficacy Against Pathogenic Vibrio Species

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of two novel trifluoro-aniline compounds, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), reveals significant antimicrobial and antibiofilm activity against Vibrio parahaemolyticus and Vibrio harveyi, common culprits in seafood-borne illnesses. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals on their potential as novel therapeutic agents.

A recent study investigated 68 aniline derivatives for their efficacy in combating Vibrio species, identifying ACNBF and ITFMA as standout candidates.[1][2][3] These compounds not only inhibit the growth of planktonic cells but also effectively suppress the formation of biofilms, which are notoriously resistant to conventional antibiotics.[1][2][3] Furthermore, these trifluoro-anilines were found to significantly reduce key virulence factors, including motility, protease activity, hemolysis, and indole production.[1][2]

Comparative Efficacy: A Quantitative Overview

The antimicrobial efficacy of ACNBF and ITFMA was quantified through the determination of their Minimum Inhibitory Concentrations (MICs) against various Vibrio species. The results, summarized in the table below, highlight the potent antibacterial properties of these compounds.

CompoundVibrio parahaemolyticusVibrio harveyiVibrio vulnificus
ACNBF 100 µg/mL100 µg/mL75 µg/mL
ITFMA 50 µg/mL50 µg/mL50 µg/mL
Table 1: Minimum Inhibitory Concentrations (MICs) of Trifluoro-Anilines against Vibrio Species.[1]

Notably, both compounds exhibited bactericidal activity against V. parahaemolyticus at a concentration of 100 µg/mL, achieving this effect within 30 minutes of exposure.[1][2][3]

Mechanism of Action: Disrupting Bacterial Defenses

The primary mechanism of action for both ACNBF and ITFMA appears to be the destruction of the bacterial cell membrane.[1][2][3] This disruption leads to a rapid bactericidal effect. Furthermore, ITFMA was observed to induce the production of Reactive Oxygen Species (ROS) in a dose-dependent manner, leading to oxidative stress and further impairing bacterial survival.[1]

cluster_0 Trifluoro-Anilines (ACNBF & ITFMA) cluster_1 Vibrio Cell ACNBF ACNBF Membrane Cell Membrane ACNBF->Membrane Disruption ITFMA ITFMA ITFMA->Membrane Disruption ROS ROS Production (Oxidative Stress) ITFMA->ROS Induces Death Bacterial Cell Death Membrane->Death ROS->Death

Proposed mechanism of action for trifluoro-anilines against Vibrio species.

Experimental Protocols

The following methodologies were employed to evaluate the antimicrobial efficacy of the trifluoro-aniline compounds.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the aniline derivatives against V. harveyi and V. parahaemolyticus was determined using a standard broth microdilution method. Bacterial strains were cultured in Luria-Bertani (LB) broth supplemented with 3% NaCl. The compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in a 96-well plate. Bacterial cultures were then added to each well to a final concentration of 10^5 CFU/mL. The plates were incubated at 37°C for 24 hours, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

A Prepare serial dilutions of trifluoro-anilines in 96-well plate B Add Vibrio culture (10^5 CFU/mL) A->B C Incubate at 37°C for 24 hours B->C D Observe for visible bacterial growth C->D E Determine MIC (Lowest concentration with no visible growth) D->E

Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Biofilm Inhibition Assay

To assess the antibiofilm properties, Vibrio strains were grown in 96-well plates in the presence of varying concentrations of the trifluoro-anilines. After a 24-hour incubation period at 37°C, the planktonic cells were removed, and the wells were washed with phosphate-buffered saline (PBS). The remaining biofilm was stained with crystal violet, which was subsequently solubilized with ethanol. The absorbance was measured at 595 nm to quantify the biofilm biomass. The percentage of biofilm inhibition was calculated relative to a control group without any compound.

Virulence Factor Assays

The effect of the trifluoro-anilines on various virulence factors was determined at sub-MIC concentrations.

  • Motility: Swimming and swarming motilities were assessed by inoculating the bacterial strains on semi-solid and solid agar plates, respectively, containing the test compounds. The diameter of the motility zones was measured after incubation.

  • Protease Activity: Protease activity was quantified by measuring the degradation of azocasein by the bacterial supernatant after treatment with the compounds.

  • Hemolysis: The hemolytic activity was determined by observing the lysis of red blood cells on blood agar plates containing the trifluoro-anilines.

  • Indole Production: Indole production was measured using Kovac's reagent after growing the bacteria in tryptophan-rich medium with the test compounds.

Conclusion

The trifluoro-aniline derivatives ACNBF and ITFMA exhibit promising antimicrobial and antibiofilm activities against pathogenic Vibrio species. Their ability to disrupt the bacterial cell membrane and, in the case of ITFMA, induce oxidative stress, presents a multifaceted approach to combating these resilient pathogens. The data presented herein suggests that these compounds warrant further investigation as potential candidates for the development of new therapeutic strategies against Vibrio-related infections, particularly in the context of increasing antibiotic resistance. Toxicity assays conducted using Caenorhabditis elegans and seed germination models indicated that the compounds displayed mild toxicity, further supporting their potential for development.[1][2][3]

References

A Comparative Guide to the Characterization of Novel 3-(2,2,2-trifluoroethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive comparison of analytical techniques for the characterization of novel 3-(2,2,2-trifluoroethoxy)aniline derivatives. Intended for researchers, scientists, and professionals in drug development, this document provides a structured overview of spectroscopic, chromatographic, and thermal analysis methods. Detailed experimental protocols and comparative data are presented to facilitate the structural elucidation, purity assessment, and quality control of these compounds.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of novel aniline derivatives. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a comprehensive structural profile.

Table 1: Comparative Spectroscopic Data for a Representative this compound Derivative Note: The following data is representative and may vary for specific derivatives.

Technique Parameter Observed Value/Feature Interpretation
¹H NMR Chemical Shift (δ, ppm)7.00-7.50 (m), 6.80-6.95 (m)Aromatic protons
4.40-4.60 (q, J = 8.4 Hz)-OCH₂CF₃ protons
3.80-4.00 (br s)-NH₂ protons
¹³C NMR Chemical Shift (δ, ppm)158.0 (C-O), 148.0 (C-N)Aromatic carbons attached to heteroatoms
130.0, 118.0, 115.0, 110.0Other aromatic carbons
123.0 (q, J = 277 Hz)-CF₃ carbon
65.0 (q, J = 35 Hz)-OCH₂ carbon
IR Spectroscopy Wavenumber (cm⁻¹)3450-3300 (two bands)N-H stretching (primary amine)
3100-3000Aromatic C-H stretching
1620-1580N-H bending and C=C aromatic stretching
1280-1200C-O ether stretching
1150-1080C-F stretching (strong)
Mass Spectrometry (EI) m/z Ratio[M]⁺Molecular ion peak, confirms molecular weight
[M-CF₃]⁺Fragment corresponding to the loss of the trifluoromethyl group
[M-OCH₂CF₃]⁺Fragment corresponding to the loss of the trifluoroethoxy group
UV-Vis Spectroscopy λmax (nm)~240 nm, ~290 nmπ → π* and n → π* electronic transitions of the aromatic system

Experimental Protocols: Spectroscopic Methods

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.[1][2]

  • ¹H NMR Acquisition :

    • Spectrometer : 400 MHz NMR spectrometer.[1]

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16.[1]

    • Spectral Width : -2 to 12 ppm.[1]

  • ¹³C NMR Acquisition :

    • Spectrometer : 100 MHz NMR spectrometer.[1]

    • Pulse Program : Proton-decoupled pulse sequence.

    • Number of Scans : 1024.[1]

    • Spectral Width : 0 to 200 ppm.[1]

Infrared (IR) Spectroscopy

  • Sample Preparation : Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk.[2][3]

  • Data Acquisition :

    • Spectrometer : Fourier-Transform Infrared (FTIR) spectrometer.[1]

    • Spectral Range : 4000-400 cm⁻¹.[1][3]

    • Resolution : 4 cm⁻¹.[1]

    • A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[1][2]

Mass Spectrometry (MS)

  • Sample Preparation : Dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.[1][2]

  • Data Acquisition (Electron Ionization - EI) :

    • Ionization : Electron Ionization (EI) at 70 eV.[4]

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : 50-500 m/z.[4]

    • The resulting mass spectrum provides the molecular weight from the molecular ion peak and structural information from fragmentation patterns.[3]

Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation : Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette.[1]

  • Data Acquisition :

    • Spectrophotometer : UV-Vis spectrophotometer.[1]

    • Scan Range : 200-400 nm.[1]

    • Blank : Use the pure solvent as a blank to zero the instrument before recording the sample's absorbance spectrum.[1]

Chromatographic and Thermal Analysis

Chromatographic methods are essential for assessing purity, while thermal analysis provides information on the material's stability and phase transitions.

Table 2: Comparative Data for Chromatographic and Thermal Analysis

Technique Parameter Typical Value/Observation Interpretation
HPLC (Reverse-Phase) Retention Time (tᵣ)Dependent on derivative polarityA single sharp peak indicates high purity
Purity (%)>98%Quantifies the purity of the synthesized compound
GC-MS Retention Time (tᵣ)Dependent on derivative volatilityPurity assessment and separation of isomers
Mass SpectrumConfirms MW and fragmentationStructural confirmation of the eluted compound
DSC Melting Point (Tₘ)Sharp endothermic peakCharacteristic melting temperature and purity indicator
TGA Decomposition Temp (Tₔ)Onset of weight loss > 200 °CIndicates the thermal stability of the compound

Experimental Protocols: Chromatography and Thermal Analysis

High-Performance Liquid Chromatography (HPLC)

  • Instrumentation : A standard HPLC system with a UV detector.[4]

  • Column : C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]

  • Mobile Phase : A gradient of acetonitrile and water, often with 0.1% formic acid.[4]

  • Flow Rate : 1.0 mL/min.[4]

  • Detection : UV detection at a suitable wavelength (e.g., 254 nm).[4]

  • Sample Preparation : Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL and filter before injection.[4]

Thermogravimetric Analysis (TGA)

  • Instrumentation : TGA instrument.

  • Sample Preparation : Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.

  • Heating Rate : 10 °C/min.[4]

  • Temperature Range : 25 °C to 600 °C.[4]

  • Atmosphere : Nitrogen purge at a constant flow rate (e.g., 50 mL/min).[4]

Differential Scanning Calorimetry (DSC)

  • Instrumentation : DSC instrument.[4]

  • Sample Preparation : Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.[4]

  • Heating Rate : 10 °C/min.[4]

  • Temperature Range : 25 °C to a temperature above the expected melting point.[4]

  • Atmosphere : Nitrogen purge at 50 mL/min.[4]

Visualizing Workflows and Pathways

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and comprehensive characterization of a novel this compound derivative. This logical progression ensures a thorough analysis from initial synthesis to final structural confirmation and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Analysis cluster_spectroscopy Spectroscopy cluster_purity Purity & Thermal cluster_crystal Crystallography synthesis Synthesis of Derivative purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr hplc HPLC purification->hplc xray Single Crystal X-ray Diffraction purification->xray ms Mass Spec. nmr->ms final final nmr->final ir FTIR ms->ir ms->final uv UV-Vis ir->uv ir->final uv->final thermal Thermal Analysis (DSC/TGA) hplc->thermal hplc->final thermal->final xray->final

Caption: Experimental workflow for synthesis and characterization.

Potential Biological Signaling Pathway

Aniline derivatives are precursors to many biologically active molecules, including kinase inhibitors used in oncology.[5] The diagram below illustrates a simplified, hypothetical signaling pathway where a derivative could act as an inhibitor of a receptor tyrosine kinase (RTK), a common mechanism for anticancer agents.[5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) ras RAS rtk->ras P growth_factor Growth Factor growth_factor->rtk derivative Aniline Derivative derivative->rtk Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical inhibition of an RTK signaling pathway.

References

Purity Assessment of Synthesized 3-(2,2,2-trifluoroethoxy)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3-(2,2,2-trifluoroethoxy)aniline. Ensuring the purity of this compound is critical for its application in research and as an intermediate in the development of pharmaceuticals and other advanced materials. This document outlines detailed experimental protocols for key analytical techniques, presents a comparative analysis of its purity against relevant alternatives, and includes visual workflows to clarify the experimental processes.

Comparative Purity Analysis

The purity of this compound is benchmarked against structurally similar alternatives. The selection of these alternatives is based on the presence of a substituted aniline core, which is a common motif in medicinal chemistry, and the inclusion of fluorine-containing moieties that can significantly influence a molecule's physicochemical and pharmacological properties.

CompoundStated PurityAnalytical Method
This compound >98% (Assumed, based on typical commercial-grade standards for analogous compounds)HPLC, GC-MS, NMR
4-(Trifluoromethoxy)aniline≥98%[1], >98.0%[1], 99.65%GC[1]
3-Ethoxyaniline98%[2]Not specified
2-(2,2,2-Trifluoroethoxy)aniline≥98%GC[3]
4-(Trifluoromethyl)aniline≥95%Not specified

Experimental Protocols

Detailed methodologies for the most effective analytical techniques for purity assessment are provided below. These protocols are designed to be readily adaptable for implementation in a standard analytical laboratory.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like substituted anilines. A reversed-phase method is proposed for the analysis of this compound.

Instrumentation and Reagents:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • Degas both solvents prior to use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase (initial gradient conditions) at a concentration of 1 mg/mL.

    • Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

    • Prepare the synthesized sample to be analyzed at approximately 0.1 mg/mL in the same diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      • Start with 30% Acetonitrile, ramp to 90% over 20 minutes.

      • Hold at 90% for 5 minutes.

      • Return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it suitable for analyzing aniline derivatives and their potential volatile impurities.

Instrumentation and Reagents:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Dichloromethane (GC grade)

Procedure:

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound reference standard in dichloromethane at a concentration of 1 mg/mL.

    • Prepare a working standard of 0.1 mg/mL by dilution.

    • Prepare the synthesized sample at approximately 0.1 mg/mL in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Carrier Gas Flow: 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature of 80 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-400 amu

  • Data Analysis:

    • Purity is determined by the peak area percentage of the main component in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with a reference spectrum for identity confirmation. Potential impurities can be identified by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is an invaluable tool for both structural confirmation and purity assessment of fluorinated organic compounds. It provides quantitative information without the need for a reference standard of the impurities.

Instrumentation and Reagents:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene for ¹H NMR; trifluorotoluene for ¹⁹F NMR)

Procedure:

  • Sample Preparation:

    • Accurately weigh a known amount of the synthesized this compound and a known amount of the internal standard into an NMR tube.

    • Add the appropriate deuterated solvent to dissolve the sample and standard completely.

  • NMR Acquisition:

    • Acquire ¹H and ¹⁹F NMR spectra with a sufficient relaxation delay to ensure accurate integration.

  • Data Analysis:

    • The purity is calculated by comparing the integral of a characteristic signal of the analyte with the integral of a signal from the internal standard. The presence of impurities may be indicated by unexpected signals in the spectra. ¹⁹F NMR is particularly useful for identifying and quantifying fluorine-containing impurities.[2][3][4][5][6]

Potential Impurities in Synthesized this compound

The synthesis of this compound commonly proceeds via a Williamson ether synthesis, reacting 3-aminophenol with a 2,2,2-trifluoroethylating agent.[7][8][9] Based on this synthetic route, potential impurities may include:

  • Unreacted starting materials: 3-aminophenol.

  • Positional isomers: 2-(2,2,2-trifluoroethoxy)aniline and 4-(2,2,2-trifluoroethoxy)aniline, which may arise if the starting material contains isomeric impurities.

  • Byproducts of the trifluoroethylating agent.

  • Over-alkylation products: N-(2,2,2-trifluoroethyl)-3-(2,2,2-trifluoroethoxy)aniline.

Experimental and Logical Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the workflows for HPLC purity analysis and the logical relationship between the different analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Start Prep_Std Prepare Standard Solution (1 mg/mL & 0.1 mg/mL) Start->Prep_Std Prep_Sample Prepare Sample Solution (0.1 mg/mL) Start->Prep_Sample Inject Inject into HPLC Prep_Std->Inject Prep_Sample->Inject Chrom Generate Chromatogram Inject->Chrom Integrate Integrate Peak Areas Chrom->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate End End Calculate->End Final Purity Report

Caption: HPLC analysis workflow for purity determination.

Logical_Relationship cluster_synthesis Synthesis & Initial Characterization cluster_techniques Purity Assessment Techniques cluster_outcome Final Assessment Synth Synthesized This compound HPLC HPLC (Quantitative Purity) Synth->HPLC GCMS GC-MS (Impurity Identification & Volatiles) Synth->GCMS NMR NMR (¹H, ¹⁹F) (Structural Confirmation & qNMR) Synth->NMR Purity Purity Specification Met? HPLC->Purity GCMS->Purity NMR->Purity

Caption: Interrelation of analytical techniques for purity assessment.

References

A Comparative Guide to Catalysts for Aniline N-Trifluoroethylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoroethyl group into aniline moieties is a critical transformation in medicinal chemistry and materials science, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. This guide provides a comparative analysis of prominent catalytic systems for the N-trifluoroethylation of anilines, supported by experimental data to inform catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The efficacy of various catalytic systems for the N-trifluoroethylation of aniline is summarized below. The choice of catalyst and reaction conditions significantly impacts product yield and substrate scope.

Catalyst SystemTrifluoroethylating AgentCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Aniline Yield (%)Notes
Iron(III) Porphyrin (Fe(TPP)Cl) 2,2,2-Trifluoroethylamine Hydrochloride / NaNO₂0.9H₂O / DichloromethaneRoom Temp.1293[1]Broad substrate scope, including primary and secondary anilines. Yields range from 45-93% for various substituted anilines.[1]
Silver(I) (Ag(I) Complex) 2,2,2-Trifluorodiazoethane (CF₃CHN₂)5DichloromethaneRoom Temp.1285Effective for a range of anilines with yields from 65-92%.
Copper(I) (Cu(I) Complex) 2,2,2-Trifluorodiazoethane (CF₃CHN₂)5DichloromethaneRoom Temp.194Demonstrates high efficiency and short reaction times for N-H insertion. Yields for various amines and amides are generally high.
Catalyst-Free Trifluoroacetic Acid / PhenylsilaneN/AToluene7016<40 (for N-methyl aniline)Anilines are reported to be poor substrates under these conditions, showing low conversion.

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below.

Iron Porphyrin-Catalyzed N-Trifluoroethylation

This one-pot reaction proceeds via a cascade diazotization/N-trifluoroethylation sequence in an aqueous medium.[1]

Procedure:

  • To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane under an air atmosphere at room temperature.

  • Add sodium nitrite (NaNO₂) (0.6 mmol) to the Schlenk tube and stir the mixed solution at room temperature for 30 minutes.

  • Add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution.

  • Continue stirring at room temperature for 12 hours.

  • Upon completion, extract the crude product with ethyl acetate and purify by column chromatography on silica gel.

Silver(I)-Catalyzed N-Trifluoroethylation

This method utilizes a silver(I) catalyst for the N-H insertion of anilines with 2,2,2-trifluorodiazoethane.

Procedure:

  • To a solution of aniline (0.2 mmol) and the silver catalyst (5 mol%) in CH₂Cl₂ (2.0 mL), add a solution of 2,2,2-trifluorodiazoethane (CF₃CHN₂) (0.3 mmol) in CH₂Cl₂ at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired N-trifluoroethylated aniline.

Copper(I)-Catalyzed N-Trifluoroethylation

This protocol employs a copper(I) catalyst for a rapid N-H insertion reaction with 2,2,2-trifluorodiazoethane.

Procedure:

  • To a mixture of the amine (0.5 mmol) and the copper catalyst (5 mol%) in dichloromethane (0.2 M) at room temperature, add a solution of 2,2,2-trifluoro-1-diazoethane in dichloromethane (1.2 equivalents).

  • Stir the reaction at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the N-trifluoroethylated product.

Catalyst-Free N-Trifluoroethylation

This method involves the reductive trifluoroethylation of amines using trifluoroacetic acid as the trifluoroethyl source.

Procedure:

  • In an oven-dried 10 ml round-bottomed flask under an argon atmosphere, combine the secondary amine (0.50 mmol) and toluene (0.5 ml).

  • Add trifluoroacetic acid (0.875 mmol) and phenylsilane (1.00 mmol).

  • Heat the reaction at 70 °C for 16 hours.

  • After cooling, process the reaction mixture to isolate the trifluoroethylated amine. For primary amines, a three-component reaction with an aldehyde is employed.

Visualizing the Experimental Workflow and Catalytic Cycle

To aid in the understanding of these processes, the following diagrams illustrate a general experimental workflow and a proposed catalytic cycle for the metal-catalyzed reactions.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aniline Substrate Trifluoroethylating Agent ReactionVessel Reaction at Specified Temperature and Time Reactants->ReactionVessel Catalyst Catalyst (e.g., Fe, Ag, Cu) Catalyst->ReactionVessel Solvent Solvent Solvent->ReactionVessel Extraction Extraction ReactionVessel->Extraction Purification Column Chromatography Extraction->Purification Product Product Purification->Product

A general experimental workflow for aniline N-trifluoroethylation.

CatalyticCycle M_cat Metal Catalyst (M) M_carbene Metal-Carbene Intermediate [M=CHCF3] M_cat->M_carbene + CF3CHN2 - N2 Ylide Ylide Intermediate M_carbene->Ylide + Aniline Product N-Trifluoroethylated Aniline Ylide->Product Proton Transfer Aniline Aniline (ArNHR) Diazo CF3CHN2

A proposed catalytic cycle for metal-catalyzed N-H insertion.

References

A Comparative Analysis of Synthetic Routes to 3-(2,2,2-trifluoroethoxy)aniline: Byproduct Profiles and Process Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates with high purity is paramount. 3-(2,2,2-trifluoroethoxy)aniline is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the two primary synthetic routes to this compound, focusing on the formation of byproducts, and offers insights into process optimization based on experimental data.

Two principal synthetic strategies are commonly employed for the preparation of this compound: the direct O-alkylation of 3-aminophenol and a two-step approach involving nucleophilic aromatic substitution (SNAr) on a nitro-substituted benzene derivative followed by reduction of the nitro group. Each pathway presents a unique set of challenges related to byproduct formation, which can significantly impact yield, purity, and downstream applications.

Synthetic Route 1: O-Alkylation of 3-Aminophenol

This approach involves the direct reaction of 3-aminophenol with a 2,2,2-trifluoroethylating agent. The bifunctional nature of 3-aminophenol, possessing both a nucleophilic amino group and a phenolic hydroxyl group, is the primary source of byproduct formation.

Key Byproducts:

  • N-Alkylated Isomer (3-(2,2,2-trifluoroethylamino)phenol): The primary byproduct results from the alkylation of the more nucleophilic nitrogen atom.

  • Di-alkylated Product (N,O-bis(2,2,2-trifluoroethyl)-3-aminophenol): Subsequent alkylation of both the amino and hydroxyl groups can occur, especially with an excess of the alkylating agent.

  • Oxidation Products: 3-aminophenol is susceptible to oxidation, which can lead to colored impurities.

Controlling Selectivity:

Achieving high selectivity for O-alkylation over N-alkylation is the critical challenge in this route. Strategies to mitigate the formation of the N-alkylated byproduct include the protection of the amino group prior to alkylation. For instance, the formation of a Schiff base by reacting 3-aminophenol with an aldehyde, such as benzaldehyde, can effectively block the amino group, directing the alkylation to the hydroxyl group. Subsequent hydrolysis of the imine restores the free amine.

Experimental Protocol: O-Alkylation of 3-Aminophenol (with Amine Protection)
  • Protection of the Amino Group: To a solution of 3-aminophenol in a suitable solvent (e.g., toluene), an equimolar amount of benzaldehyde is added. The mixture is heated to reflux with azeotropic removal of water to drive the formation of the corresponding N-benzylidene-3-aminophenol.

  • O-Alkylation: The resulting imine is then subjected to alkylation with a 2,2,2-trifluoroethylating agent (e.g., 2,2,2-trifluoroethyl iodide or 2,2,2-trifluoroethyl triflate) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Deprotection: After the O-alkylation is complete, the protective group is removed by acidic hydrolysis (e.g., with aqueous HCl) to yield the desired this compound.

Synthetic Route 2: Nucleophilic Aromatic Substitution (SNAr) and Reduction

This two-step route begins with the reaction of a nitro-substituted aryl halide, such as 1-chloro-3-nitrobenzene or 1-fluoro-3-nitrobenzene, with 2,2,2-trifluoroethanol in the presence of a strong base. The resulting 3-nitro-1-(2,2,2-trifluoroethoxy)benzene is then reduced to the target aniline.

Key Byproducts:

  • Incomplete Reduction Intermediates: The reduction of the nitro group proceeds through several intermediates, including nitroso and hydroxylamine species. The accumulation of 3-(2,2,2-trifluoroethoxy)phenylhydroxylamine is a common impurity if the reduction is not driven to completion. The reduction of the hydroxylamine can be the rate-limiting step in the sequence.

  • Azo and Azoxy Compounds: Under certain reduction conditions, condensation of the nitroso and hydroxylamine intermediates can lead to the formation of colored azo and azoxy byproducts.

Optimizing the Reduction Step:

The choice of reducing agent and reaction conditions is critical to minimize byproducts. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is a common and effective method. The use of additives, such as vanadium compounds, has been shown to prevent the accumulation of hydroxylamine intermediates and suppress the formation of azo and azoxy byproducts.

Experimental Protocol: SNAr and Reduction
  • Nucleophilic Aromatic Substitution: 1-chloro-3-nitrobenzene and 2,2,2-trifluoroethanol are dissolved in a polar aprotic solvent like DMF. A strong base, such as sodium hydride or potassium carbonate, is added portion-wise at a controlled temperature. The reaction is monitored until the starting material is consumed.

  • Reduction of the Nitro Group: The isolated 3-nitro-1-(2,2,2-trifluoroethoxy)benzene is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate). A hydrogenation catalyst (e.g., 5% Pd/C) is added, and the mixture is subjected to hydrogen gas pressure in a hydrogenation apparatus until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the product is isolated after solvent removal.

Comparative Analysis of Byproduct Formation

ByproductO-Alkylation of 3-AminophenolSNAr and Reduction
Primary Byproduct(s) 3-(2,2,2-trifluoroethylamino)phenol3-(2,2,2-trifluoroethoxy)phenylhydroxylamine
Secondary Byproduct(s) N,O-bis(2,2,2-trifluoroethyl)-3-aminophenol, Oxidation productsAzo and azoxy compounds
Control Strategy Protection of the amino groupOptimization of reduction catalyst and conditions
Typical Purity (before purification) Moderate to High (highly dependent on selectivity)High (if reduction is complete)

Logical Workflow for Synthesis Route Selection

SynthesisComparison start Start: Synthesis of This compound route1 Route 1: O-Alkylation of 3-Aminophenol start->route1 route2 Route 2: SNAr and Reduction start->route2 byproduct1 Byproducts: - N-Alkylated Isomer - Di-alkylated Product - Oxidation Products route1->byproduct1 byproduct2 Byproducts: - Incomplete Reduction (Hydroxylamine) - Azo/Azoxy Compounds route2->byproduct2 control1 Control: - Amine Protection (e.g., Schiff Base) byproduct1->control1 Mitigation control2 Control: - Optimized Reduction (Catalyst, Additives) byproduct2->control2 Mitigation product Desired Product: This compound control1->product Leads to control2->product Leads to ByproductFormation_Alkylation aminophenol 3-Aminophenol o_alkylation O-Alkylation aminophenol->o_alkylation n_alkylation N-Alkylation aminophenol->n_alkylation alkylating_agent CF3CH2-X alkylating_agent->o_alkylation alkylating_agent->n_alkylation di_alkylation Di-alkylation alkylating_agent->di_alkylation product This compound (Desired Product) o_alkylation->product n_byproduct 3-(2,2,2-trifluoroethylamino)phenol (Byproduct) n_alkylation->n_byproduct di_byproduct N,O-bis(2,2,2-trifluoroethyl)-3-aminophenol (Byproduct) di_alkylation->di_byproduct product->di_alkylation n_byproduct->di_alkylation

A Comparative Guide to the Structural Validation of Synthesized Trifluoro-aniline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The precise structural validation of synthesized compounds is a cornerstone of modern chemical research and drug development. For novel trifluoro-aniline derivatives, which are pivotal building blocks in pharmaceuticals and agrochemicals, unambiguous structural confirmation is imperative. This guide provides a comparative overview of the most effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and X-ray Crystallography. We present a comparison of their capabilities, detailed experimental protocols, and supporting data to aid researchers in selecting the most appropriate methods for their specific needs.

Overview of Analytical Techniques for Structural Elucidation

A multi-faceted approach, leveraging the strengths of various spectroscopic and analytical methods, is essential for the comprehensive validation of synthesized trifluoro-aniline compounds. While each technique provides unique insights, they are most powerful when used in combination.

Technique Information Provided Sample Type Sensitivity Key Advantages Limitations
NMR Spectroscopy Detailed molecular structure, connectivity of atoms (¹H, ¹³C), and presence of fluorine (¹⁹F).[1]SolutionHighProvides unambiguous structural information and allows for the identification of isomers.Requires relatively pure sample ( >95%); larger sample amount needed compared to MS.
Mass Spectrometry Molecular weight and elemental composition; fragmentation patterns offer structural clues.[2]Solid, Liquid, GasVery HighRequires minimal sample; can be coupled with chromatographic techniques (GC/LC-MS) for mixture analysis.[1]Isomers may not be distinguishable; fragmentation can be complex to interpret.
FTIR Spectroscopy Presence of specific functional groups (e.g., N-H, C-F, aromatic C=C).[1][3]Solid, Liquid, GasModerateFast, non-destructive, and requires minimal sample preparation.[1]Provides limited information on the overall molecular structure and connectivity.
X-ray Crystallography Absolute 3D molecular structure, bond lengths, and bond angles in the solid state.[4][5]Crystalline SolidHighProvides the definitive, unambiguous structure of a molecule.[4][6]Requires a suitable single crystal, which can be challenging to grow.[4]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reliable and reproducible data for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] For trifluoro-aniline compounds, ¹H, ¹³C, and ¹⁹F NMR experiments are particularly informative.[1]

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized trifluoro-aniline compound.[1]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][7]

    • Filter the solution through a pipette with a glass wool plug into a standard 5 mm NMR tube to remove any particulate matter.[7]

    • Cap the NMR tube securely. The final volume should be sufficient to cover the NMR coils (typically 4-5 cm in height).[7]

  • Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[1][7]

    • Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei.

    • For unambiguous assignments and connectivity, perform 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).[1]

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and, with high resolution, the elemental formula. It is often coupled with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for the analysis of complex mixtures and to determine purity.[1][8]

Methodology:

  • Sample Preparation (for GC-MS):

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a volatile solvent like dichloromethane or toluene.[1]

    • Create a dilute working solution (e.g., 10-100 µg/mL) from the stock solution.[1]

  • Sample Preparation (for LC-MS):

    • Prepare a stock solution of the analyte at approximately 1 mg/mL in a solvent compatible with the mobile phase, such as acetonitrile or methanol.[1][2]

    • Dilute the stock solution to a working concentration (e.g., 1-100 µg/mL) using the mobile phase.[1]

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer (e.g., via direct infusion, GC, or LC).

    • Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

    • Acquire data in full-scan mode over a relevant m/z range (e.g., 40-500 amu) to detect the molecular ion and significant fragments.[2]

    • For further structural detail, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of a specific precursor ion.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

Methodology:

  • Sample Preparation:

    • For liquid samples, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[1]

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid or liquid sample is placed directly onto the ATR crystal.[1]

    • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The spectrum is typically recorded from 4000 to 400 cm⁻¹.[1] The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[4][5] It provides definitive proof of structure, including stereochemistry.

Methodology:

  • Crystal Growth (Rate-Limiting Step):

    • Dissolve the purified trifluoro-aniline compound in a suitable solvent or solvent mixture to create a supersaturated solution.

    • Induce crystallization through methods such as slow evaporation, vapor diffusion, or cooling. This process can take days to weeks.

    • The goal is to obtain a single, well-ordered crystal of sufficient size and quality for diffraction.[4]

  • Data Collection and Structure Refinement:

    • Mount a suitable crystal on a goniometer in an X-ray diffractometer.[4]

    • Expose the crystal to a beam of X-rays and collect the resulting diffraction patterns as the crystal is rotated.[4][5]

    • Process the diffraction data to determine the unit cell dimensions and the intensities of the reflections.[4]

    • Use computational methods to solve the phase problem and generate an electron density map.[4]

    • Build and refine the molecular model to fit the electron density map, yielding the final crystal structure.[4]

Workflow Visualizations

Diagrams illustrating the logical flow of experiments can clarify the process of structural validation.

G General Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation Synthesis Synthesized Trifluoro-aniline Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS Initial Check FTIR FTIR Spectroscopy (Functional Groups) Purification->FTIR Initial Check NMR NMR Spectroscopy (Connectivity & Structure) Purification->NMR Detailed Analysis XRay X-ray Crystallography (Definitive 3D Structure) Purification->XRay If crystal available Validation Structure Confirmed NMR->Validation XRay->Validation

Caption: A general workflow for the structural validation of synthesized compounds.

G Detailed NMR-Based Structural Elucidation Workflow cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments (for complex structures) Start Purified Trifluoro-aniline Sample H1_NMR ¹H NMR (Proton count & environment) Start->H1_NMR C13_NMR ¹³C NMR (Carbon backbone) Start->C13_NMR F19_NMR ¹⁹F NMR (Fluorine presence) Start->F19_NMR COSY COSY (H-H Connectivity) H1_NMR->COSY Final_Structure Final Structure Confirmation H1_NMR->Final_Structure Simple Structures HSQC HSQC (Direct C-H Bonds) C13_NMR->HSQC C13_NMR->Final_Structure Simple Structures F19_NMR->Final_Structure Simple Structures HMBC HMBC (Long-range C-H Bonds) COSY->HMBC COSY->Final_Structure Complex Structures HSQC->HMBC HSQC->Final_Structure Complex Structures HMBC->Final_Structure Complex Structures

Caption: Logical workflow for NMR-based structural elucidation of trifluoro-anilines.[1]

Comparative Analysis of Alternatives

While trifluoro-anilines are a specific class, the validation principles apply broadly to other substituted anilines. For instance, when comparing with non-fluorinated anilines, the key difference in validation is the inclusion of ¹⁹F NMR, which is crucial for confirming the presence and environment of the trifluoromethyl group.

In cases where impurities are suspected, hyphenated techniques like LC-SPE-NMR and GC-MS are superior alternatives to direct spectroscopic analysis.[9][10] These methods allow for the separation of the main compound from its impurities prior to structural analysis, which is essential for identifying by-products from the synthesis.[9][10] For aniline derivatives in environmental samples, methods like on-line SPE-HPLC are used for their high sensitivity and automation, although they are more focused on quantification than de novo structural validation.[11][12]

Ultimately, the choice of techniques depends on the research goals. For routine confirmation of a known synthesis, ¹H NMR and MS might suffice. However, for novel compounds or when unexpected results occur, a full suite of 1D/2D NMR, high-resolution MS, FTIR, and potentially X-ray crystallography is necessary for unequivocal structure validation.

References

Safety Operating Guide

Proper Disposal of 3-(2,2,2-Trifluoroethoxy)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general guideline for the proper disposal of 3-(2,2,2-Trifluoroethoxy)aniline based on information available for structurally similar compounds and general best practices for halogenated anilines. A specific Safety Data Sheet (SDS) for this compound (CAS 123207-61-4) containing detailed disposal procedures was not publicly available at the time of this writing. Therefore, it is imperative to consult the official SDS provided by the supplier and to contact a licensed environmental waste management professional for disposal. This guide is intended for researchers, scientists, and drug development professionals and should not be considered a substitute for regulatory compliance and professional consultation.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The hazards associated with this compound, based on data for similar compounds, include potential harm if swallowed, in contact with skin, or inhaled, and it may cause skin and eye irritation.

Table 1: Personal Protective Equipment (PPE) and Safety Measures

Equipment/MeasureSpecificationPurpose
Gloves Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or chemical gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Ventilation Chemical fume hoodTo minimize inhalation of vapors.

Step-by-Step Disposal Procedure

The primary method for the disposal of halogenated organic compounds like this compound is through a licensed chemical waste management company, which will typically employ high-temperature incineration.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • The label should clearly indicate "Hazardous Waste" and the full chemical name: "this compound".

Step 2: Spill Management

  • In the event of a spill, evacuate the area if necessary and ensure adequate ventilation.

  • Wear the appropriate PPE as outlined in Table 1.

  • Absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 3: Container Disposal

  • Empty containers that held this compound should be treated as hazardous waste.

  • Do not rinse the containers and dispose of them in the regular trash.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste.

  • After proper rinsing, the container may be disposed of according to your institution's guidelines for decontaminated labware.

Step 4: Professional Disposal

  • Arrange for the pickup and disposal of the hazardous waste containers by a licensed and approved waste disposal company.

  • Provide the waste disposal company with a complete and accurate description of the waste, including the chemical name and any known hazards.

Experimental Protocols Cited

The disposal procedures outlined are based on standard protocols for handling and disposing of halogenated and aniline-based chemical waste. These protocols are derived from general laboratory safety manuals and guidelines from regulatory bodies.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection & Handling cluster_disposal Final Disposal start Start: Have this compound Waste ppe Don Appropriate PPE start->ppe collect_waste Collect waste in a labeled, sealed container ppe->collect_waste spill Spill Occurs? collect_waste->spill cleanup_spill Absorb with inert material, collect as waste spill->cleanup_spill Yes professional_disposal Arrange for pickup by licensed waste disposal company spill->professional_disposal No cleanup_spill->collect_waste end End: Proper Disposal Complete professional_disposal->end

Caption: Disposal workflow for this compound.

Essential Safety and Operational Guide for 3-(2,2,2-Trifluoroethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for handling 3-(2,2,2-Trifluoroethoxy)aniline. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar aniline compounds. It is imperative to treat this compound as a hazardous substance and to supplement these guidelines with a thorough review of safety data for related compounds and consultation with your institution's environmental health and safety department.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It may cause skin and eye irritation and could potentially lead to the formation of methemoglobin, which can cause cyanosis.[1]

GHS Hazard Statements:

  • Harmful if swallowed (H302)[1]

  • Causes skin irritation (H315)[1]

  • Causes serious eye irritation (H319)[1]

  • May cause respiratory irritation (H335)[1]

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.

Protection Type Specific PPE Requirement Rationale
Eye and Face Protection Chemical safety goggles or a face shield tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]To protect against chemical splashes and flying particles.[4][5]
Skin Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton). Nitrile gloves are not recommended for prolonged use with aniline compounds.[6] A fully-buttoned lab coat or chemical-resistant coveralls.[4][7] Chemical-resistant boots.[4]To prevent skin contact, which can lead to irritation and absorption of the chemical.[1][6]
Respiratory Protection Work should be conducted in a properly functioning chemical fume hood.[6] If a fume hood is not available or if airborne concentrations are unknown or exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives should be used.[1][8] Personnel must be medically cleared and fit-tested to wear a respirator.[6]To prevent inhalation of harmful vapors.[1][6]

Operational Plan: Safe Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling Procedures:

  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[8] Review the Safety Data Sheet (SDS) for analogous compounds.[9]

  • Work Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.[6]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling the compound.[10]

  • Clothing: Remove any contaminated clothing immediately and wash it before reuse.[3]

Storage Plan:

  • Store in a tightly closed, suitable container in a cool, dry, and well-ventilated area.[2][10]

  • The storage area should be secure and away from direct sunlight, heat, sparks, or other sources of ignition.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8]

Spill Response and First Aid

Immediate and appropriate action is critical in the event of a spill or exposure.

Spill Cleanup Protocol:

  • Immediate Action: Alert personnel in the vicinity and evacuate the area if necessary.[11] For large spills or spills outside a fume hood, notify emergency services.[6]

  • Control Ignition: If the material is flammable, eliminate all sources of ignition.[11]

  • Containment: For small spills, contain the liquid using an inert absorbent material such as vermiculite, dry sand, or earth.[12] Prevent the spill from entering drains.

  • Cleanup: Wearing appropriate PPE, absorb the spilled material and place it in a sealed container for disposal as hazardous waste.[1][6]

  • Decontamination: Clean the spill area with a mild detergent and water.[11]

First Aid Measures:

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][9]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][6]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][3]

Disposal Plan

Proper disposal is essential to prevent environmental contamination and comply with regulations.

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[6][13] Do not dispose of it down the drain or in the regular waste stream.[6]

  • Containers: Empty containers may retain product residue and should be treated as hazardous waste.[12]

  • Consultation: Contact your institution's environmental health and safety department or a licensed waste disposal company for specific disposal guidelines in accordance with local, state, and federal regulations.[14][15]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency Procedures A Review SDS for Analogous Compounds B Verify Fume Hood Functionality A->B C Don Appropriate PPE B->C D Work Within Fume Hood C->D E Avoid Inhalation, Skin & Eye Contact D->E F Maintain Good Housekeeping E->F G Store in a Cool, Dry, Ventilated Area F->G H Wash Hands Thoroughly F->H I Collect Waste in Labeled Container G->I J Dispose as Hazardous Waste I->J K Spill Occurs M Follow Spill Cleanup Protocol K->M L Exposure Occurs N Administer First Aid L->N

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.